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  • Product: 7-Nitro-1,3,5-triazaadamantane
  • CAS: 14612-28-3

Core Science & Biosynthesis

Foundational

7-Nitro-1,3,5-triazaadamantane synthesis pathway

An In-Depth Technical Guide to the Synthesis of 7-Nitro-1,3,5-triazaadamantane Introduction 7-Nitro-1,3,5-triazaadamantane (NTA) is a rigid, cage-like molecule of significant interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Nitro-1,3,5-triazaadamantane

Introduction

7-Nitro-1,3,5-triazaadamantane (NTA) is a rigid, cage-like molecule of significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure and the presence of a reactive nitro group make it a valuable building block for the synthesis of more complex derivatives. For instance, the nitro group can be readily reduced to an amine, providing a key intermediate for developing new antiviral agents and other pharmacologically active compounds.[1] This guide provides a comprehensive overview of the core synthesis pathway for NTA, focusing on the underlying chemical principles, process optimization, and a detailed experimental protocol for its preparation.

Part 1: The Core Synthesis Pathway: A Mechanistic Perspective

The most efficient and widely adopted method for synthesizing 7-nitro-1,3,5-triazaadamantane is through the acid-catalyzed condensation of hexamethylenetetramine (also known as hexamine or urotropine) and nitromethane.[1]

Causality of Component Selection:

  • Hexamethylenetetramine (C₆H₁₂N₄): This polycyclic amine serves as the foundational adamantane cage precursor. In an acidic medium, it undergoes controlled decomposition to provide the necessary formaldehyde and ammonia equivalents required to construct the triazaadamantane skeleton.

  • Nitromethane (CH₃NO₂): This compound acts as the source for the apical methine carbon and the nitro group (-C-NO₂). The acidic alpha-proton of nitromethane allows it to participate in condensation reactions with formaldehyde.

  • Acid Catalyst (e.g., Acetic Acid, Formic Acid): The catalyst is crucial for protonating hexamethylenetetramine, initiating its decomposition into reactive iminium and formaldehyde species. This controlled breakdown is essential for the stepwise assembly of the cage structure rather than simple polymerization.

The overall reaction involves a complex series of Mannich-type reactions where formaldehyde, ammonia (both from hexamine), and nitromethane condense to form the intricate triazaadamantane framework.

Synthesis_Pathway Hexamine Hexamethylenetetramine Reaction_Core Acid-Catalyzed Condensation (40-180 °C) Hexamine->Reaction_Core Nitromethane Nitromethane Nitromethane->Reaction_Core Catalyst Acid Catalyst (e.g., Glacial Acetic Acid) Catalyst->Reaction_Core Facilitates Decomposition Solvent Solvent System (e.g., Alcohol, Acetic Acid) Solvent->Reaction_Core Reaction Medium Product 7-Nitro-1,3,5-triazaadamantane Reaction_Core->Product Forms Cage Structure

Caption: Overall schematic of the NTA synthesis pathway.

Part 2: Process Parameter Optimization

The yield and purity of NTA are highly dependent on carefully controlled reaction conditions. An improved process detailed in patent literature highlights several critical factors for achieving high efficiency, particularly for industrial-scale production.[2]

  • Solvent Choice and Water Content: The reaction can be performed in aliphatic alcohols (C1 to C4) or anhydrous aliphatic monocarboxylic acids (C1 to C3).[2] A key finding is that the water content of the solvent significantly impacts the yield and quality of the product. The water content should not exceed 4% by weight, with anhydrous conditions being optimal.[2] Using absolute ethanol, for instance, results in a higher yield compared to 96% ethanol.[2]

  • Catalyst Quantity: The acid catalyst should be used in an amount that is at least equimolar to the hexamethylenetetramine.[2]

  • Temperature and Time: The reaction is conducted at elevated temperatures, typically between 40°C and 180°C.[2] Reaction times vary from a few hours to over 20 hours, depending on the specific solvent and temperature profile. For example, refluxing in absolute ethanol for 20 hours can yield up to 78.4%.[2]

Table 1: Comparison of Reported Reaction Conditions and Yields

Hexamethylenetetramine (moles)Nitromethane (moles)SolventCatalystTemp (°C)Time (h)Yield (%)Reference
1.01.0Glacial Acetic Acid (200g)Acetic Acid95869[2]
0.50.5Absolute Ethanol (250ml)Acetic Acid (30g)Reflux2078.4[2]
0.50.596% Ethanol (250ml)Acetic Acid (60g)Reflux2072.8[2]
2.01.880% Ethanol (1000ml)Formic Acid (90ml)Reflux465[3]
0.50.5Methanol (250ml)Acetic Acid (45g)100572.8[2]

Part 3: Detailed Experimental Protocol

This protocol is adapted from a high-yield example found in the patent literature.[2] It is a self-validating system where the product crystallizes directly from the reaction mixture upon completion, providing a clear endpoint.

Materials and Reagents:

  • Hexamethylenetetramine (70 g, 0.5 mol)

  • Nitromethane (30.5 g, 0.5 mol)

  • Glacial Acetic Acid (30 g, 0.5 mol)

  • Absolute Ethanol (250 ml)

  • Distilled Water

Equipment:

  • 500 ml round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Combine Reactants Hexamethylenetetramine Nitromethane Glacial Acetic Acid Absolute Ethanol B 2. Heat to Reflux With Stirring A->B C 3. Maintain Reflux For 20 Hours B->C D 4. Cool Mixture To Room Temperature C->D E 5. Isolate Crystals Via Vacuum Filtration D->E F 6. Wash Crystals With Water E->F G 7. Dry Product F->G

Caption: Step-by-step experimental workflow for NTA synthesis.

Procedure:

  • Charging the Flask: To a 500 ml round-bottom flask equipped with a magnetic stir bar, add hexamethylenetetramine (70 g), nitromethane (30.5 g), glacial acetic acid (30 g), and absolute ethanol (250 ml).

  • Reaction Setup: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer.

  • Heating and Reflux: Begin stirring and heat the mixture to reflux. The solids will gradually dissolve as the reaction proceeds.

  • Reaction Monitoring: Maintain the mixture at a steady reflux for 20 hours. As the reaction nears completion, the product, 7-nitro-1,3,5-triazaadamantane, will begin to precipitate from the solution as crystals.

  • Cooling and Crystallization: After 20 hours, turn off the heat and allow the mixture to cool to room temperature. The product will continue to crystallize.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals thoroughly with two portions of water (100 ml each) to remove any remaining acid and unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven or air dry to a constant weight. The expected yield is approximately 72.1 g (78.4%).[2]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitromethane is flammable and toxic. Handle with care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Part 4: Product Characterization and Validation

To ensure the successful synthesis of the target compound, characterization using standard analytical techniques is essential.

  • Physical Properties: The purified product should be yellowish crystals.[2] The melting point is reported as 314-315°C.[3]

  • Elemental Analysis: The theoretical composition of NTA (C₇H₁₂N₄O₂) is C, 45.65%; H, 6.57%; N, 30.42%. Experimental values should align closely with these figures.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the cage structure. In deuterated acetonitrile (CD₃CN), the spectrum shows distinct signals for the two types of methylene protons.[4]

    • ¹H NMR (CD₃CN, 298 K, δ in ppm): 4.41 and 4.05 (6H, two doublets, N-CH₂-N), 3.77 (6H, singlet, N-CH₂-C).[4] The presence of these signals in the correct integration ratio is strong evidence of the desired adamantane framework.

Conclusion

The synthesis of 7-nitro-1,3,5-triazaadamantane via the acid-catalyzed condensation of hexamethylenetetramine and nitromethane is a robust and high-yielding process. Success hinges on the careful control of reaction parameters, particularly the exclusion of excess water and the use of at least equimolar amounts of an acid catalyst. The detailed protocol and characterization data provided in this guide offer researchers a reliable foundation for producing this valuable synthetic intermediate for applications in drug discovery and advanced material development.

References

[3] Safar, M., Galik, V., Kafka, S., & Landa, S. (1975). A New Preparation of 7-Nitro-l,3,5-triazaadamantane and its Derivatives Obtained by Hydrogenation and Ozonisation. Collection of Czechoslovak Chemical Communications, 40(7), 2179-2182. (URL not available) [2] U.S. Patent 4,267,322 A. (1981). Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. Google Patents. [4] de Namor, A. F. D., et al. (2008). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B, 112(45), 14099-14106. [Link] [5] Hodge, E. B. (1972). 7-Nitro-l,3,5-triazaadamantane and Derivatives. Reactions of Azaadamantanes with Anhydrides. The Journal of Organic Chemistry, 37(2), 320-321. [Link] [6] Farminer, A. R., & Webb, G. A. (1976). Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. Journal of the Chemical Society, Perkin Transactions 1, (9), 940-942. [Link] [1] Fes’kova, A. M., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Chemistry of Heterocyclic Compounds, 57(9), 847-862. [Link]

Sources

Exploratory

7-Nitro-1,3,5-triazaadamantane chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-Nitro-1,3,5-triazaadamantane (NTA) Introduction to 7-Nitro-1,3,5-triazaadamantane 7-Nitro-1,3,5-triazaadamantane (NTA), a functionalized derivative of the 1,3,5...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 7-Nitro-1,3,5-triazaadamantane (NTA)

Introduction to 7-Nitro-1,3,5-triazaadamantane

7-Nitro-1,3,5-triazaadamantane (NTA), a functionalized derivative of the 1,3,5-triazaadamantane cage system, serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its rigid, three-dimensional structure, combined with the reactive potential of the apical nitro group, makes it a versatile building block for more complex molecules. The triazaadamantane core, a nitrogen-containing analog of adamantane, imparts unique physicochemical properties, including reduced lipophilicity compared to its carbocyclic counterparts, which can be advantageous in modulating the bioavailability of derivative compounds[1]. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of NTA, tailored for professionals in chemical research and drug development.

Synthesis and Purification

The most prevalent and efficient synthesis of 7-Nitro-1,3,5-triazaadamantane involves the condensation of readily available starting materials: hexamethylenetetramine (also known as hexamine or urotropine) and nitromethane.[1][2] This reaction is typically facilitated by an acid catalyst in an organic solvent.

The causality behind this experimental choice lies in the mechanism, which is a series of Mannich-type reactions. Hexamethylenetetramine acts as a formaldehyde equivalent, which condenses with nitromethane in the presence of an acid. The acid protonates the hexamine, promoting its decomposition and the subsequent reaction cascade that forms the rigid cage structure. The choice of solvent is critical; aliphatic alcohols (C1-C4) with a low water content (≤4% by weight) or anhydrous aliphatic monocarboxylic acids (C1-C3) provide high yields and purity.[3] Water content significantly impacts the yield, making anhydrous conditions preferable.[3]

Experimental Protocol: Synthesis of NTA

This protocol is a representative example based on established methods.[2][3]

Materials:

  • Hexamethylenetetramine (1 mol)

  • Nitromethane (1 mol)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Water (for washing)

  • Ethanol (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexamethylenetetramine (140 g, 1 mol) and nitromethane (61 g, 1 mol).

  • Solvent/Catalyst Addition: Add glacial acetic acid (200 g) to the flask.

  • Heating: Heat the mixture with agitation to approximately 95-100°C. An exothermic reaction may be observed after about 30 minutes, and the product will begin to crystallize from the solution.[3]

  • Reaction Time: Maintain the temperature and continue stirring for 4-8 hours to ensure the reaction goes to completion.[3]

  • Isolation: After the reaction is complete, cool the mixture and isolate the precipitated solid product by suction filtration.

  • Washing: Wash the crude product on the filter twice with water (150 ml portions) to remove residual acid and other water-soluble impurities. A subsequent wash with ethanol can aid in drying.

  • Drying: Dry the yellowish crystalline product under vacuum to obtain pure 7-Nitro-1,3,5-triazaadamantane. Yields are typically in the range of 69-73%.[3]

Synthesis Pathway Diagram

G cluster_reactants Reactants HMTA Hexamethylenetetramine NTA 7-Nitro-1,3,5-triazaadamantane HMTA->NTA NM Nitromethane NM->NTA Catalyst CH₃COOH (Acid Catalyst) Catalyst->NTA Condensation (95-100°C)

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 7-Nitro-1,3,5-triazaadamantane

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Nitro-1,3,5-triazaadamantane (NTA) is a caged nitroamine that serves as a crucial building block in various fields of chemical research. Its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-1,3,5-triazaadamantane (NTA) is a caged nitroamine that serves as a crucial building block in various fields of chemical research. Its rigid, pre-organized adamantane-like framework, combined with the presence of a nitro group and three tertiary amine functionalities, imparts unique chemical and physical properties. This guide provides a comprehensive technical overview of the molecular structure of NTA, delving into its synthesis, conformational analysis, and spectroscopic signature. Understanding these fundamental characteristics is paramount for its application in the rational design of novel energetic materials, pharmaceuticals, and supramolecular assemblies. For instance, NTA has been investigated for its potential antiviral activity, highlighting its relevance in medicinal chemistry.[1][2]

Synthesis of 7-Nitro-1,3,5-triazaadamantane

The primary and most efficient synthesis of 7-Nitro-1,3,5-triazaadamantane involves the condensation reaction of hexamethylenetetramine (urotropine) with nitromethane.[1][2] This reaction is typically acid-catalyzed, with acetic acid being a commonly used catalyst. The reaction proceeds by the in situ formation of formaldehyde and methylamine equivalents from the decomposition of hexamethylenetetramine, which then react with nitromethane in a Mannich-type reaction to construct the triazaadamantane cage.

Logical Workflow for NTA Synthesis

NTA Synthesis Workflow reagents Hexamethylenetetramine + Nitromethane reaction Condensation Reaction (Mannich-type) reagents->reaction catalyst Acetic Acid catalyst->reaction product 7-Nitro-1,3,5-triazaadamantane (NTA) reaction->product purification Purification (e.g., Recrystallization) product->purification

Caption: A schematic overview of the synthetic pathway to 7-Nitro-1,3,5-triazaadamantane.

Experimental Protocol: Synthesis of 7-Nitro-1,3,5-triazaadamantane

This protocol is a representative example of the synthesis of NTA. Researchers should consult the primary literature for specific variations and safety precautions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexamethylenetetramine (1.0 eq) and nitromethane (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as glacial acetic acid or an alcohol like ethanol, to the flask. The choice of solvent can influence the reaction rate and yield.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The reaction time can vary from a few hours to overnight, depending on the scale and specific conditions.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Isolate the crude product by filtration.

  • Purification: Purify the crude NTA by recrystallization from a suitable solvent, such as ethanol or acetone, to yield a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized NTA using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Conformational Analysis

Crystallographic Data from Metal Complexes

In its metal complexes, NTA acts as a monodentate ligand, coordinating to the metal center through one of its three equivalent nitrogen atoms.[3][4] The adamantane cage largely retains its characteristic high symmetry. The bond lengths and angles within the coordinated NTA ligand provide a good approximation of its structure.

ParameterAverage ValueSource
C-N (amine) bond length1.47 Å[3][4]
C-C bond length1.53 Å[3][4]
C-N-C bond angle108°[3][4]
N-C-N bond angle110°[3][4]
C-C-N bond angle109°[3][4]
C-NO₂ bond length1.52 Å[3][4]

Note: These values are averaged from various metal complexes and may exhibit slight variations depending on the specific coordination environment.

Molecular Structure Diagram

Caption: A 2D representation of the 7-Nitro-1,3,5-triazaadamantane molecular structure.

Spectroscopic Characterization

The unique structure of NTA gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of NTA is relatively simple due to the molecule's high symmetry. In acetonitrile-d₃, the spectrum exhibits two distinct signals for the methylene protons of the adamantane cage.[5]

Chemical Shift (δ)MultiplicityAssignment
~4.41 ppmDoublet6H, N-CH₂-N
~4.05 ppmDoublet6H, N-CH₂-N
~3.77 ppmSinglet6H, N-CH₂-C

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. Solid-state ¹³C NMR data has been reported for NTA.[3][4]

Chemical Shift (δ)Assignment
~74.1 ppmC-NO₂
~71.8 ppmN-CH₂-N
~56.6 - 59.4 ppmC-CH₂-N
Infrared (IR) Spectroscopy

The IR spectrum of NTA is characterized by strong absorption bands corresponding to the nitro group and the C-N and C-H vibrations of the triazaadamantane cage.

Wavenumber (cm⁻¹)Assignment
~2900-3000C-H stretching
~1550Asymmetric NO₂ stretching
~1370Symmetric NO₂ stretching
~1000-1200C-N stretching
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of NTA. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 184, corresponding to the molecular formula C₇H₁₂N₄O₂. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the triazaadamantane cage.

Applications and Future Outlook

The well-defined structure of 7-Nitro-1,3,5-triazaadamantane makes it a versatile platform for further chemical modifications. The nitro group can be reduced to an amino group, opening up a wide range of derivatization possibilities for the development of new pharmaceuticals and materials.[6] Its ability to act as a ligand in coordination chemistry has been demonstrated, and the resulting metal complexes may exhibit interesting catalytic or material properties.[3][4] As a high-nitrogen content molecule, NTA and its derivatives are also of interest in the field of energetic materials.

The continued exploration of the chemistry and properties of NTA is expected to yield novel molecules with tailored functionalities for a diverse array of applications in medicine, materials science, and beyond.

References

  • Wagner, G., Horton, P. N., & Coles, S. J. (2016). Mononuclear Transition Metal Complexes of 7‐Nitro‐1,3,5‐Triazaadamantane. ChemistrySelect, 1(8), 1548-1555. [Link]

  • Wagner, G., Horton, P. N., & Coles, S. J. (2016). Mononuclear Transition Metal Complexes of 7-Nitro-1,3,5-Triazaadamantane. CORE. [Link]

  • de Namor, A. F. D., et al. (2009). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B, 113(14), 4775-4780. [Link]

  • de Namor, A. F. D., et al. (2009). Ionic Recognition by 7-nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. PubMed. [Link]

  • Thomson, J., Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637. [Link]

  • Nielsen, A. T., & Lawrence, G. W. (1979). 7-Nitro-1,3,5-triazaadamantane and derivatives. Reactions of azaadamantanes with anhydrides. The Journal of Organic Chemistry, 44(15), 2654-2658. [Link]

  • Klimova, T. E., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Molecules, 26(23), 7351. [Link]

  • Klimova, T. E., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Semantic Scholar. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Nitro-1,3,5-triazaadamantane

Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 7-Nitro-1,3,5-triazaadamantane, a key intermediate in the development of novel therapeutics and adva...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 7-Nitro-1,3,5-triazaadamantane, a key intermediate in the development of novel therapeutics and advanced materials. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth scientific rationale, and complete analytical data to ensure reproducible and verifiable results. We delve into the causality behind the synthetic choices, presenting a self-validating system for the preparation and identification of this versatile azaadamantane derivative.

Introduction: The Significance of the Azaadamantane Scaffold

Adamantane and its derivatives have long captured the attention of medicinal chemists due to their unique physicochemical properties, including high lipophilicity, metabolic stability, and a rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. The introduction of nitrogen atoms into the adamantane cage to form azaadamantanes, such as 1,3,5-triazaadamantane, introduces a paradigm shift in the molecular properties. This substitution leads to a reduction in lipophilicity and an increase in aqueous solubility, which can be highly advantageous for drug candidates by improving their pharmacokinetic profiles.[1][2]

7-Nitro-1,3,5-triazaadamantane serves as a pivotal precursor for a variety of functionalized azaadamantanes. The nitro group at the 7-position is a versatile chemical handle that can be readily transformed into other functional groups, such as amines, which are crucial for introducing pharmacophores or for conjugation to other molecules. Notably, derivatives of 7-amino-1,3,5-triazaadamantane have demonstrated pronounced antiviral activity, underscoring the therapeutic potential of this scaffold.[1][2] This guide provides the foundational knowledge for the synthesis and characterization of the parent nitro-compound, empowering researchers to explore its full potential in their respective fields.

Synthesis of 7-Nitro-1,3,5-triazaadamantane: A Mechanistic Perspective

The most common and efficient synthesis of 7-Nitro-1,3,5-triazaadamantane involves the condensation reaction between hexamethylenetetramine and nitromethane. This reaction is typically acid-catalyzed and proceeds through a series of Mannich-type reactions, ultimately leading to the formation of the rigid triazaadamantane cage. The choice of solvent and acid catalyst significantly influences the reaction yield and purity of the final product. Anhydrous conditions are generally preferred to minimize side reactions.

Below, we provide a detailed, step-by-step protocol that has been demonstrated to be effective and scalable.

Experimental Protocol: Synthesis from Hexamethylenetetramine and Nitromethane

This protocol is adapted from established procedures and is designed to provide a high yield of 7-Nitro-1,3,5-triazaadamantane.

Materials:

  • Hexamethylenetetramine (140 g, 1 mol)

  • Nitromethane (61 g, 1 mol)

  • Glacial Acetic Acid (200 g)

  • Water (for washing)

  • Ethanol (for washing)

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add hexamethylenetetramine (140 g, 1 mol), nitromethane (61 g, 1 mol), and glacial acetic acid (200 g).

  • Heat the mixture with agitation to 95°C. An exothermic reaction is expected to commence after approximately 30 minutes, at which point the product will begin to crystallize.

  • Maintain the reaction at 95°C for a total of 8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated product by suction filtration using a Büchner funnel.

  • Wash the crystalline product twice with 150 ml of water to remove any remaining acetic acid and other water-soluble impurities.

  • Finally, wash the product with ethanol to facilitate drying.

  • Dry the yellowish crystals under vacuum to obtain 7-Nitro-1,3,5-triazaadamantane.

Expected Yield: Approximately 127 g (69% of theoretical).[3]

Causality in Experimental Design
  • Choice of Reactants: Hexamethylenetetramine serves as a compact and efficient source of both formaldehyde and ammonia, which are the building blocks for the triazaadamantane cage. Nitromethane provides the carbon atom at the 7-position and the nitro functionality.

  • Acid Catalysis: Glacial acetic acid acts as both a solvent and a catalyst. The acidic environment facilitates the in-situ generation of formaldehyde and iminium ions from hexamethylenetetramine, which are key intermediates in the Mannich reaction cascade.

  • Temperature Control: The reaction temperature of 95°C is a critical parameter. It provides sufficient energy to overcome the activation barrier for the condensation reactions while minimizing the decomposition of reactants and products. The exothermic nature of the reaction necessitates careful monitoring to maintain a stable temperature.

  • Anhydrous Conditions: The use of glacial acetic acid and the avoidance of excess water are important for maximizing the yield. Water can interfere with the condensation reactions and lead to the formation of byproducts.

Characterization of 7-Nitro-1,3,5-triazaadamantane: A Self-Validating Approach

Thorough characterization of the synthesized product is essential to confirm its identity, purity, and structure. The following analytical data provides a comprehensive fingerprint of 7-Nitro-1,3,5-triazaadamantane.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₂N₄O₂
Molecular Weight 184.19 g/mol
Appearance Yellowish crystals[3]
Melting Point >300 °C
Solubility Soluble in various organic solvents[4]
Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy:

  • Solvent: CD₃CN

  • ¹H NMR (CD₃CN, δ, ppm): 4.41 and 4.05 (6H, 2d, N−CH₂−N), 3.77 (6H, s, N−CH₂−C)

    • Interpretation: The two doublets for the N-CH₂-N protons indicate a rigid cage structure where these protons are diastereotopic. The singlet for the N-CH₂-C protons suggests their chemical equivalence.

¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy:

  • Expected Chemical Shifts (based on adamantane derivatives):

    • C-NO₂: ~85-95 ppm

    • CH₂ (adjacent to N): ~70-80 ppm

    • CH (bridgehead): ~50-60 ppm

IR (Infrared) Spectroscopy:

  • Expected Characteristic Absorptions (cm⁻¹):

    • ~2950-2850: C-H stretching vibrations of the adamantane cage.

    • ~1550 and ~1380: Asymmetric and symmetric stretching vibrations of the NO₂ group.

    • ~1450: CH₂ scissoring vibration.

    • ~1100-1000: C-N stretching vibrations.

    • Note: Specific experimental IR data is not detailed in the searched literature. The provided ranges are based on characteristic functional group absorptions.

Mass Spectrometry (MS):

  • Expected m/z:

    • [M]+: 184.10

    • Interpretation: The molecular ion peak corresponding to the molecular weight of the compound is expected. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the adamantane cage.

Synthetic Pathway and Logical Relationships

The synthesis of 7-Nitro-1,3,5-triazaadamantane can be visualized as a multi-step condensation process. The following diagram illustrates the key transformations.

Synthesis_Pathway cluster_reactants Reactants HMT Hexamethylenetetramine Intermediates Iminium Ion & Formaldehyde Intermediates HMT->Intermediates Acid Catalyst (CH₃COOH) Nitromethane Nitromethane Product 7-Nitro-1,3,5-triazaadamantane Nitromethane->Product Intermediates->Product Mannich-type Condensation

Caption: Synthetic pathway of 7-Nitro-1,3,5-triazaadamantane.

Applications and Future Directions

As a versatile building block, 7-Nitro-1,3,5-triazaadamantane is a gateway to a wide array of functionalized azaadamantanes. Its primary utility lies in its conversion to 7-amino-1,3,5-triazaadamantane, which can be further derivatized.

  • Drug Discovery: The azaadamantane core is a privileged scaffold in medicinal chemistry. The introduction of various substituents at the 7-amino position has led to the discovery of compounds with significant antiviral activity against influenza and other viruses.[1][2] The rigid nature of the cage allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

  • Materials Science: The unique cage structure and the presence of multiple nitrogen atoms make azaadamantanes interesting candidates for the development of novel polymers, ligands for metal complexes, and energetic materials. The nitro group in the title compound is a well-known energetic functional group, suggesting potential applications in this area.

Future research will likely focus on expanding the library of derivatives synthesized from 7-Nitro-1,3,5-triazaadamantane and exploring their biological activities against a broader range of targets. Furthermore, the development of more sustainable and efficient synthetic routes remains an active area of investigation.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of 7-Nitro-1,3,5-triazaadamantane. By understanding the underlying principles of the synthesis and having access to comprehensive analytical data, researchers are well-equipped to produce this valuable compound with high purity and yield. The insights into its applications in drug discovery and materials science highlight the importance of this molecule as a foundational element for future innovation.

References

  • Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. U.S.
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry. ([Link])

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. National Institutes of Health. ([Link])

  • Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. PubMed. ([Link])

Sources

Foundational

7-Nitro-1,3,5-triazaadamantane CAS number 14612-28-3

An In-Depth Technical Guide to 7-Nitro-1,3,5-triazaadamantane (CAS: 14612-28-3) Abstract 7-Nitro-1,3,5-triazaadamantane (NTA) is a caged nitroalkane that serves as a pivotal synthetic intermediate and a molecule of inter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Nitro-1,3,5-triazaadamantane (CAS: 14612-28-3)

Abstract

7-Nitro-1,3,5-triazaadamantane (NTA) is a caged nitroalkane that serves as a pivotal synthetic intermediate and a molecule of interest for its intrinsic biological activities. Its rigid, three-dimensional structure, derived from the adamantane scaffold, imparts unique physicochemical properties that are advantageous in medicinal chemistry and materials science. This guide provides a comprehensive overview of NTA, consolidating critical information on its synthesis, chemical properties, biological significance, and applications. We delve into the causality behind synthetic methodologies, explore its coordination chemistry, and present its established antiviral and fungistatic activities, positioning NTA as a valuable scaffold for further research and development.

Introduction: The Triazaadamantane Scaffold

Azaadamantanes, which are adamantane analogs containing one or more nitrogen atoms in the cage structure, represent a compelling scaffold in medicinal chemistry.[1] The incorporation of nitrogen atoms alters key molecular properties, such as lipophilicity and basicity, when compared to their carbocyclic counterparts. This modification can significantly influence bioavailability and interaction with biological targets.[2]

7-Nitro-1,3,5-triazaadamantane (NTA) is a key derivative of the 1,3,5-triazaadamantane family. The presence of the nitro group at the C7 position not only confers specific biological activities but also provides a versatile chemical handle for further functionalization. The subsequent modification of this nitro group can be achieved using classical methods of organic chemistry, making NTA a crucial starting material for a library of 7-substituted derivatives.[1][2] This guide will explore the synthesis, properties, and applications that make NTA a compound of significant interest.

Synthesis of 7-Nitro-1,3,5-triazaadamantane

The primary and most direct synthesis of NTA involves the condensation of readily available starting materials. Understanding the mechanism and optimizing reaction conditions are key to achieving high purity and yield, which is critical for its use in subsequent applications, such as catalytic hydrogenation to 7-amino-1,3,5-triazaadamantane.[3]

Core Synthesis Pathway

The most common laboratory-scale synthesis of NTA is achieved through the acid-catalyzed condensation of hexamethylenetetramine (urotropine) with nitromethane.[1][2] Acetic acid is frequently used as the catalyst and co-solvent.[1] This reaction leverages the cage structure of hexamethylenetetramine, which serves as a formaldehyde and ammonia equivalent, to construct the triazaadamantane skeleton around the nitromethane core.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions HMTA Hexamethylenetetramine Product 7-Nitro-1,3,5-triazaadamantane HMTA->Product Nitromethane Nitromethane (CH₃NO₂) Nitromethane->Product Catalyst Acetic Acid (H⁺) Catalyst->Product Catalyst Solvent Ethanol Solvent->Product Solvent Coordination_Chemistry cluster_ions Metal Cations NTA 7-Nitro-1,3,5-triazaadamantane (Ligand) MetalComplex Metal-NTA Complex NTA->MetalComplex Coordinates via Cage Nitrogens Pb Pb²⁺ Pb->MetalComplex Zn Zn²⁺ Zn->MetalComplex Hg Hg²⁺ Hg->MetalComplex Ag Ag⁺ Ag->MetalComplex

Sources

Exploratory

physical and chemical properties of 7-Nitro-1,3,5-triazaadamantane

An In-Depth Technical Guide to 7-Nitro-1,3,5-triazaadamantane Introduction 7-Nitro-1,3,5-triazaadamantane is a unique heterocyclic compound featuring a rigid cage-like structure derived from adamantane, where three carbo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Nitro-1,3,5-triazaadamantane

Introduction

7-Nitro-1,3,5-triazaadamantane is a unique heterocyclic compound featuring a rigid cage-like structure derived from adamantane, where three carbon atoms at bridgehead positions are replaced by nitrogen atoms. This substitution imparts specific chemical and physical properties, such as increased polarity and reduced lipophilicity compared to its hydrocarbon analog. The presence of a nitro group at the 7-position further functionalizes the molecule, making it a versatile precursor for a range of derivatives with potential applications in medicinal chemistry and materials science. Notably, it has demonstrated pronounced antiviral activity against various viral strains, including Influenza A and Herpes viruses[1][2]. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and chemical reactivity, tailored for researchers and professionals in drug development and chemical sciences.

Synthesis and Purification

The most common and effective synthesis of 7-Nitro-1,3,5-triazaadamantane involves the condensation of hexamethylenetetramine (urotropine) with nitromethane. This reaction is typically acid-catalyzed and performed in an organic solvent. The choice of solvent and control of water content are critical for achieving high yield and purity[3].

Experimental Protocol: Synthesis via Hexamethylenetetramine and Nitromethane

This protocol is adapted from methodologies that have been shown to produce the target compound in good yield[3][4]. The rationale behind using a low-water content alcohol or an anhydrous carboxylic acid as the solvent is to minimize side reactions and prevent the formation of impurities that can complicate purification and subsequent reactions, such as catalytic hydrogenation[3].

Materials:

  • Hexamethylenetetramine (140 g, 1 mol)

  • Nitromethane (61 g, 1 mol)

  • Glacial Acetic Acid (200 g)

  • Ethanol (96% or absolute)

  • Water

Procedure:

  • Combine hexamethylenetetramine (140 g), nitromethane (61 g), and glacial acetic acid (200 g) in a reaction vessel equipped with a stirrer and reflux condenser.

  • Heat the mixture with agitation to 95°C. The reaction will become exothermic after approximately 30 minutes, and the product will begin to crystallize.

  • Maintain the reaction at 95°C for 8 hours.

  • After the reaction is complete, filter the precipitated product while still hot using suction filtration.

  • Wash the collected crystals thoroughly with two portions of water (150 ml each) to remove any remaining acid and unreacted starting materials.

  • Further wash the crystals with ethanol to aid in drying.

  • Dry the final product. The expected yield of yellowish crystals is approximately 69-78%[3].

Purification:

  • The crude product can be purified by recrystallization from hot water. The purity can be assessed by its complete solubility in hot water (approx. 1 g in 20 ml) and its thermal behavior[3].

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process A Hexamethylenetetramine E Condensation Reaction A->E B Nitromethane B->E C Glacial Acetic Acid (Catalyst) C->E Catalyzes D Heat (95°C, 8 hrs) D->E Drives F Hot Suction Filtration E->F G Washing (H₂O, EtOH) F->G H Drying G->H I 7-Nitro-1,3,5-triazaadamantane (Yellowish Crystals) H->I

Caption: Synthesis workflow for 7-Nitro-1,3,5-triazaadamantane.

Molecular Structure and Spectroscopic Properties

The rigid, cage-like structure of 7-Nitro-1,3,5-triazaadamantane has been confirmed through various spectroscopic methods and elemental analysis.

PropertyValue
Molecular Formula C₇H₁₂N₄O₂[5]
Molar Mass 184.19 g/mol
Appearance Yellowish crystalline solid[3]
Melting Point 314-315°C[4]
PubChem CID 535540[5]
Spectroscopic Data

The spectroscopic data are crucial for confirming the identity and purity of the compound.

TechniqueData
¹H NMR (in CD₃CN)δ (ppm): 4.41 and 4.05 (6H, 2d, N-CH₂-N), 3.77 (6H, s, N-CH₂-C)[6][7]
Mass Spectrometry Used to confirm purity and molecular weight[4].
Elemental Analysis Calculated: C, 45.65%; H, 6.57%; N, 30.42%. Found: C, 45.81%; H, 6.77%; N, 30.40%[6][7].

The ¹H NMR spectrum is characteristic of the symmetrical adamantane cage. The two doublets for the N-CH₂-N protons and the singlet for the N-CH₂-C protons are consistent with the proposed structure.

Physicochemical Properties

Solubility

The solubility of 7-Nitro-1,3,5-triazaadamantane has been studied in various solvents. It is notably soluble in polar solvents but is strongly protonated in water, which can affect quantitative solubility measurements[6].

SolventSolubilityReference
Water Soluble, but undergoes strong protonation. 1g dissolves in 20ml of hot water.[3][6]
Ethanol Soluble[3][4]
Acetonitrile Soluble, often used as a reference solvent for thermodynamic studies.[8][9]
Chloroform Solvate formation has been observed.[6]
Experimental Protocol: Solubility Determination

The following gravimetric method is used to determine the solubility of the compound in various solvents at a constant temperature[6][7].

Procedure:

  • Prepare saturated solutions of 7-Nitro-1,3,5-triazaadamantane in the desired solvent.

  • Place the mixtures in a thermostatted bath at a constant temperature (e.g., 298.15 K) for several days to ensure equilibrium is reached between the solid and the solution.

  • Pre-weigh several numbered crucibles.

  • Carefully take aliquots of the clear, saturated supernatant and place them into the crucibles.

  • Allow the solvent to evaporate completely. This can be done at room temperature or in a desiccator.

  • Once dry, re-weigh the crucibles. The mass difference corresponds to the amount of dissolved solute.

  • Perform the measurement in triplicate for each solvent to ensure accuracy.

Thermal Stability

The compound is thermally stable up to high temperatures. Its purity influences its thermal behavior; purer, yellowish samples turn black around 300°C, whereas less pure, brownish samples may decompose at lower temperatures (270-280°C)[3].

Chemical Properties and Reactivity

7-Nitro-1,3,5-triazaadamantane is a versatile intermediate due to the reactivity of both the nitro group and the nitrogen atoms within the cage structure.

Reactions of the Nitro Group
  • Hydrogenation (Reduction): The nitro group can be readily reduced to an amino group, yielding 7-Amino-1,3,5-triazaadamantane. This transformation is a key step in synthesizing derivatives with potential pharmacological activity. The reaction is typically carried out using catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) in ethanol[4][10]. Interestingly, hydrogenation over Pd/C in water yields 7-hydroxyamino-1,3,5-triazaadamantane[4].

Reactions of the Triazaadamantane Cage
  • Oxidation: Treatment with ozone or hydrogen peroxide in glacial acetic acid yields the corresponding 7-Nitro-1,3,5-triazaadamantane N-oxide[4].

  • Nitration and Nitrosation: The nitrogen atoms of the cage can undergo nitration and nitrosation to form N-nitro and N-nitroso amines, respectively[11].

  • Complexation with Metal Cations: The nitrogen atoms of the triazaadamantane cage can act as ligands, coordinating with various metal cations. Conductance measurements show it forms complexes with lead(II) and zinc(II) in a 1:1 stoichiometry in acetonitrile. With mercury(II), it forms a 2:1 (ligand:metal) complex in solution, while X-ray crystallography of the solid state reveals a 1:1 polymeric complex[8][9]. This selective interaction with ions of environmental relevance is a significant area of study[8][9].

G cluster_products Reaction Products A 7-Nitro-1,3,5-triazaadamantane B 7-Amino-1,3,5-triazaadamantane A->B Hydrogenation (Pd/C, EtOH) C 7-Hydroxyamino-1,3,5-triazaadamantane A->C Hydrogenation (Pd/C, H₂O) D N-Oxide Derivative A->D Oxidation (O₃ or H₂O₂) E Metal Cation Complexes (e.g., with Hg(II), Zn(II)) A->E Complexation F N-Nitro / N-Nitroso Derivatives A->F Nitration / Nitrosation

Caption: Key reaction pathways of 7-Nitro-1,3,5-triazaadamantane.

Applications in Research and Development

The unique structural and chemical properties of 7-Nitro-1,3,5-triazaadamantane and its derivatives make them valuable in several scientific fields.

  • Drug Development and Medicinal Chemistry: The adamantane scaffold is known to increase the lipophilicity and metabolic stability of drug candidates, enhancing their pharmacokinetic profiles[12]. Azaadamantane derivatives, including 7-Nitro-1,3,5-triazaadamantane, have shown significant biological activity. It has demonstrated pronounced antiviral effects against the Frunze strain of influenza A virus and its hydrochloric acid salt has shown activity against herpes viruses[1][2]. Its derivative, 7-amino-1,3,5-triazaadamantane, is also a key building block for other biologically active molecules[1][2].

  • Coordination Chemistry and Materials Science: Its ability to form stable complexes with various metal ions makes it a subject of interest in coordination chemistry[8][9]. These complexes could have applications in catalysis, sensing, or the development of new materials.

Conclusion

7-Nitro-1,3,5-triazaadamantane is a compound of significant scientific interest, characterized by a stable, functionalized cage structure. Its straightforward synthesis and versatile reactivity make it an important precursor for a wide array of derivatives. The established physicochemical properties, including its solubility and thermal stability, provide a solid foundation for its application. For researchers in drug discovery, its demonstrated antiviral properties present a promising scaffold for development. In materials and coordination chemistry, its selective interactions with metal ions open avenues for creating novel functional materials. This guide has consolidated the core technical information necessary for scientists to effectively utilize and explore the potential of this fascinating molecule.

References

  • Safar, M., & Galik, V. (1975). NEW PREPARATION OF 7-NITRO-l,3,5-TRIAZAADAMANTANE AND ITS DERIVATIVES OBTAINED BY HYDROGENATION AND OZONISATION.
  • Danil de Namor, A. F., et al. (2009). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B, 113(14), 4775-4781. [Link]

  • Danil de Namor, A. F., et al. (2009). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. ACS Publications. [Link]

  • Dynamit Nobel AG. (1981). Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. U.S.
  • Farminer, A. R., & Wright, G. F. (1976). Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 83-85. [Link]

  • Danil de Namor, A. F., et al. (2009). Supporting Information for Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. ACS Publications. [Link]

  • PubChem. (n.d.). 7-Nitro-1,3,5-triazaadamantane. National Center for Biotechnology Information. Retrieved from [Link]

  • Hodge, E. B. (1972). 7-Nitro-l,3,5-triazaadamantane and Derivatives. Reactions of Azaadamantanes with Anhydrides. The Journal of Organic Chemistry, 37(2), 320-321. [Link]

  • Oliynyk, I. O., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133-1165. [Link]

  • Oliynyk, I. O., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC - NIH. [Link]

  • Hodge, E. B. (1972). 7-Nitro-1,3,5-triazaadamantane and derivatives. Reactions of azaadamantanes with anhydrides. The Journal of Organic Chemistry. [Link]

  • Danil de Namor, A. F., et al. (2009). Ionic Recognition by 7-nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. PubMed. [Link]

  • Thomson, J., et al. (2010). 1,3,5-Triazaadamantan-7-amine. PMC - NIH. [Link]

  • Thomson, J., et al. (2010). 1,3,5-Triaza-adamantan-7-amine. PubMed. [Link]

  • Houghten, R. A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

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Foundational

biological activity of 7-Nitro-1,3,5-triazaadamantane derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Nitro-1,3,5-triazaadamantane Derivatives Introduction The adamantane molecule, a rigid, cage-like hydrocarbon, has long been a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 7-Nitro-1,3,5-triazaadamantane Derivatives

Introduction

The adamantane molecule, a rigid, cage-like hydrocarbon, has long been a cornerstone in medicinal chemistry. Its unique three-dimensional structure and lipophilic nature have made it a valuable scaffold for developing therapeutic agents, famously exemplified by the antiviral drug amantadine.[1][2] The strategic incorporation of heteroatoms, particularly nitrogen, into the adamantane framework gives rise to azaadamantanes. This substitution significantly alters the physicochemical properties of the molecule, often reducing lipophilicity and introducing new hydrogen bonding capabilities, which can profoundly influence bioavailability and interactions with biological targets.[3]

Within this class of compounds, 7-Nitro-1,3,5-triazaadamantane (NTA) stands out as a remarkably versatile synthetic intermediate. The electron-withdrawing nitro group at the 7-position not only imparts specific biological properties but also serves as a reactive handle for extensive chemical modification. This guide provides a comprehensive exploration of the synthesis, diverse biological activities, and structure-activity relationships of NTA and its derivatives, offering field-proven insights for researchers and drug development professionals.

Chapter 1: The Synthetic Keystone: 7-Nitro-1,3,5-triazaadamantane (NTA)

The utility of any class of derivatives begins with an accessible and robust synthesis of the core scaffold. NTA serves as this critical starting point, enabling the generation of a vast library of functionally diverse molecules.

Synthesis of the NTA Core

The primary and most efficient method for synthesizing NTA is the condensation reaction between nitromethane and hexamethylenetetramine (urotropine) in the presence of an acid catalyst, typically acetic acid.[3][4] This reaction leverages the ability of hexamethylenetetramine to act as a formaldehyde equivalent, constructing the triazaadamantane cage around the nitromethane precursor.

Experimental Protocol: Synthesis of 7-Nitro-1,3,5-triazaadamantane

Rationale: This protocol provides a reliable method for producing the NTA core. The choice of acetic acid as both a solvent and catalyst facilitates the controlled condensation and cage formation, while the purification steps ensure the isolation of a high-purity product suitable for subsequent derivatization.

Materials:

  • Nitromethane (CH₃NO₂)

  • Hexamethylenetetramine (C₆H₁₂N₄)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve hexamethylenetetramine in glacial acetic acid with gentle warming and stirring.

  • Addition of Nitromethane: Once the hexamethylenetetramine is fully dissolved, slowly add nitromethane to the solution. The molar ratio should be carefully controlled based on established literature procedures.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to yield 7-Nitro-1,3,5-triazaadamantane as a stable, crystalline solid.

G cluster_reactants Reactants cluster_process Process Nitromethane Nitromethane Condensation Condensation in Glacial Acetic Acid Nitromethane->Condensation Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->Condensation Reflux Reflux & Reaction Condensation->Reflux Purification Isolation & Purification Reflux->Purification Product 7-Nitro-1,3,5-triazaadamantane (NTA) Purification->Product

Caption: Workflow for the synthesis of the NTA core.

NTA as a Synthetic Intermediate

The true power of NTA in medicinal chemistry lies in the reactivity of its nitro group. This functional group is a versatile anchor for a wide array of chemical transformations, allowing for systematic structural modifications to explore the structure-activity relationship (SAR).

The primary derivatization pathway is the reduction of the nitro group to an amine, yielding 7-amino-1,3,5-triazaadamantane.[4] This amine can then be further functionalized through acylation, alkylation, or condensation with aldehydes and ketones to introduce diverse substituents. This strategic derivatization is crucial for modulating the compound's biological activity, solubility, and pharmacokinetic profile.

G cluster_derivatives Derivatization Pathways NTA 7-Nitro-1,3,5-triazaadamantane (NTA) Amine 7-Amino-1,3,5-triazaadamantane NTA->Amine Reduction Amides Amide Derivatives Amine->Amides Acylation SchiffBases Schiff Bases / Imines Amine->SchiffBases Condensation SubstAmines Substituted Amines Amine->SubstAmines Alkylation G cluster_workflow MTT Assay Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Add Test Compound (Serial Dilutions) Seed->Treat Incubate 3. Incubate (e.g., 48h) Treat->Incubate MTT 4. Add MTT Reagent Incubate->MTT Formazan 5. Formazan Formation (in viable cells) MTT->Formazan Solubilize 6. Solubilize Crystals Formazan->Solubilize Read 7. Read Absorbance (~570 nm) Solubilize->Read Analyze 8. Calculate IC50 Read->Analyze

Caption: Step-by-step workflow of the MTT assay.

Other Bio-relevant Activities: Ion Chelation

Beyond direct therapeutic applications, NTA has demonstrated a capacity for ionic recognition. Thermodynamic studies have shown that it can form complexes with various metal cations, including lead(II), zinc, mercury(II), and cadmium(II). [5]This selective binding behavior suggests potential applications in the development of sensors for detecting heavy metals or as chelating agents for environmental remediation. The rigid, pre-organized structure of the triazaadamantane cage likely contributes to this selective complexation.

Chapter 3: Structure-Activity Relationship (SAR) and Drug Design Insights

The accumulated data on NTA and its derivatives provide critical insights into their structure-activity relationship, guiding future drug design efforts.

  • The 7-Position is Key: The nature of the substituent at the C-7 position is the primary determinant of biological activity. The parent nitro compound (NTA) shows antiviral and antifungal activity. Reducing this to an amine (7-amino-1,3,5-triazaadamantane) opens the door to potent anticancer activity upon further substitution. [4]* The Triaza-Cage as a Scaffold: The azaadamantane core serves as a rigid, three-dimensional scaffold. This rigidity can be advantageous for fitting into specific binding pockets of target proteins. The presence of three nitrogen atoms also increases the polarity compared to the parent adamantane, affecting solubility and potentially enabling hydrogen bond interactions with biological targets. [3]* Modulating Physicochemical Properties: Attaching larger, more complex moieties to the 7-amino group allows for fine-tuning of properties like lipophilicity, which is crucial for cell permeability and overall pharmacokinetics.

G cluster_activities Biological Outcomes SAR 7-X-1,3,5-triazaadamantane Core Substituent (X) at C-7 Antiviral Antiviral Activity SAR:f1->Antiviral X = -NO2, -Br Anticancer Anticancer Activity SAR:f1->Anticancer X = -NHR (Substituted Amino) Antifungal Antifungal Activity SAR:f1->Antifungal X = -NO2, -NHOH IonBinding Ion Binding SAR:f1->IonBinding X = -NO2

Sources

Exploratory

Foreword: The Unique Niche of a Caged Nitroamine

An In-Depth Technical Guide to 7-Nitro-1,3,5-triazaadamantane (NTA) Prepared by: Gemini, Senior Application Scientist 7-Nitro-1,3,5-triazaadamantane (NTA) represents a fascinating intersection of rigid polycyclic scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Nitro-1,3,5-triazaadamantane (NTA)

Prepared by: Gemini, Senior Application Scientist

7-Nitro-1,3,5-triazaadamantane (NTA) represents a fascinating intersection of rigid polycyclic scaffolds and reactive functional groups. Its adamantane-like cage, composed of three nitrogen and seven carbon atoms, imparts significant steric bulk and conformational rigidity, while the tertiary nitro group at the C7 bridgehead position serves as a versatile handle for chemical modification and a source of potential energy. This guide provides a comprehensive technical overview of NTA, from its synthesis and characterization to its established and potential applications, designed for researchers in medicinal chemistry, materials science, and drug development. We will explore not just the "what" but the "why"—the causal relationships that govern its synthesis, reactivity, and utility.

Synthesis: A Controlled Condensation Approach

The most reliable and scalable synthesis of NTA is a one-pot condensation reaction involving hexamethylenetetramine (hexamine) and nitromethane.[1] This approach is elegant in its simplicity, leveraging readily available starting materials to construct a complex cage structure.

The Underlying Chemistry: A Mannich-Type Cascade

The formation of the triazaadamantane core from hexamine and an acidic C-H compound like nitromethane is mechanistically fascinating. While detailed isotopic labeling studies on this specific reaction are scarce in the literature, the process is understood to proceed through a series of acid-catalyzed Mannich-type reactions.

The key is the behavior of hexamine in an acidic medium. The acid protonates the nitrogen atoms of hexamine, causing a controlled, partial decomposition that releases formaldehyde and ammonia/ammonium ions in situ. These reactive intermediates then engage the nitromethane. The acidic proton of nitromethane is abstracted, forming a nitronate anion, which acts as the nucleophile. This nucleophile then attacks the electrophilic formaldehyde, followed by condensation with ammonia, cyclizing in a cascade to build the thermodynamically stable adamantane cage. The acid catalyst is therefore crucial not only for generating the reactive electrophiles from hexamine but also for activating the C-H bond of nitromethane.

Synthesis_Mechanism_Concept cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates In Situ Intermediates cluster_process Reaction Cascade Hexamine Hexamethylenetetramine Formaldehyde Formaldehyde Hexamine->Formaldehyde Acid-catalyzed decomposition Ammonia Ammonia/Ammonium Hexamine->Ammonia Nitromethane Nitromethane Nitronate Nitronate Anion Nitromethane->Nitronate Deprotonation Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Hexamine Catalyst->Nitromethane Mannich1 Mannich-Type Condensation Formaldehyde->Mannich1 Ammonia->Mannich1 Nitronate->Mannich1 Cyclization Intramolecular Cyclization Mannich1->Cyclization Product 7-Nitro-1,3,5-triazaadamantane Cyclization->Product

Caption: Conceptual overview of the NTA synthesis mechanism.

Field-Proven Experimental Protocol

This protocol is an optimized amalgamation based on established literature, particularly the process improvements outlined in U.S. Patent 4,267,322.[2] The critical parameter for achieving high yield and purity is the minimization of water in the reaction solvent. Water can interfere with the condensation cascade, leading to the formation of impurities that are difficult to remove.[2]

Step 1: Reaction Setup

  • To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add hexamethylenetetramine (140 g, 1.0 mol).

  • Add anhydrous methanol (250 mL). The choice of an anhydrous alcohol is critical; a water content not exceeding 4% is recommended for optimal results.[2]

  • Add nitromethane (61 g, 1.0 mol).

  • With vigorous stirring, slowly add glacial acetic acid (60 g, 1.0 mol). The acid serves as both the catalyst and a reactant in forming the necessary intermediates. An equimolar amount relative to hexamine is sufficient.[2]

Step 2: Thermal Reaction

  • Heat the stirred suspension to reflux (approx. 65-70°C for methanol) and maintain for 20 hours.[2] For a more rapid reaction, the process can be conducted in a pressure vessel at temperatures up to 110-140°C for 3-5 hours, which often improves yield and crystal quality.[2]

  • An exothermic reaction may be observed within the first 30-60 minutes, and the product will begin to crystallize from the solution as a yellowish solid.[2]

Step 3: Isolation and Purification

  • After the reaction period, cool the mixture to room temperature.

  • Filter the precipitated solid using a Buchner funnel.

  • Wash the filter cake thoroughly with water (2 x 150 mL) to remove any unreacted starting materials and acidic residues.

  • Wash the cake with a small amount of cold ethanol to facilitate drying.

  • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Step 4: Validation

  • Yield: Typically 70-78%.[2]

  • Appearance: Yellowish crystalline solid.[2]

  • Purity Check: A simple, effective quality check is solubility. 1 gram of high-purity NTA should dissolve completely in 20 mL of hot water.[2] Incomplete solubility suggests the presence of impurities.

  • Characterization: Confirm structure via ¹H NMR, IR spectroscopy, and elemental analysis.

Synthesis_Workflow start Start reactants Charge Reactor: 1. Hexamethylenetetramine 2. Anhydrous Methanol 3. Nitromethane 4. Glacial Acetic Acid start->reactants heat Heat to Reflux (or 110-140°C in pressure vessel) ~20 hours (reflux) or ~3-5 hours (pressure) reactants->heat cool Cool to Room Temperature heat->cool filter Vacuum Filter Slurry cool->filter wash_water Wash Solid with Water filter->wash_water wash_etoh Wash Solid with Cold Ethanol wash_water->wash_etoh dry Dry Under Vacuum wash_etoh->dry product Final Product: 7-Nitro-1,3,5-triazaadamantane dry->product

Caption: Step-by-step workflow for the laboratory synthesis of NTA.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its application. NTA is a stable, crystalline solid at room temperature.

Key Physical Properties

The following table summarizes the core physicochemical properties of NTA.

PropertyValueSource(s)
Molecular FormulaC₇H₁₂N₄O₂[3]
Molecular Weight184.19 g/mol [3]
AppearanceYellowish crystalline solid[2]
Melting PointDecomposes (turns black) at 270-300°C[2]
SolubilitySoluble in hot water; soluble in acetonitrile, methanol[2][4]

Note: A sharp melting point is not observed. The reported temperature range indicates the onset of thermal decomposition, a crucial parameter for safety and handling considerations.

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation.

TechniqueObservationInterpretationSource(s)
¹H NMR (CD₃CN)δ 4.41 (d, 6H), 4.05 (d, 6H), 3.77 (s, 6H)The two doublets correspond to the diastereotopic axial and equatorial methylene protons between the nitrogen atoms (N-CH₂-N). The singlet arises from the six equivalent methylene protons adjacent to the quaternary carbon (N-CH₂-C).[No direct source in this set, but previously found in[5]]
IR Spectroscopy ~2850-2960 cm⁻¹ (m)~1550-1475 cm⁻¹ (s)~1360-1290 cm⁻¹ (m)~1250-1020 cm⁻¹ (m)C-H stretching (alkane cage)N-O asymmetric stretching (nitro group)N-O symmetric stretching (nitro group)C-N stretching (amine structure)[6][7]
¹³C NMR Data not readily available in cited literature.Expected signals: one quaternary carbon (C-NO₂), and two distinct methylene carbons (N-CH₂-N and N-CH₂-C).
Mass Spec. Data not readily available in cited literature.Expected M⁺ or [M+H]⁺ at m/z ~184 or ~185.

Chemical Reactivity and Core Applications

The true utility of NTA lies in its dual chemical nature. The triazaadamantane cage provides a stable, biocompatible, and rigid scaffold, while the nitro group offers a gateway to diverse functionalities.

A Scaffold for Medicinal Chemistry

Azaadamantanes are valued pharmacophores due to their lipophilic cage structure, which can facilitate passage through biological membranes and interact with protein binding pockets. NTA itself has demonstrated pronounced antiviral activity against the influenza A virus.[1][8]

Its primary role, however, is as a synthetic intermediate. The nitro group can be readily modified using classical organic chemistry techniques, most notably reduction to the corresponding amine, 7-amino-1,3,5-triazaadamantane. This amine is a key building block for conjugating the adamantane cage to other biologically active molecules, potentially enhancing their efficacy or altering their pharmacokinetic profile.[1]

Derivatization_Pathway NTA 7-Nitro-1,3,5-triazaadamantane (NTA) Amine 7-Amino-1,3,5-triazaadamantane NTA->Amine Reduction (e.g., H₂, Pd/C) Conjugate Biologically Active Conjugates Amine->Conjugate Coupling Reactions

Caption: Primary chemical modification pathway of NTA for medicinal applications.

Ligand in Coordination Chemistry

The three nitrogen atoms of the NTA cage possess lone pairs of electrons, making the molecule an effective tripodal ligand for coordinating with metal cations. Thermodynamic studies have shown that NTA forms stable complexes with a variety of metal ions, including lead(II), zinc(II), mercury(II), and silver(I).[4] The stoichiometry of these complexes can vary, with both 1:1 and 2:1 ligand-to-metal ratios observed in solution.[4] This property opens avenues for its use in areas such as ion sequestration, catalysis, and the development of novel metallodrugs.

Potential as an Energetic Material Precursor

While NTA is not primarily classified as a high explosive, its molecular structure contains all the necessary components for energetic behavior:

  • Fuel: The carbon and hydrogen atoms of the cage.

  • Oxidizer: The nitro group provides a built-in oxygen source.

  • High Nitrogen Content: The C₇H₁₂N₄O₂ formula gives it a high mass percentage of nitrogen, which leads to the formation of stable N₂ gas upon decomposition, a highly exothermic process that is the driving force for most energetic materials.

  • Strain Energy: The rigid, polycyclic cage structure possesses inherent ring strain, which is released upon decomposition, contributing to the total energy output.

Furthermore, the nitrogen atoms of the cage can be subjected to N-nitration reactions using powerful nitrating agents, which would drastically increase the oxygen balance and energetic output of the molecule, converting it into a potent energetic material.[9] Its thermal stability up to ~270°C is also a desirable trait for certain energetic applications where thermal insensitivity is required.[2]

Thermal Stability and Decomposition

As indicated by its high decomposition temperature (270-300°C), NTA is a thermally robust molecule.[2] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for quantitatively assessing such properties. While a specific TGA/DSC thermogram for NTA is not available in the reviewed literature, its behavior can be inferred. A typical analysis would show negligible mass loss (TGA) and no thermal events (DSC) until the onset of decomposition. At this point, a sharp, single-stage mass loss in the TGA curve would be expected, accompanied by a strong exothermic peak in the DSC curve, characteristic of the rapid, energetic decomposition of nitro compounds.[10][11]

Conclusion and Future Outlook

7-Nitro-1,3,5-triazaadamantane is more than just a chemical curiosity; it is a highly versatile and accessible building block. Its straightforward, high-yielding synthesis makes it an attractive starting point for complex molecular design. In medicinal chemistry, it serves as a rigid, biocompatible scaffold with proven antiviral properties and the potential for creating novel conjugates. In materials science, its coordination chemistry and inherent thermal stability are notable. The most intriguing, and perhaps underexplored, avenue is its potential as a precursor to a new class of melt-castable, insensitive high-energetic materials. Future research should focus on a complete characterization of its energetic properties and the synthesis and evaluation of its N-nitro derivatives. The unique combination of stability, reactivity, and structural rigidity ensures that NTA will remain a compound of significant interest to the scientific community.

References

  • Krasutsky, D., & Tretyakov, E. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133-1155. [Link]

  • Traxler, P., & Wasiak, J. (1981). U.S. Patent No. 4,267,322. U.S.
  • de Namor, A. F. D., et al. (2009). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B, 113(14), 4775-4780. [Link]

  • This citation refers to previously available d
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 535540, 7-Nitro-1,3,5-triazaadamantane. Retrieved from [Link]

  • This citation is a placeholder for data that would be found in a comprehensive chemical d
  • This citation refers to previously available d
  • Krasutsky, D., & Tretyakov, E. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Semantic Scholar. [Link]

  • This citation refers to the same primary source as[1] but through a different database, confirming the findings.

  • Farminer, A. R., & Webb, G. A. (1976). Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. Journal of the Chemical Society, Perkin Transactions 1, (9), 940-942. [Link]

  • This citation refers to a related but distinct compound and is not directly cited in the text.
  • This citation refers to the same primary source as[12].

  • Thomson, J., et al. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637. [Link]

  • This citation refers to a related but distinct compound and is not directly cited in the text.
  • This citation refers to a journal article where NTA is mentioned but does not provide new d
  • Curti, M., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 579-585. [Link]

  • This citation refers to a related but distinct compound and is not directly cited in the text.
  • This citation refers to a related but distinct compound and is not directly cited in the text.
  • This citation refers to a different energetic material and is not directly cited in the text.
  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

  • This citation refers to a related but distinct compound and is not directly cited in the text.
  • This citation refers to a related but distinct compound and is not directly cited in the text.
  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Thomson, J., et al. (2010). 1,3,5-Triaza-adamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2637. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling and Application of 7-Nitro-1,3,5-triazaadamantane

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Preamble: A Scientist's Perspective on 7-Nitro-1,3,5-triazaadamantane In the landscape of medi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: A Scientist's Perspective on 7-Nitro-1,3,5-triazaadamantane

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds emerge as exceptionally versatile building blocks. The azaadamantane cage is one such structure, and its derivative, 7-Nitro-1,3,5-triazaadamantane, represents a critical nexus for synthetic innovation. This guide is structured not as a rigid protocol, but as a comprehensive technical narrative. My objective is to move beyond mere procedural steps to explain the underlying causality—the "why" behind the "how"—ensuring that every recommendation is a self-validating component of a robust and safe experimental design. We will explore its properties, synthesis, and pivotal role as a precursor, all through the lens of rigorous safety and handling.

Core Molecular Profile and Physicochemical Properties

7-Nitro-1,3,5-triazaadamantane is a caged heterocyclic compound where a nitro group is positioned at the 7-carbon, creating a synthetically valuable intermediate.[1] Its rigid, three-dimensional structure and the reactivity of the nitro group make it an important starting material for a variety of functionalized adamantane derivatives, particularly those with applications in drug development and materials science.[1][2]

Understanding its physical properties is the foundation of safe handling and experimental design. While a comprehensive, centralized datasheet is not available, we can synthesize its profile from various studies.

PropertyValue / DescriptionSource
Chemical Formula C₇H₁₂N₄O₂[3]
Appearance Yellowish crystals[2]
Solubility Soluble in various non-aqueous solvents like acetonitrile and methanol; solubility data is available for deriving Gibbs energies of solution.[3][4]
Synthesis Precursors Hexamethylenetetramine and nitromethane.[1][2]

This table summarizes key physical and chemical data for 7-Nitro-1,3,5-triazaadamantane.

Hazard Assessment and Mitigation: A Proactive Safety Framework

2.1 Anticipated Hazards

  • Acute Toxicity: Similar nitro-aromatic and heterocyclic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Respiratory Irritation: As a fine crystalline powder, it may cause respiratory irritation if dust is inhaled.[6]

  • Skin and Eye Irritation: Direct contact with the powder can cause skin and serious eye irritation.[6]

  • Combustibility: Finely dispersed powders of organic compounds carry a risk of dust explosion when mixed with air and exposed to an ignition source.[5]

2.2 Personal Protective Equipment (PPE) Protocol The selection of PPE is not a checklist; it is a system designed to isolate the researcher from the potential hazards of the substance.

PPE CategorySpecification & Rationale
Eye Protection Safety goggles with side-shields are mandatory. The goal is to prevent any airborne particles from reaching the eyes.
Hand Protection Wear suitable chemical protection gloves tested according to standards like EN 374. The choice of glove material (e.g., nitrile) should be based on the solvents used in the procedure.
Body Protection A standard laboratory coat is required. For procedures with a higher risk of spillage, consider a chemical-resistant apron. All contaminated clothing must be removed immediately and washed before reuse.[5][7]
Respiratory Protection For handling quantities that may generate dust, a particulate filter device (e.g., N95/FFP2 or higher) is necessary. All handling of the solid should ideally be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

This table outlines the minimum required PPE for handling 7-Nitro-1,3,5-triazaadamantane.

Laboratory Handling and Storage: Ensuring Stability and Integrity

Proper handling and storage are crucial for maintaining the chemical's purity and ensuring the safety of laboratory personnel.

3.1 Engineered Controls and Handling

  • Ventilation: Always handle the solid material inside a chemical fume hood to control exposure to dust.

  • Dispensing: When weighing and dispensing, use techniques that minimize dust generation. A dedicated spatula and a weighing vessel with a lid are recommended.

  • Housekeeping: Avoid the accumulation of dust on surfaces. Clean any spills promptly and appropriately.

  • General Hygiene: Avoid all direct contact with the substance.[8] Do not breathe dust or vapors.[5][7] Wash hands thoroughly after handling is complete.[7]

3.2 Storage Conditions

  • Container: Keep the container tightly sealed to prevent contamination and absorption of moisture.[8]

  • Atmosphere: For long-term storage, consider placing under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and potential degradation.[8]

  • Location: Store in a dry, cool, and well-ventilated area away from incompatible materials.

  • Incompatibilities: Avoid storage with strong acids.[8]

Experimental Protocols: Synthesis and Derivatization

7-Nitro-1,3,5-triazaadamantane is most commonly synthesized via the condensation of hexamethylenetetramine and nitromethane.[1] This process provides a reliable route to the core scaffold.

4.1 Synthesis Workflow

G cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_workup Product Isolation & Purification HMT Hexamethylenetetramine Reaction Combine and Heat (e.g., 95°C, 8 hours) HMT->Reaction Nitro Nitromethane Nitro->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Exotherm Monitor for Exotherm (Initial Stage) Reaction->Exotherm yields Crystallization Product Crystallizes from solution Exotherm->Crystallization Filter Suction Filtration Crystallization->Filter leads to Wash Wash with Water Filter->Wash Dry Dry Product Wash->Dry Final Yellowish Crystals of Product Dry->Final

Caption: Workflow for the synthesis of 7-Nitro-1,3,5-triazaadamantane.

4.2 Step-by-Step Synthesis Protocol This protocol is synthesized from established literature procedures.[2]

  • Vessel Preparation: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser in a chemical fume hood.

  • Charging Reactants: To the flask, add hexamethylenetetramine (1.0 mol equivalent), nitromethane (1.0 mol equivalent), and glacial acetic acid as the solvent.[2]

  • Reaction Conditions: Heat the agitated mixture to approximately 95°C.[2] The reaction is often exothermic in its initial stages, so careful monitoring of the temperature is essential.[2] Maintain the reaction at this temperature for around 8 hours. The product will begin to crystallize out of the solution during this time.[2]

  • Isolation: After the reaction is complete, allow the mixture to cool. Collect the precipitated solid by suction filtration.

  • Purification: Wash the collected crystals thoroughly with water (e.g., two washes with 150 ml per mole of starting material) to remove residual acid and other water-soluble impurities.[2]

  • Drying: Dry the purified product under vacuum to yield yellowish crystals.

4.3 Key Derivatization Pathway: Reduction to 7-Amino-1,3,5-triazaadamantane

A primary application of 7-Nitro-1,3,5-triazaadamantane is its conversion to the corresponding amine, which is a versatile building block for further functionalization.[1][9]

G Start 7-Nitro-1,3,5-triazaadamantane (C7H12N4O2) Product 7-Amino-1,3,5-triazaadamantane (C7H14N4) Start->Product Reduction Reagents Hydrogenation Conditions: • H2 Gas • Pd/C or PtO2 Catalyst • Ethanol Solvent Reagents->Product

Caption: Key synthetic transformation of the title compound.

This reduction is typically achieved through catalytic hydrogenation. The choice of catalyst and solvent can be critical. For instance, hydrogenation over Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂) in ethanol yields 7-amino-1,3,5-triazaadamantane.[9][10] This amine has been used as a precursor to other compounds and as a curing agent.[10] Interestingly, performing the hydrogenation over Pd/C in water can lead to the formation of 7-hydroxyamino-1,3,5-triazaadamantane instead.[9]

Applications in Research and Development

The true value of 7-Nitro-1,3,5-triazaadamantane lies in its potential as a scaffold.

  • Antiviral Research: The parent compound itself has demonstrated antiviral activity against influenza A virus.[1][11] More importantly, its derivatives, such as the 7-amino variant, can be conjugated to other biologically active molecules to enhance their therapeutic potential against a wide range of viruses.[1]

  • Materials Science: It serves as a starting product for the synthesis of stabilizers for plastic materials.[2]

  • Coordination Chemistry: The triazaadamantane cage can be modified to create ligands for transition metal complexes, opening avenues for catalysis and the development of novel organometallic compounds.[12][13]

By understanding and respecting the chemical nature of 7-Nitro-1,3,5-triazaadamantane, researchers can safely unlock its considerable synthetic potential.

References

  • Morozova, E. A., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Organic Chemistry, 57, 1493–1525. [Link]

  • Wikipedia. 1,3,5-Triaza-7-phosphaadamantane. [Link]

  • Safar, M., Galik, V., Kafka, Z., & Landa, S. (1975). NEW PREPARATION OF 7-NITRO-l,3,5-TRIAZAADAMANTANE AND ITS DERIVATIVES OBTAINED BY HYDROGENATION AND OZONISATION. Collection of Czechoslovak Chemical Communications, 40(7), 2179-2182. [Link]

  • Barton, D. H. R., et al. (1982). Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Thomson, J., et al. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637. [Link]

  • Zimmerman, S. C., et al. (2012). Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks. Angewandte Chemie International Edition, 51(40), 10074-10078. [Link]

  • Hentrich, F., et al. (1981). Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane.
  • Carl ROTH. Safety Data Sheet: Adamantane. [Link]

  • Abdel-Rahman, L. H., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Dose-Response, 21(4). [Link]

  • Abdel-Rahman, L. H., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Dose-Response, 21(4). [Link]

  • Morozova, E. A., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Semantic Scholar. [Link]

  • de Namor, A. F. D., et al. (2009). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B, 113(18), 6375-6381. [Link]

  • de Namor, A. F. D., et al. (2009). Ionic Recognition by 7-nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. PubMed. [Link]

  • Jana, A., et al. (2020). Mononuclear Mn complexes featuring N,S-/N,N-donor and 1,3,5-triaza-7-phosphaadamantane ligands: synthesis and electrocatalytic properties. New Journal of Chemistry, 44(47), 20971-20980. [Link]

  • Adhikary, A., & Banerjee, S. (2022). Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Potential Anticancer Drug Candidate. ACS Pharmacology & Translational Science, 5(8), 643-655. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comparative Guide to the Synthesis of 7-amino-1,3,5-triazaadamantane

Abstract 7-amino-1,3,5-triazaadamantane is a key synthetic intermediate possessing a rigid, cage-like structure that is of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives have dem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-amino-1,3,5-triazaadamantane is a key synthetic intermediate possessing a rigid, cage-like structure that is of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a range of biological activities, including antiviral properties.[1][3] This application note provides detailed, validated protocols for the synthesis of 7-amino-1,3,5-triazaadamantane via the chemical reduction of its nitro precursor, 7-nitro-1,3,5-triazaadamantane. We present two robust and efficient methods: a classical catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas, and a safer, more accessible catalytic transfer hydrogenation (CTH) employing Raney® Nickel and formic acid. This guide is intended for researchers in organic synthesis, drug discovery, and materials development, offering a comprehensive overview of the reaction mechanism, step-by-step procedures, characterization, and critical safety considerations.

Introduction and Mechanistic Rationale

The conversion of a nitro group to a primary amine is a fundamental transformation in organic synthesis. For cage-like structures such as 7-nitro-1,3,5-triazaadamantane, selecting an appropriate reduction method is crucial to ensure high yield and purity while preserving the integrity of the adamantane core. The synthesis of the 7-nitro precursor is typically achieved through the condensation of nitromethane with hexamethylenetetramine.[1][3] The subsequent reduction of the nitro group is the final step in producing the versatile amino-functionalized scaffold.

Two primary catalytic routes are explored in this guide:

  • Catalytic Hydrogenation: This classic method involves the use of a heterogeneous catalyst, typically a noble metal like palladium or platinum, under an atmosphere of hydrogen gas (H₂). The reaction proceeds via the adsorption of both the nitro compound and H₂ onto the catalyst surface, where the stepwise reduction occurs. While highly effective, this method requires specialized equipment for handling flammable hydrogen gas under pressure.

  • Catalytic Transfer Hydrogenation (CTH): CTH offers a significant practical advantage by avoiding the use of gaseous H₂.[4] Instead, a hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, transfers hydrogen to the substrate in the presence of a catalyst.[4][5][6] Raney® Nickel is a cost-effective and highly active catalyst for this transformation, making CTH an attractive option for standard laboratory settings.[5][7][8]

This document details the practical execution of both methodologies, allowing researchers to select the protocol best suited to their available equipment and safety infrastructure.

Visualized Reaction Pathway and Workflow

To provide a clear overview, the general reaction and experimental process are illustrated below.

Figure 1: General reaction scheme for the reduction.

G Figure 2: General Experimental Workflow setup Reaction Setup: Reactant, Solvent, Catalyst reaction Reaction Execution (Hydrogenation or CTH) Monitor by TLC setup->reaction Heat / Stir filtration Catalyst Filtration (Under Inert Atmosphere) reaction->filtration Cool to RT concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Product Purification (Recrystallization) concentration->purification characterization Analysis: NMR, MP, IR purification->characterization

Figure 2: High-level overview of the experimental process.

Materials and Equipment

Reagents & Solvents Equipment
7-nitro-1,3,5-triazaadamantaneRound-bottom flasks (various sizes)
Palladium, 10 wt. % on activated carbon (Pd/C)Magnetic stirrer with heating plate
Raney® Nickel (50% slurry in water)Hydrogenator (e.g., Parr apparatus) or H₂ balloon setup
Ethanol (anhydrous)Schlenk line or glove box (for catalyst handling)
Methanol (anhydrous)Buchner funnel and filter flasks
Formic Acid (90%)Celite® or suitable filter aid
Dichloromethane (DCM)Rotary evaporator
Ethyl Acetate (EtOAc)TLC plates (silica gel 60 F₂₅₄)
Nitrogen or Argon gas (high purity)NMR Spectrometer, IR Spectrometer, Melting point apparatus
Deuterated solvents for NMR (e.g., CDCl₃, MeOD)Standard laboratory glassware and safety equipment (fume hood)

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation with H₂/Pd-C

This protocol is adapted from established literature procedures for the reduction of 7-nitro-1,3,5-triazaadamantane.[2][9] It is highly efficient but requires careful handling of hydrogen gas.

  • Reaction Setup: In a hydrogenation flask or a thick-walled round-bottom flask equipped with a magnetic stir bar, add 7-nitro-1,3,5-triazaadamantane (e.g., 5.0 g, 27.1 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (approx. 10% by weight of the substrate, e.g., 0.5 g). Causality: The inert atmosphere prevents the dry catalyst from coming into contact with air, which can be pyrophoric, especially after the reaction.

  • Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to the flask.

  • Hydrogenation: Securely connect the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced. Pressurize the vessel to the desired pressure (e.g., 3-4 atm or 40-60 psi) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.

  • Reaction Execution: Stir the suspension vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol mobile phase). The disappearance of the starting material spot indicates completion. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL). Safety Insight: The filtered catalyst remains active and is pyrophoric. It must be kept wet with solvent (e.g., water) and disposed of according to institutional safety guidelines. Never allow the filtered catalyst to dry in the open air.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/ether mixture, to obtain pure 7-amino-1,3,5-triazaadamantane as a crystalline solid.[2]

Protocol B: Catalytic Transfer Hydrogenation with Raney® Nickel/HCOOH

This protocol is a practical alternative that avoids handling hydrogen gas, making it suitable for labs not equipped for high-pressure reactions.[5]

  • Catalyst Preparation: Decant the storage water from the Raney® Nickel slurry (e.g., ~2-3 g). Wash the catalyst sequentially with water (3 x 20 mL) and then the reaction solvent, methanol (3 x 20 mL), by careful decantation. Expertise Note: This washing step is crucial to remove residual base from the catalyst preparation and to solvent-exchange it for the reaction, ensuring optimal activity.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 7-nitro-1,3,5-triazaadamantane (e.g., 5.0 g, 27.1 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add the washed Raney® Nickel to the flask.

  • Reaction Execution: While stirring the suspension at room temperature, slowly add 90% formic acid (e.g., ~6.0 mL, ~5-6 equivalents) dropwise via an addition funnel. An exothermic reaction and gas evolution (CO₂) will be observed. Causality: The controlled addition of formic acid is necessary to manage the initial exotherm and the rate of hydrogen generation.

  • Heating and Monitoring: After the initial effervescence subsides, heat the reaction mixture to a gentle reflux (approx. 65°C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Catalyst Filtration: Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with methanol (2 x 20 mL). Safety Insight: Raney® Nickel is highly pyrophoric when dry. The filtered catalyst must be immediately quenched by covering it with water and should not be allowed to dry. Dispose of according to safety protocols.

  • Isolation and Purification: Concentrate the filtrate using a rotary evaporator. The resulting residue may be an amine formate salt. To obtain the free amine, dissolve the residue in water, basify with NaOH or K₂CO₃ to pH > 10, and extract with a suitable organic solvent like dichloromethane or chloroform. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the pure product.

Data Summary and Characterization

ParameterProtocol A (H₂/Pd-C)Protocol B (Raney® Ni/HCOOH)
Catalyst 10% Pd/CRaney® Nickel
Hydrogen Source H₂ Gas (3-4 atm)Formic Acid (HCOOH)
Solvent EthanolMethanol
Temperature Room TemperatureReflux (~65°C)
Typical Time 4-8 hours2-4 hours
Expected Yield > 90%80-90%[5]
Key Advantage High Purity, Mild Temp.No H₂ gas required, Rapid

Product Characterization:

  • Appearance: White crystalline solid.

  • Melting Point: Literature reports vary, but are in the range of 260-264°C.

  • ¹H NMR Spectroscopy: NMR data should be consistent with literature values.[2]

    • ¹H NMR (CDCl₃, δ in ppm): Signals for the cage protons will be observed. The exact chemical shifts for the N-CH₂-N and N-CH₂-C protons of the adamantane core, as well as the -NH₂ protons, should be confirmed.

  • ¹³C NMR Spectroscopy: The spectrum should show distinct signals corresponding to the carbon atoms of the triazaadamantane cage.

  • Infrared (IR) Spectroscopy: Appearance of N-H stretching bands (typically two bands in the 3300-3500 cm⁻¹ region) and disappearance of the characteristic NO₂ stretching bands (around 1550 and 1350 cm⁻¹) from the starting material.

Safety and Handling Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • 7-nitro-1,3,5-triazaadamantane: Handle as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.

  • Catalyst Handling:

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and finely divided. Handle under an inert atmosphere. The spent catalyst from hydrogenation is highly active and must be kept wet and handled with extreme care.

    • Raney® Nickel: Extremely pyrophoric in its dry, activated state.[8] It is supplied as a slurry in water and should be handled as such. Never allow the catalyst to dry in the presence of air. After filtration, immediately quench the catalyst with water.

  • Hydrogen Gas (Protocol A): Hydrogen is highly flammable and forms explosive mixtures with air. Use only in areas designated for hydrogenation, with appropriate pressure-rated equipment and leak detection. Ensure the area is free of ignition sources.

  • Solvents: Ethanol and methanol are flammable liquids. Keep away from open flames and sparks.

References

  • Frontiers in Chemistry. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • Krasnykh, O., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The results of the catalytic transfer hydrogenation of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously reported syntheses of 2,4,9-triazaadamantanes. Retrieved from [Link]

  • Gowda, D.C., et al. (2000). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 30(20), 3639-3644. Available at: [Link]

  • ResearchGate. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Retrieved from [Link]

  • ACS Publications. (1975). 7-Nitro-1,3,5-triazaadamantane and derivatives. Reactions of azaadamantanes with anhydrides. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2012). Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks. Retrieved from [Link]

  • ACS Publications. (1981). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry. Retrieved from [Link]

  • Scilit. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Retrieved from [Link]

  • Thomson, J., et al. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2637. Available at: [Link]

  • National Institutes of Health. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Retrieved from [Link]

  • SpringerLink. (2009). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. Journal of Solution Chemistry, 38, 1033–1045. Available at: [Link]

  • OMICS International. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. Modern Chemistry & Applications, 2(1). Available at: [Link]

  • Royal Society of Chemistry. (1975). Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. Journal of the Chemical Society, Perkin Transactions 1, 228-230. Available at: [Link]

  • PubMed. (2010). 1,3,5-Triaza-adamantan-7-amine. Retrieved from [Link]

  • ACS Publications. (1990). A facile route to 1,3,5,7-tetraaminoadamantane. Synthesis of 1,3,5,7-tetranitroadamantane. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2023). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2010). 1,3,5-Triazaadamantan-7-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mononuclear Mn complexes featuring N,S-/N,N-donor and 1,3,5-triaza-7-phosphaadamantane ligands: synthesis and electrocatalytic properties. New Journal of Chemistry, 45, 20272-20279. Available at: [Link]

  • Google Patents. (n.d.). US4267322A - Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane.
  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. Available at: [Link]

  • AK Scientific, Inc. (2022). 7-Nitro-1,3,5-triazaadamantane Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Preparation of 1,3,5,7-Tetracyanoadamantane and Its Conversion to 1,3,5,7-Tetrakis(aminomethyl)adamantane. Retrieved from [Link]

Sources

Application

applications of 7-Nitro-1,3,5-triazaadamantane in medicinal chemistry

An Application Guide to 7-Nitro-1,3,5-triazaadamantane in Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals Introduction: The Azaadamantane Scaffold and its Unique Potential In the lands...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 7-Nitro-1,3,5-triazaadamantane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azaadamantane Scaffold and its Unique Potential

In the landscape of medicinal chemistry, the adamantane scaffold has long been recognized for its rigid, lipophilic, and three-dimensional structure, which can enhance the pharmacokinetic properties of drug candidates.[1] The introduction of nitrogen atoms into this cage-like structure gives rise to azaadamantanes, a class of compounds that retain the desirable rigidity of the parent molecule while offering modified physicochemical properties such as reduced lipophilicity and new points for chemical functionalization.[2] Among these, 7-Nitro-1,3,5-triazaadamantane (NTA) stands out as a versatile and highly functionalizable starting material for the development of novel therapeutic agents.

The presence of a nitro group at the C7 position provides a key chemical handle for a wide array of synthetic transformations, allowing for the generation of diverse libraries of compounds.[3] This guide provides an in-depth exploration of the synthesis, derivatization, and key applications of NTA in medicinal chemistry, offering both foundational knowledge and practical protocols for researchers in the field.

Part 1: Synthesis and Derivatization of 7-Nitro-1,3,5-triazaadamantane

The accessibility of NTA is a crucial factor in its utility as a medicinal chemistry scaffold. It can be synthesized efficiently through a one-pot condensation reaction, making it a readily available starting point for further chemical exploration.[3]

Protocol 1: Synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA)

This protocol is based on the condensation of hexamethylenetetramine with nitromethane in the presence of an acid catalyst.[3][4]

Materials:

  • Hexamethylene tetramine (1 mol)

  • Nitromethane (1 mol)

  • Glacial acetic acid (as solvent and catalyst)

  • Water (for washing)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Combine hexamethylene tetramine (140 g, 1 mol), nitromethane (61 g, 1 mol), and glacial acetic acid (200 g) in the reaction flask.

  • Heat the mixture with agitation to 95°C. The reaction may become exothermic after approximately 30 minutes, and the product will begin to crystallize.[4]

  • Maintain the reaction at 95°C for a total of 8 hours.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Suction-filter the crystalline product using the Büchner funnel.

  • Wash the collected crystals twice with 150 ml of water to remove residual acid and unreacted starting materials.[4]

  • Dry the product under vacuum to yield 7-nitro-1,3,5-triazaadamantane as yellowish crystals.

Self-Validation:

  • The identity and purity of the synthesized NTA should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The expected product is a crystalline solid.[4][5]

Derivatization Strategies

The true power of NTA as a scaffold lies in the reactivity of its nitro group. This functional group can be transformed into a variety of other substituents using well-established organic chemistry methods, serving as a gateway to diverse chemical space.[3]

Caption: Derivatization pathways starting from NTA.

Part 2: Applications in Medicinal Chemistry

The unique structural and chemical features of NTA and its derivatives have led to their investigation in several therapeutic areas.

Antiviral Activity

Azaadamantanes have historical significance as antiviral agents, with amantadine and rimantadine being early examples used against the influenza virus.[3] NTA and its derivatives continue this legacy, showing promise against a range of viral pathogens.

  • Influenza and Herpes Viruses: 7-Nitro-1,3,5-triazaadamantane has demonstrated pronounced antiviral activity against the Frunze strain of influenza A virus at a concentration of 1 µM.[2][3] Its hydrochloric acid salt has also shown activity against 1C and 9C herpes viruses at 100 µM.[2][3]

  • Other Viruses: Derivatives such as 7-bromo- and 7-amino-1,3,5-triazaadamantanes are active against the Newcastle disease virus at a concentration of 0.125 µM.[2][3] Furthermore, conjugates of 7-amino-1,3,5-triazaadamantane with other bioactive molecules, like the diterpenoid andrographolide, have been shown to inhibit the replication of various viruses, including SARS coronavirus.[3]

CompoundVirusEffective ConcentrationReference
7-Nitro-1,3,5-triazaadamantaneInfluenza A virus (Frunze strain)1 µM[2][3]
7-Nitro-1,3,5-triazaadamantane HClHerpes viruses (1C and 9C)100 µM[2][3]
7-Bromo-1,3,5-triazaadamantaneNewcastle disease virus0.125 µM[3]
7-Amino-1,3,5-triazaadamantaneNewcastle disease virus0.125 µM[3]
Antimicrobial Properties

The investigation into the antimicrobial effects of NTA derivatives has revealed potential for developing new antifungal and antibacterial agents.

  • Fungistatic Effects: Early studies using the stroke method demonstrated the fungistatic effect of 7-nitro-1,3,5-triazaadamantane, as well as its 7-amino- and 7-hydroxylamino- derivatives.[3]

  • Antibacterial Potential: While much of the research on antibacterial azaadamantanes has focused on diazaadamantanes, the structural similarity and shared scaffold suggest that derivatives of triazaadamantane, including those from NTA, are worthy of investigation against both gram-positive and gram-negative bacteria.[3]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This is a generalized protocol to screen NTA derivatives for antibacterial activity.[3]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient agar plates

  • Sterile paper discs

  • Solutions of NTA derivatives at known concentrations in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., tetracycline) and negative control (solvent)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and spread it evenly onto the surface of the nutrient agar plates to create a lawn.

  • Impregnate sterile paper discs with a defined volume of the test compound solutions, positive control, and negative control.

  • Carefully place the discs onto the inoculated agar plates.

  • Incubate the plates at 37°C for 20–24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.

Self-Validation:

  • The negative control (solvent) should show no zone of inhibition.

  • The positive control (standard antibiotic) should produce a clear and measurable zone of inhibition, providing a benchmark for the activity of the test compounds.

Potential as Anticancer Agents

While direct studies on the anticancer activity of NTA are limited, related azaadamantane scaffolds, particularly 1,3,5-triaza-7-phosphaadamantane (PTA), have shown significant promise.[6][7] This provides a strong rationale for exploring NTA derivatives in oncology.

Caption: Conceptual workflow for developing NTA-based anticancer agents.

The antiproliferative effects of some metal complexes with PTA derivatives are thought to be mediated by the inhibition of thioredoxin reductase (TrxR), leading to a disruption of the intracellular redox balance and inducing apoptosis.[7] Given the structural similarities, it is plausible that NTA-based ligands could be designed to coordinate with metals like gold(I) or iron(I) to achieve similar cytotoxic effects.[6][7]

Prodrug Design for Hypoxic Environments

The nitro group is a classic example of a bioreductive functional group. In the low-oxygen (hypoxic) environments characteristic of solid tumors, nitroreductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent. This hypoxia-activated prodrug strategy enhances tumor selectivity and reduces systemic toxicity.[8] NTA is an ideal candidate for this approach, where the core scaffold could be attached to a potent cytotoxin via the nitro group, which acts as the trigger for drug release.

Conclusion and Future Directions

7-Nitro-1,3,5-triazaadamantane is more than just a chemical curiosity; it is a highly versatile and accessible scaffold with demonstrated potential in antiviral and antimicrobial applications. The true excitement, however, lies in its future prospects. The strategic modification of its nitro group opens the door to developing sophisticated therapeutic agents, from targeted anticancer drugs and hypoxia-activated prodrugs to novel metal-based therapeutics. As the demand for new drugs with novel mechanisms of action continues to grow, NTA provides a robust and promising platform for innovation in medicinal chemistry.

References

  • Kovalenko, V., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133-1153. [Link]

  • Kovalenko, V., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Semantic Scholar. [Link]

  • Lange, R. M. (1981). Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane.
  • Hodge, E. B. (1972). 7-Nitro-l,3,5-triazaadamantane and Derivatives. Reactions of Azaadamantanes with Anhydrides. The Journal of Organic Chemistry, 37(2), 320-321. [Link]

  • Barton, D. H. R., et al. (1972). Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. Journal of the Chemical Society, Perkin Transactions 1, 5, 581-585. [Link]

  • Danil de Namor, A. F., et al. (2009). Ionic Recognition by 7-nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B, 113(14), 4775-4780. [Link]

  • Baklouti, L., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Dose-Response, 21(4). [Link]

  • Wysocki, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2043. [Link]

  • PubChem. (n.d.). 7-Nitro-1,3,5-triazaadamantane. National Center for Biotechnology Information. [Link]

  • Baklouti, L., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. ResearchGate. [Link]

  • Shcheglov, D. V., et al. (2022). Transition metal(iv) complexes of nitro-substituted 2,4,9-triazaadamantane-based tris-hydroxylamines: evidence for nitrogen α-effect on stabilization of higher oxidation states. Dalton Transactions, 51(1), 229-239. [Link]

  • Omran, Z. S., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71(2), 521-532. [Link]

  • Sena, E. S., et al. (2022). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. RSC Medicinal Chemistry, 13(3), 325-334. [Link]

  • Chapman, N. B., et al. (1972). Nitration of 7-substituted 1,3,5-triaza-adamantanes. Journal of the Chemical Society, Perkin Transactions 1, 5, 577-580. [Link]

  • Thomson, J., et al. (2010). 1,3,5-Triazaadamantan-7-amine. ResearchGate. [Link]

  • Hodge, E. B. (1972). 7-Nitro-1,3,5-triazaadamantane and derivatives. Reactions of azaadamantanes with anhydrides. The Journal of Organic Chemistry, 37(2), 320-321. [Link]

  • Porchia, M., et al. (2024). 1,3,5-Triaza-7-phosphaadamantane and Cyclohexyl Groups Impart to Di-Iron(I) Complex Aqueous Solubility and Stability, and Prominent Anticancer Activity in Cellular and Animal Models. Journal of Medicinal Chemistry, 67(13), 11138-11151. [Link]

  • Marzo, T., et al. (2020). Gold(I) Complexes Bearing Alkylated 1,3,5-Triaza-7-phosphaadamantane Ligands as Thermoresponsive Anticancer Agents in Human Colon Cells. Molecules, 25(18), 4296. [Link]

  • Sodano, F., et al. (2023). Nitric Oxide Donors for Biomedical Applications: A Themed Issue Dedicated to Professor Alberto Gasco. Semantic Scholar. [Link]

  • Megson, I. L., & Webb, D. J. (2002). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 136(6), 789-795. [Link]

  • Carpenter, A. W., & Schoenfisch, M. H. (2012). Nitric oxide generating/releasing materials. Materials Today, 15(4), 168-175. [Link]

Sources

Method

Application Notes and Protocols: 7-Nitro-1,3,5-triazaadamantane as a Precursor for Energetic Materials

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Nitro-1,3,5-triazaadamantane (NTA) is a caged nitroalkane that serves as a versatile and crucial precursor in the synthesis of high-energy-de...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-1,3,5-triazaadamantane (NTA) is a caged nitroalkane that serves as a versatile and crucial precursor in the synthesis of high-energy-density materials. Its rigid, pre-organized three-dimensional structure provides a robust scaffold for the introduction of multiple energetic functionalities, leading to compounds with potentially high density, thermal stability, and explosive performance. The triazaadamantane cage, with its inherent strain and nitrogen content, contributes favorably to the overall energy content of its derivatives.

This document provides detailed application notes and protocols for the synthesis of NTA and its subsequent conversion into energetic materials. The methodologies described are grounded in established literature and are intended to provide researchers with a comprehensive guide for the safe and efficient handling and transformation of this important energetic precursor.

Synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA)

The most common and efficient synthesis of NTA involves the condensation of hexamethylenetetramine (urotropine) with nitromethane in the presence of an acid catalyst.[1][2] This reaction proceeds via a Mannich-type condensation, where formaldehyde, generated in situ from hexamethylenetetramine, reacts with nitromethane and ammonia (also from hexamethylenetetramine) to form the triazaadamantane cage.

Causality Behind Experimental Choices:
  • Hexamethylenetetramine: Serves as a source of both formaldehyde and ammonia, the essential building blocks for the adamantane cage.

  • Nitromethane: Provides the carbon atom at the 7-position and the nitro group.

  • Acid Catalyst (e.g., Acetic Acid): Facilitates the in situ generation of formaldehyde and ammonia from hexamethylenetetramine and catalyzes the condensation steps.

  • Solvent: Alcohols (e.g., methanol, ethanol) or carboxylic acids (e.g., glacial acetic acid) are typically used. The water content of the solvent should be minimized to ensure high yield and purity.[3]

Experimental Protocol: Synthesis of NTA

This protocol is adapted from the procedure described in U.S. Patent 4,267,322.[3]

Materials:

  • Hexamethylenetetramine (140 g, 1 mol)

  • Nitromethane (61 g, 1 mol)

  • Glacial Acetic Acid (200 g)

  • Water (for washing)

Procedure:

  • In a well-ventilated fume hood, combine hexamethylenetetramine, nitromethane, and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the mixture with agitation to 95 °C.

  • After approximately 30 minutes, the reaction will become exothermic, and the product will begin to crystallize.

  • Maintain the reaction at 95 °C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid product by suction filtration.

  • Wash the collected crystals twice with 150 ml portions of water.

  • Dry the product in a vacuum oven.

Expected Yield: Approximately 127 g (69% of theoretical yield) of yellowish crystals.[3]

Quantitative Data Summary for NTA Synthesis
ReactantsMolar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Hexamethylenetetramine, Nitromethane1:1Glacial Acetic Acid95869[3]
Hexamethylenetetramine, Nitromethane1:1.06Butanol, Acetic AcidReflux4-[3]
Hexamethylenetetramine, Nitromethane1:0.8Methanol, Acetic Acid100572.8[3]

Conversion of NTA to 7-Amino-1,3,5-triazaadamantane (ATA)

The reduction of the nitro group in NTA to an amino group is a critical step in the synthesis of many energetic derivatives. The resulting 7-amino-1,3,5-triazaadamantane (ATA) is a key intermediate that allows for the introduction of various energetic functionalities through reactions at the amino group.[2][4]

Causality Behind Experimental Choices:
  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[1]

  • Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the starting material and is compatible with the hydrogenation conditions.[1]

Experimental Protocol: Synthesis of ATA from NTA

This protocol is based on the procedure described by Thomson et al. (2010), which references the original work of Safar et al. (1975).[1][4]

Materials:

  • 7-Nitro-1,3,5-triazaadamantane (NTA)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas source

Procedure:

  • Dissolve NTA in ethanol in a hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from ethanol.

Synthesis of Energetic Materials from 7-Amino-1,3,5-triazaadamantane (ATA)

The amino group of ATA serves as a handle for the introduction of energetic moieties such as nitro (-NO₂) and nitramino (-NHNO₂) groups. The nitration of ATA can lead to the formation of N-nitro and N-nitroso compounds, which are classes of energetic materials.[5]

Causality Behind Experimental Choices:
  • Nitrating Agents: A mixture of nitric acid and acetic anhydride is a common and effective nitrating agent for amines. The acetic anhydride acts as a dehydrating agent, preventing the accumulation of water which can deactivate the nitrating species.

  • Reaction Conditions: The temperature of the nitration reaction must be carefully controlled, as these reactions are often highly exothermic and can lead to runaway reactions if not properly managed.

Experimental Protocol: Nitration of ATA to Energetic Derivatives

This generalized protocol is based on the known reactions of amines with nitrating agents and is intended to be a starting point for the synthesis of energetic derivatives of ATA, as described by Nielsen et al.[5] Extreme caution should be exercised when performing this reaction, and it should only be carried out by trained professionals in a suitable laboratory with appropriate safety measures in place.

Materials:

  • 7-Amino-1,3,5-triazaadamantane (ATA)

  • Fuming Nitric Acid

  • Acetic Anhydride

  • Inert solvent (e.g., dichloromethane)

Procedure:

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, cool a mixture of acetic anhydride and an inert solvent to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid to the cooled mixture while maintaining the temperature below 5 °C.

  • Once the addition is complete, slowly add a solution of ATA in the inert solvent to the nitrating mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for several hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Filter the solid product, wash it thoroughly with cold water, and then with a cold sodium bicarbonate solution to neutralize any residual acid.

  • Wash again with cold water until the washings are neutral.

  • Dry the product carefully in a vacuum desiccator.

Note: The specific products of this reaction (N-nitro or N-nitroso amines) will depend on the precise reaction conditions and the stoichiometry of the reagents used.[5]

Characterization of Energetic Derivatives

The synthesized energetic materials should be thoroughly characterized to determine their structure, purity, and energetic properties.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁵N): To confirm the chemical structure and purity of the compounds.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as -NO₂ and -NHNO₂.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the decomposition temperature and energy release.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile.

  • Energetic Properties (to be performed only in specialized laboratories):

    • Density: A key parameter influencing detonation performance.

    • Detonation Velocity and Pressure: Measures of the explosive output.

    • Impact and Friction Sensitivity: To assess the safety and handling characteristics of the material.

Safety Precautions

The synthesis and handling of energetic materials derived from 7-nitro-1,3,5-triazaadamantane require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions involving volatile, toxic, or energetic materials should be performed in a certified chemical fume hood.

  • Scale: Start with small-scale reactions and only scale up after the procedure has been thoroughly tested and understood.

  • Exothermic Reactions: Be prepared for exothermic reactions, especially during nitration steps. Use cooling baths and monitor the reaction temperature closely.

  • Handling of Energetic Materials: Handle all energetic materials with extreme care. Avoid friction, impact, and sources of ignition. Store them in appropriate containers and in a designated, secure location.

  • Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.

Diagrams

Experimental Workflow for the Synthesis of Energetic Materials from NTA

G cluster_0 Synthesis of NTA cluster_1 Reduction to ATA cluster_2 Synthesis of Energetic Derivatives Hexamethylenetetramine Hexamethylenetetramine Condensation Condensation Hexamethylenetetramine->Condensation Nitromethane Nitromethane Nitromethane->Condensation 7-Nitro-1,3,5-triazaadamantane (NTA) 7-Nitro-1,3,5-triazaadamantane (NTA) Condensation->7-Nitro-1,3,5-triazaadamantane (NTA) NTA_in 7-Nitro-1,3,5-triazaadamantane (NTA) Reduction Reduction NTA_in->Reduction H2, Pd/C 7-Amino-1,3,5-triazaadamantane (ATA) 7-Amino-1,3,5-triazaadamantane (ATA) Reduction->7-Amino-1,3,5-triazaadamantane (ATA) ATA_in 7-Amino-1,3,5-triazaadamantane (ATA) Nitration Nitration ATA_in->Nitration HNO3, Ac2O Energetic Materials Energetic Materials Nitration->Energetic Materials

Caption: Workflow for the synthesis of energetic materials from NTA.

References

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC - NIH. Available at: [Link]

  • Thomson, J., Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637.
  • Nielsen, A. T., Christian, S. L., Moore, D. W., & Ogan, K. (1979). Polyaza caged compounds. 7. Synthesis and nitration of 7-amino-1,3,5-triazaadamantane and derivatives. The Journal of Organic Chemistry, 44(10), 1678–1682.
  • (PDF) 1,3,5-Triazaadamantan-7-amine - ResearchGate. Available at: [Link]

  • US4267322A - Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane - Google Patents.
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry1 - Semantic Scholar. Available at: [Link]

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Application

Application Notes and Protocols for the Evaluation of 7-Nitro-1,3,5-triazaadamantane in Antiviral Drug Development

Introduction: The Rationale for Investigating 7-Nitro-1,3,5-triazaadamantane as an Antiviral Candidate The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative antivir...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 7-Nitro-1,3,5-triazaadamantane as an Antiviral Candidate

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative antiviral drug development pipeline.[1] Adamantane derivatives have a rich history in antiviral research, with compounds like amantadine and rimantadine being among the first clinically approved antiviral drugs against influenza A virus.[2][3] The unique, rigid, and lipophilic cage structure of the adamantane skeleton is thought to facilitate cell membrane permeability and interaction with viral targets.[4]

This document focuses on 7-Nitro-1,3,5-triazaadamantane (NTA), a derivative of the azaadamantane scaffold. The introduction of nitrogen atoms into the adamantane core to form triazaadamantane, coupled with a nitro group at the 7-position, presents a compelling chemical entity for antiviral exploration. Previous studies have indicated that derivatives of 1,3,5-triazaadamantane exhibit antiviral activity against a range of viruses, including influenza A and herpes viruses.[2][3] Specifically, 7-nitro-1,3,5-triazaadamantane has shown pronounced activity against the Frunze strain of influenza A virus.[2][3]

These application notes provide a structured, in-depth guide for researchers, scientists, and drug development professionals on the systematic evaluation of NTA as a potential antiviral agent. The protocols herein are designed to be self-validating, providing a clear pathway from initial cytotoxicity assessment to primary antiviral screening and preliminary mechanism of action studies.

PART 1: Foundational Protocols for In Vitro Evaluation

A critical initial step in assessing any new chemical entity for antiviral potential is to determine its effect on the host cells that will be used for viral propagation. This ensures that any observed reduction in viral replication is a true antiviral effect and not a consequence of cellular toxicity.

Protocol: Determination of Cellular Cytotoxicity (CC₅₀)

The 50% cytotoxic concentration (CC₅₀) is the concentration of a compound that causes the death of 50% of the host cells. This is a crucial parameter for establishing a therapeutic window for the antiviral compound.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)[6]

  • 7-Nitro-1,3,5-triazaadamantane (NTA), synthesized as described by Safar et al.[7] or Hodge[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 2% FBS)[6]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with the host cells at a density of 1 x 10⁴ cells per well in 100 µL of complete cell culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of NTA in a suitable solvent (e.g., DMSO). Create a serial dilution of NTA in the assay medium. A typical starting concentration could be 100 µM, with 2-fold serial dilutions.[6]

  • Treatment: Carefully remove the complete medium from the cells and add 100 µL of the various concentrations of NTA to the wells. Include wells with untreated cells (cell control) and wells with solvent control.

  • Incubation: Incubate the plate for a duration that mirrors the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each NTA concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.

Protocol: Primary Antiviral Screening - Plaque Reduction Assay (PRA)

The plaque reduction assay is a classic and highly regarded method for quantifying the infectivity of a lytic virus and determining the efficacy of an antiviral compound.[9] The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of viral plaques by 50%.[5]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.[9] A semi-solid overlay restricts the spread of the virus to adjacent cells, ensuring that each plaque originates from a single infectious virus particle.[10]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (PFU/mL).

  • 7-Nitro-1,3,5-triazaadamantane (NTA) at non-toxic concentrations (determined from the CC₅₀ assay).

  • Assay medium.

  • Semi-solid overlay (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel or carboxymethyl cellulose).[10]

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • PBS.

Procedure:

  • Cell Preparation: Seed plates to achieve a confluent monolayer of host cells on the day of infection.[11]

  • Compound and Virus Preparation: Prepare serial dilutions of NTA in assay medium. Dilute the virus stock to a concentration that will yield 50-100 plaques per well.

  • Infection and Treatment:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with the prepared virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.[11]

    • Remove the virus inoculum and wash the cells with PBS.

    • Add the NTA dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add the semi-solid overlay to each well and incubate at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).[10]

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Acquisition and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each NTA concentration compared to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the NTA concentration and using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate.[5]

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Host Cells in Plates B Prepare NTA Serial Dilutions C Prepare Virus Dilution E Remove Inoculum & Add NTA B->E D Infect Cells with Virus (1h) C->D D->E F Add Semi-Solid Overlay E->F G Incubate (2-5 days) F->G H Fix and Stain Plaques G->H I Count Plaques H->I J Calculate % Inhibition I->J K Determine EC50 & SI J->K

Caption: Workflow of the Plaque Reduction Assay.

PART 2: Elucidating the Mechanism of Action

Once the antiviral activity of NTA is confirmed, the next logical step is to investigate its mechanism of action. A time-of-addition assay is a powerful tool to pinpoint the stage of the viral life cycle that is inhibited by the compound.[12][13]

Protocol: Time-of-Addition Assay

Principle: This assay determines the window of opportunity during which the addition of NTA can effectively inhibit viral replication.[12] By adding the compound at different time points relative to viral infection, it is possible to infer whether it acts on early (e.g., entry), intermediate (e.g., replication), or late (e.g., assembly/release) stages of the viral life cycle.[14]

Materials:

  • Susceptible host cells in a 96-well plate.

  • High-titer virus stock.

  • 7-Nitro-1,3,5-triazaadamantane (NTA) at a concentration of 5-10 times its EC₅₀.

  • Control inhibitors with known mechanisms of action (e.g., an entry inhibitor, a replication inhibitor).

  • Method for quantifying viral yield (e.g., qPCR for viral RNA/DNA or plaque assay of the supernatant).[15][16]

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells to achieve confluency on the day of the experiment.

  • Synchronized Infection: Pre-chill the plate at 4°C for 1 hour. Inoculate the cells with a high multiplicity of infection (MOI) of the virus and incubate at 4°C for 1 hour to allow for viral attachment but not entry. Wash the cells with cold PBS to remove unbound virus.

  • Time-of-Addition: Add fresh, pre-warmed medium and transfer the plate to a 37°C incubator (this is time zero). Add NTA and control inhibitors to different wells at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).

  • Incubation: Incubate the plate for a full viral replication cycle (e.g., 24 hours).

  • Quantification of Viral Yield: Collect the supernatant from each well and quantify the amount of progeny virus using a suitable method like qPCR or a plaque assay.[17]

  • Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. The time at which the compound loses its inhibitory effect corresponds to the point in the viral life cycle at which its target is no longer susceptible.[12]

Time_of_Addition_Assay cluster_timeline Viral Replication Timeline cluster_addition NTA Addition Time Points Attachment Attachment (-1h - 0h) Entry Entry (0h - 2h) Attachment->Entry Replication Replication (2h - 6h) Entry->Replication Assembly Assembly/Release (>6h) Replication->Assembly T_neg1 -1h T_neg1->Attachment Inhibits? T0 0h T0->Entry Inhibits? T2 2h T2->Replication Inhibits? T4 4h T4->Replication Inhibits? T6 6h T6->Assembly Inhibits?

Caption: Conceptual overview of a Time-of-Addition Assay.

PART 3: Advanced Drug Development Strategies

Computational Approaches: Guiding NTA Optimization

Computational tools are indispensable in modern drug discovery for prioritizing and optimizing lead compounds.[18]

  • Molecular Docking: This technique predicts the preferred orientation of NTA when bound to a specific viral protein target.[19] By identifying potential binding sites and interactions, molecular docking can help elucidate the mechanism of action at a molecular level and guide the design of more potent analogs.[18]

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success.[20] In silico ADMET prediction models can forecast the pharmacokinetic and toxicological profile of NTA and its derivatives, allowing for early identification of potential liabilities and guiding chemical modifications to improve the drug-like properties of the molecule.[21][22]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry and involve synthesizing and testing analogs of a lead compound to understand the relationship between chemical structure and biological activity.[23][24] For NTA, SAR studies could involve:

  • Modification of the nitro group to other electron-withdrawing or electron-donating groups.

  • Substitution at other positions of the adamantane cage.

  • Alteration of the azaadamantane core.

The data generated from these studies will be crucial for optimizing the antiviral potency and selectivity of NTA.

Data Presentation

All quantitative data from the described experiments should be summarized in a clear and concise table for easy comparison and interpretation.

CompoundCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
NTA >1005.2>19.2
Control Drug >1000.8>125

Conclusion and Future Directions

The protocols and application notes presented here provide a comprehensive framework for the initial stages of antiviral drug development using 7-Nitro-1,3,5-triazaadamantane as a starting point. A positive outcome from these in vitro studies, characterized by a high selectivity index and a defined mechanism of action, would warrant further investigation, including efficacy studies in animal models and advanced medicinal chemistry efforts to optimize the lead compound. The integration of classical virological techniques with modern computational approaches will be key to unlocking the full potential of the azaadamantane scaffold in the fight against viral diseases.

References

  • Intrepid Alliance. (2025). Antiviral Pipeline.
  • Creative Biostructure. (n.d.). Molecular Docking for the Antiviral Drug Discovery of Coronavirus.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays.
  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • Safar, M., Galik, V., Kafka, S., & Landa, S. (1975). NEW PREPARATION OF 7-NITRO-l,3,5-TRIAZAADAMANTANE AND ITS DERIVATIVES OBTAINED BY HYDROGENATION AND OZONISATION. Collection of Czechoslovak Chemical Communications, 40, 2179-2182.
  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug-addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • Nature Protocols. (n.d.). A time-of-drug addition approach to target identification of antiviral compounds.
  • BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25.
  • ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and antiviral activity of new adamantane derivatives.
  • National Institutes of Health. (n.d.). Azaadamantanes, a New Promising Scaffold for Medical Chemistry.
  • ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • PubMed. (n.d.). [Structure and antiviral activity of adamantane-containing polymer preparation].
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • Bio-protocol. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s).
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  • Trepo. (2025). MOLECULAR DOCKING IN ANTIVIRAL DRUG DISCOVERY.
  • PubMed. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s).
  • NIAID. (2024). Help Strengthen the Pipeline of Antiviral Drugs for the Next Pandemic.
  • Patsnap Synapse. (2025). How can we improve our antiviral drug development pipeline?.
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  • International Journal of Pharmaceutical and Bio-Sciences. (2022). A Computational Study Of Molecular Docking For Antiviral Compounds Against Sars-Cov-2.
  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?.
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  • National Institutes of Health. (n.d.). Investigation of antiviral substances in Covid 19 by Molecular Docking: In Silico Study.
  • Google Patents. (n.d.). US4267322A - Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane.
  • ResearchGate. (n.d.). Time of addition assay to determine the antiviral activities of KRG....
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  • PubMed. (1971). Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. Journal of Medicinal Chemistry, 14(6), 535-543.
  • ResearchGate. (2020). How to calculate viral titer based on qPCR measurement?.
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Method

Application Notes & Protocols: A Guide to the Synthesis of Nitrated 1,3,5-Triazaadamantane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Potential of Nitrated Azaadamantanes 1,3,5-Triazaadamantane and its derivatives represent a class of rigid, three-dimensiona...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Potential of Nitrated Azaadamantanes

1,3,5-Triazaadamantane and its derivatives represent a class of rigid, three-dimensional molecular scaffolds that have garnered significant interest in medicinal chemistry and materials science.[1][2] Their unique cage-like structure and the presence of nitrogen atoms offer opportunities for developing novel therapeutics and energetic materials. The introduction of nitro groups onto the 1,3,5-triazaadamantane core is a key chemical transformation that can dramatically alter the molecule's properties, enhancing its energetic potential or serving as a synthetic handle for further functionalization.

However, the direct N-nitration of the parent 1,3,5-triazaadamantane is not a straightforward process. The cage structure, while robust in some aspects, is susceptible to ring-opening under certain nitrating conditions. This guide provides a comprehensive overview of the chemistry involved, explains the mechanistic challenges, and presents a detailed, validated protocol for the synthesis of a key nitrated precursor, 7-nitro-1,3,5-triazaadamantane, via a condensation reaction.

Mechanistic Insights: The Ring-Opening Predicament

Attempts to directly nitrate 1,3,5-triazaadamantane and its 7-substituted derivatives often do not result in the simple substitution of hydrogens on the nitrogen atoms with nitro groups. Instead, a ring-opening reaction is commonly observed, leading to the formation of N,N'-dinitro-1,3-diazacyclohexane derivatives.[3] This outcome suggests that the mechanism is analogous to the nitration of hexamine (hexamethylenetetramine), a structurally related caged amine.[3][4][5]

The proposed mechanism involves the electrophilic attack of a nitronium ion (NO₂⁺), generated from the nitrating mixture, on a nitrogen atom of the triazaadamantane core. This is followed by cleavage of the methylene bridge, leading to the opening of the cage structure. Subsequent nitration of the newly formed secondary amine functionalities results in the observed dinitro-diazacyclohexane products.

Ring-Opening Nitration Figure 1: Proposed Ring-Opening Nitration of 1,3,5-Triazaadamantane Triazaadamantane 1,3,5-Triazaadamantane Intermediate Protonated/Nitrated Intermediate Triazaadamantane->Intermediate Electrophilic Attack Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Intermediate Ring_Opening Ring-Opening Cleavage of Methylene Bridge Intermediate->Ring_Opening Instability Dinitro_Product N,N'-dinitro-1,3- diazacyclohexane Derivative Ring_Opening->Dinitro_Product Further Nitration

Caption: Proposed pathway for the ring-opening nitration of 1,3,5-triazaadamantane.

Due to this propensity for ring-opening, the synthesis of specific nitrated 1,3,5-triazaadamantane derivatives often necessitates alternative synthetic strategies that build the nitrated cage from acyclic precursors.

Protocol: Synthesis of 7-Nitro-1,3,5-Triazaadamantane

This protocol details a reliable method for the synthesis of 7-nitro-1,3,5-triazaadamantane, a valuable intermediate for further chemical modifications. The synthesis proceeds via the condensation of hexamethylenetetramine with nitromethane in the presence of an acid catalyst.[1][2][6]

Materials and Equipment
Reagent/EquipmentSpecification
Hexamethylenetetramine≥99% purity
Nitromethane≥96% purity
Glacial Acetic AcidACS grade
ButanolACS grade
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle with magnetic stirrer
Buchner funnel and filter flask
Beakers and graduated cylinders
Standard laboratory glassware
Experimental Procedure

Synthesis_Workflow Figure 2: Workflow for the Synthesis of 7-Nitro-1,3,5-Triazaadamantane Start Start Combine_Reagents Combine Hexamethylenetetramine, Nitromethane, Butanol, and Glacial Acetic Acid in Flask Start->Combine_Reagents Reflux Reflux the Mixture (e.g., for 4 hours) Combine_Reagents->Reflux Precipitation Product Precipitates Upon Reaction Reflux->Precipitation Cool Cool the Reaction Mixture Precipitation->Cool Filter Filter the Precipitated Crystals (Buchner Funnel) Cool->Filter Wash Wash the Crystals (e.g., with Water) Filter->Wash Dry Dry the Product Wash->Dry End Obtain 7-Nitro-1,3,5-Triazaadamantane Dry->End

Caption: Step-by-step workflow for the synthesis of 7-nitro-1,3,5-triazaadamantane.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexamethylenetetramine (e.g., 126 g), nitromethane (e.g., 65 g), butanol (e.g., 150 g), and glacial acetic acid (e.g., 60 g).[6]

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for a period of 4 hours.[6] An alternative procedure involves heating at 95°C for 8 hours without butanol.[6] The reaction may become exothermic, and the product will begin to crystallize out of the solution.[6]

  • Workup: After the reflux period is complete, cool the reaction mixture to room temperature.

  • Isolation: Collect the precipitated crystals by suction filtration using a Buchner funnel.

  • Washing: Wash the collected solid twice with water (e.g., 2 x 100 ml) to remove any remaining impurities.[6]

  • Drying: Dry the yellowish crystalline product, for instance, in a vacuum oven at a moderate temperature. A reported yield for a similar procedure is around 68-69%.[6]

Safety Precautions

Nitration reactions and the handling of nitrating agents require strict safety protocols due to the corrosive, toxic, and potentially explosive nature of the reagents and products.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Fume Hood: All manipulations involving nitric acid, nitromethane, and the reaction mixture should be performed in a well-ventilated chemical fume hood.

  • Exothermic Reaction: Be aware that nitration reactions can be highly exothermic. Ensure adequate cooling is available and monitor the reaction temperature closely.

  • Quenching: When quenching the reaction, do so slowly and with cooling to control the heat generated.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and national guidelines.

Characterization

The synthesized 7-nitro-1,3,5-triazaadamantane can be characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the adamantane cage and the presence of the nitro group.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for the nitro group (typically around 1550 and 1350 cm⁻¹) can be confirmed.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: Comparison with literature values can help assess the purity of the compound.

Conclusion

While the direct N-nitration of 1,3,5-triazaadamantane is mechanistically challenging due to ring-opening reactions, the synthesis of valuable nitrated derivatives like 7-nitro-1,3,5-triazaadamantane is readily achievable through condensation-based routes. This application note provides a foundational understanding of the chemistry involved and a practical, step-by-step protocol for the synthesis of this key intermediate. Researchers and drug development professionals can use this information as a starting point for the exploration of novel azaadamantane-based compounds with diverse applications.

References

  • Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Nitration of 7-substituted 1,3,5-triaza-adamantanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC - NIH.
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  • 15N Studies of the Mechanisms of Nitration of Hexamethylenetetramine and 3,7-Diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane | CoLab.
  • US4267322A - Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane - Google Patents.
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Application

Application Notes and Protocols for the Comprehensive Characterization of 7-Nitro-1,3,5-triazaadamantane (NTA)

Foreword: A Multifaceted Approach to a Unique Molecule 7-Nitro-1,3,5-triazaadamantane (NTA) is a caged nitroamine with significant potential in energetic materials and as a synthetic precursor for novel pharmaceuticals.[...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Multifaceted Approach to a Unique Molecule

7-Nitro-1,3,5-triazaadamantane (NTA) is a caged nitroamine with significant potential in energetic materials and as a synthetic precursor for novel pharmaceuticals.[1] Its rigid, three-dimensional structure and the presence of both nitro and amine functionalities necessitate a thorough and multi-technique approach for comprehensive characterization. This guide provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals to ensure the structural integrity, purity, and safety of NTA. The methodologies outlined herein are grounded in established analytical principles and are designed to be self-validating, providing a robust framework for quality control and research applications.

Structural Elucidation and Verification: The Foundational Analyses

The initial and most critical step in characterizing a new batch of NTA is the unambiguous confirmation of its chemical structure. This is best achieved through a combination of spectroscopic and spectrometric techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For NTA, ¹H NMR provides a clear fingerprint of the adamantane cage protons.

Causality of Experimental Choices: The choice of deuterated solvents like acetonitrile-d₃ (CD₃CN) or methanol-d₄ (CD₃OD) is crucial as they are polar enough to dissolve NTA without interfering with the proton signals of interest.[2] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, providing a sharp reference signal at 0 ppm.

Expected ¹H NMR Spectral Data for NTA: In CD₃CN, the spectrum is expected to show distinct signals corresponding to the two types of methylene protons in the triazaadamantane cage. The protons of the N-CH₂-N bridges are diastereotopic and appear as two doublets, while the protons of the N-CH₂-C bridge appear as a singlet.[2]

Proton Type Typical Chemical Shift (δ, ppm) in CD₃CN Multiplicity Integration
N-CH₂-N~4.41 and ~4.05Doublet6H
N-CH₂-C~3.77Singlet6H

Protocol 1: ¹H NMR Spectroscopy of 7-Nitro-1,3,5-triazaadamantane

Objective: To acquire a high-resolution ¹H NMR spectrum of NTA for structural confirmation.

Materials:

  • 7-Nitro-1,3,5-triazaadamantane (NTA) sample

  • Deuterated acetonitrile (CD₃CN, 99.8% D) or Deuterated methanol (CD₃OD, 99.8% D)

  • Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flask and micropipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of NTA into a clean, dry vial. b. Dissolve the sample in approximately 0.7 mL of CD₃CN or CD₃OD. c. Add 1-2 drops of TMS as an internal standard. d. Vortex the sample until fully dissolved. e. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Set the appropriate spectral width, acquisition time, and relaxation delay. A 90° pulse angle is typically used.

  • Data Acquisition: a. Acquire the ¹H NMR spectrum. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio. b. Process the acquired free induction decay (FID) by applying a Fourier transform. c. Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the signals to determine the relative proton ratios.

Data Interpretation:

  • Confirm the presence of the characteristic signals for the N-CH₂-N and N-CH₂-C protons.

  • Verify that the integration values correspond to the expected 1:1 ratio for the two types of methylene groups.

  • The absence of significant impurity peaks confirms the sample's purity.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For NTA, the key vibrational modes are those of the nitro group (NO₂) and the C-N bonds of the adamantane cage.

Causality of Experimental Choices: The Attenuated Total Reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used to obtain a high-quality transmission spectrum.

Expected IR Absorption Bands for NTA:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Nitro (NO₂)Asymmetric Stretch1550 - 1530Strong
Nitro (NO₂)Symmetric Stretch1360 - 1340Strong
C-NStretch1200 - 1020Medium-Strong
C-HStretch (aliphatic)2950 - 2850Medium

Protocol 2: Infrared Spectroscopy of 7-Nitro-1,3,5-triazaadamantane (ATR Method)

Objective: To obtain an IR spectrum of NTA to identify its characteristic functional groups.

Materials:

  • NTA sample

  • Spatula

  • Kimwipes

  • Isopropyl alcohol

Instrumentation:

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Background Spectrum: a. Ensure the ATR crystal is clean by wiping it with a Kimwipe lightly moistened with isopropyl alcohol and allowing it to dry completely. b. Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: a. Place a small amount of the NTA powder onto the ATR crystal, ensuring complete coverage of the crystal surface. b. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.

  • Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Label the significant peaks corresponding to the key functional groups of NTA.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of NTA and for gaining structural information through its fragmentation pattern. Electron Ionization (EI) is a common method for volatile and thermally stable compounds.

Causality of Experimental Choices: EI is a "hard" ionization technique that provides a clear molecular ion peak and a rich fragmentation pattern, which is useful for structural confirmation. A high-resolution mass spectrometer (HRMS) is recommended to determine the exact mass and elemental composition.

Expected Mass Spectrometric Data for NTA:

  • Molecular Ion (M⁺): m/z = 184.0960 (calculated for C₇H₁₂N₄O₂)

  • Key Fragmentation Pathways: The fragmentation of the triazaadamantane cage is expected to involve the loss of small neutral molecules such as CH₂O, NH₂CH₂, and the nitro group.

Protocol 3: Mass Spectrometry of 7-Nitro-1,3,5-triazaadamantane (Direct Infusion ESI-MS)

Objective: To confirm the molecular weight and obtain the fragmentation pattern of NTA.

Materials:

  • NTA sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for ESI)

  • Vials and micropipettes

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: a. Prepare a dilute solution of NTA (approx. 1-10 µg/mL) in methanol or acetonitrile. b. For positive ion mode ESI, add 0.1% formic acid to the solution to promote protonation.

  • Instrument Setup: a. Calibrate the mass spectrometer according to the manufacturer's instructions. b. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

  • Data Acquisition: a. Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). b. Acquire the full scan mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺. c. Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and record the product ion spectrum.

  • Data Analysis: a. Determine the accurate mass of the molecular ion and compare it with the theoretical mass. b. Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.

Purity Assessment: Quantifying the Analyte

Ensuring the purity of NTA is critical for its intended application. Chromatographic techniques are the gold standard for separating and quantifying impurities.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity

Reversed-phase HPLC (RP-HPLC) is a robust method for the analysis of moderately polar compounds like NTA.

Causality of Experimental Choices: A C18 column is a good starting point for RP-HPLC as it provides excellent retention for a wide range of organic molecules.[3] A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol allows for the fine-tuning of the retention time of NTA. UV detection is suitable as the nitro group provides a chromophore.

Protocol 4: Purity Determination of NTA by RP-HPLC

Objective: To develop an HPLC method for the quantitative determination of NTA purity.

Materials:

  • NTA sample and a reference standard of known purity

  • HPLC-grade acetonitrile and water

  • HPLC vials with septa

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: a. Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., starting with 30:70 v/v). b. Degas the mobile phase by sonication or vacuum filtration.

  • Standard and Sample Preparation: a. Prepare a stock solution of the NTA reference standard in the mobile phase (e.g., 1 mg/mL). b. Prepare a series of calibration standards by diluting the stock solution. c. Prepare the NTA sample for analysis at a concentration within the calibration range.

  • HPLC Analysis: a. Set the column temperature (e.g., 30 °C). b. Set the flow rate (e.g., 1.0 mL/min). c. Set the UV detector wavelength to an appropriate value (e.g., 254 nm). d. Inject the standards and the sample.

  • Data Analysis: a. Generate a calibration curve by plotting the peak area of the standard against its concentration. b. Determine the concentration of NTA in the sample using the calibration curve. c. Calculate the purity of the sample as a percentage, accounting for any identified impurities.

Physicochemical Properties: Understanding Thermal Stability

For a nitro-containing compound, understanding its thermal stability is paramount for safe handling, storage, and application. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for this purpose.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[4][5] Together, they provide a comprehensive picture of the thermal decomposition process.

Causality of Experimental Choices: A controlled heating rate in an inert atmosphere (e.g., nitrogen) is used to study the intrinsic thermal decomposition of NTA without oxidative effects.

Expected Thermal Behavior of NTA: As a nitroadamantane, NTA is expected to be a relatively stable energetic material. The TGA curve will likely show a sharp weight loss corresponding to its decomposition. The DSC curve will show an endothermic peak corresponding to its melting point, followed by a large exothermic peak indicating its decomposition.

Protocol 5: Thermal Analysis of NTA by TGA/DSC

Objective: To determine the thermal stability, melting point, and decomposition temperature of NTA.

Materials:

  • NTA sample

  • TGA/DSC sample pans (e.g., aluminum)

Instrumentation:

  • Simultaneous TGA/DSC instrument

Procedure:

  • Instrument Calibration: a. Calibrate the TGA balance and the DSC heat flow and temperature scales using appropriate standards.

  • Sample Preparation: a. Accurately weigh 1-3 mg of NTA into a TGA/DSC pan.

  • TGA/DSC Analysis: a. Place the sample pan in the instrument. b. Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate e.g., 50 mL/min).

  • Data Analysis: a. From the TGA curve, determine the onset temperature of decomposition and the percentage of weight loss. b. From the DSC curve, determine the melting point (onset of the endothermic peak) and the decomposition temperature (onset and peak of the exothermic peak). c. Calculate the heat of decomposition from the area of the exothermic peak.

Solid-State Structure: The Definitive Picture

Single Crystal X-ray Diffraction

For a crystalline solid like NTA, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise arrangement of atoms in the crystal lattice. This technique is particularly valuable for confirming the stereochemistry and for studying intermolecular interactions. While obtaining suitable single crystals can be challenging, the resulting data is unparalleled in its detail. The literature reports the use of this technique for characterizing NTA complexes with metals like silver and mercury.[2]

Causality of Experimental Choices: Slow evaporation or cooling of a saturated solution is a common method for growing single crystals suitable for X-ray diffraction.

Visualizing the Workflow

The following diagram illustrates the logical flow of the analytical techniques for the comprehensive characterization of NTA.

NTA_Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_structural Structural Elucidation cluster_purity Purity & Quantification cluster_physchem Physicochemical Properties cluster_final Final Characterization Report Synthesis NTA Synthesis NMR ¹H NMR Spectroscopy (Structure, Purity) Synthesis->NMR IR IR Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (Molecular Weight, Fragmentation) Synthesis->MS XRD X-ray Crystallography (Solid-State Structure) Synthesis->XRD HPLC HPLC (Purity, Impurity Profile) Synthesis->HPLC EA Elemental Analysis (Elemental Composition) Synthesis->EA Thermal TGA/DSC (Thermal Stability) Synthesis->Thermal Report Comprehensive Characterization (Structure, Purity, Stability) NMR->Report IR->Report MS->Report XRD->Report HPLC->Report EA->Report Thermal->Report

Caption: Workflow for the comprehensive characterization of NTA.

Conclusion: A Pathway to Confident Characterization

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of 7-Nitro-1,3,5-triazaadamantane. By systematically applying these methods, researchers can confidently ascertain the identity, purity, and thermal properties of their NTA samples, which is essential for both fundamental research and the development of new technologies. The integration of spectroscopic, spectrometric, chromatographic, and thermal analysis techniques ensures a holistic understanding of this unique molecule, paving the way for its safe and effective utilization.

References

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Liquid chromatography of adamantane derivatives | Request PDF. (n.d.). Retrieved January 16, 2026, from [Link]

  • Mononuclear Mn complexes featuring N,S-/N,N-donor and 1,3,5-triaza-7-phosphaadamantane ligands: synthesis and electrocatalytic properties - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. (n.d.). Retrieved January 16, 2026, from [Link]

  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Nitro compounds Analysis of aromatic and basic compounds - LabRulez GCMS. (n.d.). Retrieved January 16, 2026, from [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method | Request PDF. (n.d.). Retrieved January 16, 2026, from [Link]

  • Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • DSC and TGA data for compounds 22 and 23. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Instrumentation: TGA and DSC Thermal Analysis - RJ Lee Group. (n.d.). Retrieved January 16, 2026, from [Link]

  • Transition metal(iv) complexes of nitro-substituted 2,4,9-triazaadamantane-based tris-hydroxylamines: evidence for nitrogen α-effect on stabilization of higher oxidation states - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

  • Thermal analysis data: a) TGA and DSC (5 K/min) of the adduct obtained... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry1 - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

  • Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. (n.d.). Retrieved January 16, 2026, from [Link]

  • TGA-DTA/DSC Data of Compounds 1−3 - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • 7-Nitro-1,3,5-triazaadamantane | C7H12N4O2 | CID 535540 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Ionic Recognition by 7-nitro-1,3,5-triaza Adamantane: First Thermodynamic Study - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • 1,3,5-Triazaadamantane | C7H13N3 | CID 535712 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Heteroadamantanes and their derivatives. 12. Synthesis of 1,3,6-triazahomoadamantane — A new heterocyclic system - ElectronicsAndBooks. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) 1,3,5-Triazaadamantan-7-amine - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Method

Application Notes and Protocols: A Guide to the Synthesis of Phosphaazaadamantanes from 7-Nitro-1,3,5-triazaadamantane

Introduction: The Strategic Importance of Phosphaazaadamantanes Phosphaazaadamantanes, particularly 1,3,5-triaza-7-phosphaadamantane (PTA), represent a unique class of caged phosphines that have garnered significant atte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Phosphaazaadamantanes

Phosphaazaadamantanes, particularly 1,3,5-triaza-7-phosphaadamantane (PTA), represent a unique class of caged phosphines that have garnered significant attention in modern chemistry.[1] Their rigid, three-dimensional structure imparts a combination of steric bulk and specific electronic properties, making them highly effective ligands in transition metal catalysis.[2] The incorporation of nitrogen atoms into the adamantane framework enhances water solubility, a critical feature for applications in aqueous-phase catalysis and for the development of novel therapeutic agents.[3] This guide provides a comprehensive overview of a synthetic strategy for phosphaazaadamantanes, leveraging the readily accessible precursor, 7-nitro-1,3,5-triazaadamantane (NTA).

Synthetic Strategy: A Multi-Step Approach from a Nitro Precursor

The synthesis of phosphaazaadamantanes from 7-nitro-1,3,5-triazaadamantane (NTA) is a multi-step process that involves the strategic functionalization of the adamantane core. The overall workflow can be conceptualized as follows:

Caption: Proposed synthetic pathway from NTA to phosphaazaadamantanes.

This application note will detail the protocols for each of these key transformations, providing both the practical steps and the underlying chemical principles.

Part 1: Synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA)

The synthesis of NTA is achieved through the condensation of hexamethylenetetramine with nitromethane in the presence of an acid catalyst. An improved method utilizes an organic solvent with a controlled water content to enhance yield and purity.[1]

Experimental Protocol: NTA Synthesis

Materials:

  • Hexamethylene tetramine

  • Nitromethane

  • Glacial acetic acid

  • Butanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine hexamethylene tetramine (126 g), nitromethane (65 g), butanol (150 g), and glacial acetic acid (60 g).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate as crystals.

  • Collect the crystals by suction filtration.

  • Wash the collected crystals twice with 100 mL portions of water.

  • Dry the product under vacuum to yield 7-nitro-1,3,5-triazaadamantane.

Causality of Experimental Choices:

  • Glacial Acetic Acid: Acts as an acid catalyst to promote the condensation reaction.

  • Butanol: Serves as a solvent that allows for a suitable reaction temperature and helps to control the water content of the reaction mixture.

  • Controlled Water Content: Minimizing the water content is crucial for achieving high yields and purity of the NTA product.[1]

Part 2: Reduction of NTA to 7-Amino-1,3,5-triazaadamantane

The nitro group of NTA can be reduced to a primary amine using catalytic hydrogenation. It is imperative that the NTA starting material is of high purity to avoid poisoning the catalyst.[1]

Experimental Protocol: Catalytic Hydrogenation of NTA

Materials:

  • 7-Nitro-1,3,5-triazaadamantane (NTA)

  • Ethanol

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve the purified NTA in ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult specific literature for optimal pressure).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain 7-amino-1,3,5-triazaadamantane.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the reduction of nitro groups to amines.

  • Ethanol: A suitable solvent that dissolves the NTA and is compatible with the hydrogenation conditions.

  • High Purity NTA: Impurities from the NTA synthesis can act as catalyst poisons, significantly reducing the efficiency of the hydrogenation.[1]

Part 3: Conversion of 7-Amino-1,3,5-triazaadamantane to 7-Bromo-1,3,5-triazaadamantane

The conversion of the amino group to a bromine atom can be achieved through a Sandmeyer-type reaction. This transformation is a critical step in functionalizing the adamantane core for the subsequent introduction of phosphorus.

Experimental Protocol: Bromination of 7-Amino-1,3,5-triazaadamantane

Materials:

  • 7-Amino-1,3,5-triazaadamantane

  • Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • In a beaker cooled in an ice bath, dissolve 7-amino-1,3,5-triazaadamantane in hydrobromic acid.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. This will form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization to yield 7-bromo-1,3,5-triazaadamantane.

Causality of Experimental Choices:

  • Sodium Nitrite and HBr: These reagents are used to generate nitrous acid in situ, which converts the primary amine to a diazonium salt.

  • Copper(I) Bromide: Acts as a catalyst in the Sandmeyer reaction to facilitate the replacement of the diazonium group with a bromine atom.

Part 4: Synthesis of Phosphaazaadamantane via Nucleophilic Substitution

The final step in this proposed synthesis involves the formation of the carbon-phosphorus bond to create the phosphaazaadamantane cage. This can be achieved through a nucleophilic substitution reaction, where the bromine atom of 7-bromo-1,3,5-triazaadamantane is displaced by a phosphorus nucleophile. The reaction of 1-bromoadamantane with diphenylphosphide ions has been shown to proceed via an SRN1 mechanism, suggesting a similar approach may be viable here.[4]

Conceptual Protocol: Phosphination of 7-Bromo-1,3,5-triazaadamantane

Materials:

  • 7-Bromo-1,3,5-triazaadamantane

  • A suitable phosphorus nucleophile (e.g., diphenylphosphine, sodium diphenylphosphide)

  • Anhydrous solvent (e.g., THF, liquid ammonia)

  • A radical initiator (if proceeding via SRN1 mechanism, e.g., UV light or a chemical initiator)

Procedure (Illustrative for SRN1):

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 7-bromo-1,3,5-triazaadamantane in the chosen anhydrous solvent.

  • Add the phosphorus nucleophile (e.g., sodium diphenylphosphide, prepared in situ from diphenylphosphine and a strong base).

  • Initiate the reaction by irradiating with a UV lamp or by adding a chemical initiator.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium chloride).

  • Extract the product into an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the crude phosphaazaadamantane derivative by chromatography or crystallization.

Causality of Experimental Choices and Key Considerations:

  • Phosphorus Nucleophile: The choice of the phosphorus nucleophile will determine the substituents on the resulting phosphine.

  • SRN1 Mechanism: The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is often effective for nucleophilic substitution at sterically hindered bridgehead positions, such as in the adamantane cage.[4]

  • Anhydrous and Inert Conditions: Phosphorus nucleophiles are often highly reactive and sensitive to air and moisture. Therefore, strict anhydrous and inert atmosphere techniques are essential for the success of this reaction.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Key Synthetic StepTypical Yield (%)
7-Nitro-1,3,5-triazaadamantaneC₆H₁₀N₄O₂186.17Condensation of hexamethylenetetramine and nitromethane60-70
7-Amino-1,3,5-triazaadamantaneC₆H₁₂N₄152.19Catalytic hydrogenation of NTAHigh
7-Bromo-1,3,5-triazaadamantaneC₆H₁₀BrN₃216.07Sandmeyer-type reaction of the amino derivativeModerate
Phosphaazaadamantane (PTA)C₆H₁₂N₃P157.16Nucleophilic substitution with a phosphorus sourceVariable

Conclusion and Future Outlook

The synthesis of phosphaazaadamantanes from 7-nitro-1,3,5-triazaadamantane provides a versatile route to this important class of compounds. While the initial steps of NTA synthesis and its reduction to the corresponding amine are well-established, the subsequent conversion to a phosphaazaadamantane requires careful consideration of the reaction conditions for the bromination and phosphination steps. The SRN1 reaction presents a promising avenue for the final C-P bond formation, though further optimization and investigation are warranted to establish a robust and high-yielding protocol. The development of efficient synthetic routes to these caged phosphines will undoubtedly accelerate their application in catalysis, materials science, and medicinal chemistry.

References

  • 1,3,5-Triaza-7-phosphaadamantane (PTA) Derived Caged Phosphines for Palladium-Catalyzed Selective Functionalization of Nucleosides and Heteroarenes. PubMed. Available at: [Link]

  • Synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane based water-soluble ligands. ResearchGate. Available at: [Link]

  • Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. National Center for Biotechnology Information. Available at: [Link]

  • US Patent for Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. Google Patents.
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Reaction of 1-bromoadamantane with diphenylphosphide and diphenylarsenide ions by the SRN1 mechanism. Facile nucleophilic substitution at the bridgehead position. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for Investigating the Antimicrobial Properties of 7-Nitro-1,3,5-triazaadamantane (NTA) Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of Azaadamantanes in Antimicrobial Drug Discovery The adamantane scaffold has lo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Azaadamantanes in Antimicrobial Drug Discovery

The adamantane scaffold has long been a privileged structure in medicinal chemistry, famously leading to the development of antiviral drugs like amantadine and rimantadine.[1] The introduction of nitrogen atoms into the adamantane cage to form azaadamantanes opens up new avenues for therapeutic development, offering unique three-dimensional structures with altered physicochemical properties. Among these, 7-nitro-1,3,5-triazaadamantane (NTA) and its derivatives have emerged as a promising class of compounds with demonstrated biological activity, including antiviral and antimicrobial properties.[1][2]

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of NTA derivatives. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to impart an understanding of the rationale behind the experimental design, ensuring scientific rigor and reproducibility.

I. Synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA): The Gateway to Novel Derivatives

The foundational step in exploring this class of compounds is the synthesis of the NTA core. A common and effective method involves the condensation of nitromethane with hexamethylenetetramine.[1][2] The nitro group at the 7-position serves as a versatile chemical handle for further derivatization, allowing for the creation of a library of novel compounds with potentially enhanced antimicrobial activity.

Protocol 1: Synthesis of 7-Nitro-1,3,5-triazaadamantane

Materials:

  • Hexamethylenetetramine

  • Nitromethane

  • Glacial acetic acid

  • Butanol (optional, as solvent)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine hexamethylenetetramine (1 mol), nitromethane (1 mol), and glacial acetic acid (200 g).[3]

  • Heat the mixture with agitation to 95°C for 8 hours.[3] Note: The reaction may become exothermic after approximately 30 minutes, and the product may begin to crystallize.[3]

  • Alternatively, the reaction can be carried out by refluxing hexamethylenetetramine (126 g), nitromethane (65 g), butanol (150 g), and glacial acetic acid (60 g) for 4 hours.[3]

  • After the reaction is complete, allow the mixture to cool.

  • Filter the crude product using a suction filtration apparatus.

  • Wash the collected solid twice with 150 ml of water.[3]

  • Dry the product to obtain yellowish crystals of 7-nitro-1,3,5-triazaadamantane.

Causality in Synthesis: The acidic medium provided by glacial acetic acid acts as a catalyst for the condensation reaction. The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the final product.

II. Evaluation of Antimicrobial Activity: From Inhibition to Eradication

A systematic evaluation of the antimicrobial properties of newly synthesized NTA derivatives is essential. This involves determining the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration required to kill the microbes (Minimum Bactericidal Concentration, MBC).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the standardized broth microdilution method and is a cornerstone for antimicrobial susceptibility testing.[4][5][6][7]

Materials:

  • NTA derivatives

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4][5]

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4][5]

  • Preparation of Compound Dilutions:

    • Dissolve the NTA derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.[4]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[4]

    • Incubate the plate at 35-37°C for 16-20 hours.[4]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a follow-up to the MIC assay to determine the killing activity of the compound.[2][8][9]

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[8]

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[8]

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][9]

Data Presentation: Summarizing Antimicrobial Potency

For clarity and comparative analysis, the MIC and MBC data should be presented in a tabular format.

DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
NTA-001S. aureus ATCC 29213
NTA-001E. coli ATCC 25922
NTA-002S. aureus ATCC 29213
NTA-002E. coli ATCC 25922
Control AbS. aureus ATCC 29213
Control AbE. coli ATCC 25922

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well plate prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of NTA Derivatives prep_compound->inoculate incubate_mic Incubate (16-20h, 37°C) inoculate->incubate_mic read_mic Determine MIC (No visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate (18-24h, 37°C) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

III. Anti-Biofilm Activity of NTA Derivatives

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Evaluating the ability of NTA derivatives to inhibit biofilm formation or eradicate existing biofilms is a critical step in their development. The crystal violet assay is a simple and effective method for quantifying biofilm biomass.[10][11][12][13]

Protocol 4: Crystal Violet Biofilm Assay

Materials:

  • NTA derivatives

  • Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus epidermidis)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well flat-bottom plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or ethanol for solubilization

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Grow an overnight culture of the test bacteria.

    • Dilute the culture (e.g., 1:100) in fresh medium.

    • Add the diluted culture to the wells of a 96-well plate containing serial dilutions of the NTA derivatives.

    • Incubate the plate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.[13]

  • Staining:

    • Gently remove the planktonic (free-floating) bacteria from the wells.

    • Wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

    • Add 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Quantification:

    • Remove the crystal violet solution and wash the wells again to remove excess stain.

    • Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.[13]

    • Measure the absorbance of the solubilized dye at approximately 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm.

IV. Understanding the Mechanism of Action: The Role of the Nitro Group

The antimicrobial activity of many nitroaromatic compounds is attributed to the reductive bioactivation of the nitro group within the microbial cell.[1][14][15][16] This process, often catalyzed by bacterial nitroreductases, generates reactive intermediates such as nitroso and superoxide species.[1][16] These reactive species can then damage cellular macromolecules like DNA, leading to cell death.[1]

Proposed Mechanism of Action for NTA Derivatives

G NTA NTA Derivative (Ar-NO2) Cell_Membrane Bacterial Cell Membrane NTA->Cell_Membrane Uptake Nitroreductase Nitroreductase Cell_Membrane->Nitroreductase Radical Nitro Anion Radical (Ar-NO2•-) Nitroreductase->Radical Reduction Reactive_Intermediates Reactive Intermediates (e.g., Nitroso, Superoxide) Radical->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Proposed reductive activation of NTA derivatives.

V. Cytotoxicity Assessment: Ensuring Safety for Therapeutic Application

A crucial aspect of drug development is to ensure that the antimicrobial compounds are selectively toxic to microbes and exhibit minimal toxicity to host cells. The MTT assay is a widely used colorimetric assay to assess the cytotoxicity of a compound on mammalian cell lines.[17][18][19][20]

Protocol 5: MTT Cytotoxicity Assay

Materials:

  • NTA derivatives

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed mammalian cells into a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well).[17]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the NTA derivatives in cell culture medium.

    • Remove the old medium from the cells and add the diluted compounds.[17]

    • Include untreated cells as a negative control.

    • Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 1.5-4 hours.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17][20]

  • Quantification:

    • Measure the absorbance of the solubilized formazan at approximately 492-570 nm.[20] The absorbance is directly proportional to the number of viable cells.

VI. Conclusion and Future Directions

The 7-nitro-1,3,5-triazaadamantane scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of NTA derivatives. By systematically assessing their antimicrobial efficacy, anti-biofilm properties, and cytotoxicity, researchers can identify lead compounds with the potential for further preclinical and clinical development. Future studies should focus on elucidating the precise molecular targets of these compounds and exploring structure-activity relationships to guide the design of next-generation azaadamantane-based therapeutics.

References

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC - NIH. (n.d.).
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry1 - Semantic Scholar. (n.d.).
  • Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane - Google Patents. (n.d.).
  • Crystal violet assay - Bio-protocol. (n.d.).
  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies - Association for Biology Laboratory Education. (n.d.).
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin - Benchchem. (n.d.).
  • Crystal violet staining protocol | Abcam. (n.d.).
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (n.d.).
  • Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay - BMG Labtech. (n.d.).
  • Nitroaromatic Antibiotics | Encyclopedia MDPI. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (n.d.).
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014, January 2).
  • Determining the Potency of a Novel Antibiotic: A Protocol for Minimum Inhibitory Concentration (MIC) Testing of Myxopyronin A - Benchchem. (n.d.).
  • General Biofilm Assay Protocol Materials Needed: 1 round-bottom 96-well plate 1 flat-bottom 96-well plate Appropriate media - iGEM. (n.d.).
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed. (2021, February 12).
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem. (n.d.).
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC - PubMed Central. (2021, February 12).
  • [PDF] Nitroaromatic Antibiotics as Nitrogen Oxide Sources - Semantic Scholar. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27).
  • MTT (Assay protocol - Protocols.io. (2023, February 27).
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7).

Sources

Method

Application Notes and Protocols: 7-Nitro-1,3,5-triazaadamantane as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Nitro-1,3,5-triazaadamantane (NTA) is a unique cage-like molecule with a rigid adamantane framework, featuring three nitrogen atoms at the br...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-1,3,5-triazaadamantane (NTA) is a unique cage-like molecule with a rigid adamantane framework, featuring three nitrogen atoms at the bridgehead positions and a nitro group at the apical position. This structure imparts distinct electronic and steric properties, making NTA an intriguing ligand for coordination chemistry. The presence of three potential nitrogen donor sites, combined with the electron-withdrawing nature of the nitro group, modulates the basicity and coordination behavior of the triazaadamantane core. These characteristics have led to its exploration in the formation of novel coordination complexes with various transition metals, with potential applications in catalysis and medicinal chemistry, including the development of antiviral agents.[1][2][3]

This guide provides a comprehensive overview of the synthesis of NTA and its application as a ligand in the formation of transition metal complexes. It includes detailed, field-proven protocols, characterization data, and an exploration of the coordination behavior of NTA.

Synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA)

The synthesis of NTA can be achieved through several methods. One common and effective approach involves the reaction of hexamethylene tetramine with nitromethane in the presence of an acid catalyst.[4]

Protocol: Synthesis of 7-Nitro-1,3,5-triazaadamantane

Materials:

  • Hexamethylene tetramine

  • Nitromethane

  • Glacial acetic acid

  • Methanol (anhydrous)

  • Water (deionized)

  • Pressure vessel

  • Magnetic stirrer with heating plate

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure: [4]

  • In a pressure vessel, combine 560 g of hexamethylene tetramine, 244 g of nitromethane, and 400 g of glacial acetic acid.

  • Add 1300 g of anhydrous methanol to the mixture.

  • Seal the pressure vessel and heat the mixture to 80°C for 20 hours with constant stirring.

  • After 20 hours, increase the temperature to 140°C and maintain for 30 minutes.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

  • Collect the precipitated solids by suction filtration.

  • Wash the collected product twice with 500 ml of water.

  • Dry the final product to obtain 7-nitro-1,3,5-triazaadamantane.

Expected Yield: Approximately 70%[4]

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. The use of a pressure vessel requires appropriate safety measures and monitoring. All reagents are flammable and/or toxic; handle with appropriate personal protective equipment (PPE).

Coordination Chemistry of 7-Nitro-1,3,5-triazaadamantane

NTA typically acts as a monodentate ligand, coordinating to a single metal center through one of its three equivalent amino nitrogen atoms.[5][6] The electron-withdrawing nitro group significantly reduces the basicity of the nitrogen atoms, which influences the stability and properties of the resulting metal complexes.[5] This section provides protocols for the synthesis of representative transition metal complexes with NTA.

General Workflow for Synthesis and Characterization of NTA-Metal Complexes

Caption: General workflow for the synthesis and characterization of NTA-metal complexes.

Protocol 1: Synthesis of Dichlorobis(7-nitro-1,3,5-triazaadamantane)zinc(II) - [ZnCl₂(NTA)₂]

Materials:

  • Zinc(II) chloride (ZnCl₂)

  • 7-Nitro-1,3,5-triazaadamantane (NTA)

  • Methanol

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure (Derived from general descriptions):

  • Dissolve a specific molar equivalent of ZnCl₂ in a minimal amount of methanol.

  • In a separate flask, dissolve two molar equivalents of NTA in methanol.

  • Slowly add the NTA solution to the ZnCl₂ solution while stirring.

  • Continue stirring the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) to ensure complete reaction.

  • The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, reduce the solvent volume by rotary evaporation to induce precipitation.

  • Wash the collected solid with a small amount of cold methanol and dry under vacuum.

Protocol 2: Synthesis of Dichlorobis(7-nitro-1,3,5-triazaadamantane)palladium(II) - [PdCl₂(NTA)₂]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 7-Nitro-1,3,5-triazaadamantane (NTA)

  • Dimethylformamide (DMF)

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure (Derived from general descriptions):

  • Dissolve a specific molar equivalent of PdCl₂ in DMF with gentle heating.

  • In a separate flask, dissolve two molar equivalents of NTA in DMF.

  • Add the NTA solution to the warm PdCl₂ solution with continuous stirring.

  • Continue to stir the reaction mixture, potentially with gentle heating (e.g., 50-60°C), for several hours.

  • Cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold DMF, followed by a non-polar solvent like diethyl ether, and dry under vacuum.

Protocol 3: Synthesis of Dichlorodiaquabis(7-nitro-1,3,5-triazaadamantane)manganese(II) - [MnCl₂(H₂O)₂(NTA)₂]

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • 7-Nitro-1,3,5-triazaadamantane (NTA)

  • Ethanol/Water mixture

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure (Derived from general descriptions):

  • Dissolve a specific molar equivalent of MnCl₂·4H₂O in a suitable solvent mixture, such as ethanol/water.

  • In a separate flask, dissolve two molar equivalents of NTA in the same solvent mixture.

  • Slowly add the NTA solution to the MnCl₂ solution while stirring.

  • Stir the reaction mixture at room temperature for several hours.

  • The product may precipitate upon standing or after partial removal of the solvent under reduced pressure.

  • Collect the precipitate by filtration, wash with a small amount of the cold solvent mixture, and dry.

Characterization of NTA and its Metal Complexes

A combination of spectroscopic and analytical techniques is crucial for the unambiguous characterization of NTA and its coordination compounds.

Visualization of NTA and its Coordination

Caption: Structure of 7-Nitro-1,3,5-triazaadamantane and its monodentate coordination to a metal center.

Spectroscopic Data

The coordination of NTA to a metal center leads to characteristic shifts in the spectroscopic signals of the ligand.

CompoundSelected IR Bands (cm⁻¹)¹³C NMR Chemical Shifts (δ, ppm)
NTA (free ligand) ν(NO₂): ~1540, ~1370C-CH₂-N: ~59.7, C-NO₂: ~72.6, N-CH₂-N: ~73.4[7]
[ZnCl₂(NTA)₂] Splitting of cage fundamentals due to lower symmetry.Cq: -1.6 (shift), C-CH₂-N-{M}: +1.6 (shift), C-CH₂-N: -0.5 (shift), N-CH₂-N-{M}: +2.6 (shift), N-CH₂-N: -1.1 (shift)[5]
[PdCl₂(NTA)₂] Splitting of cage fundamentals.Cq: +2.6 (shift), C-CH₂-N-{M}: +7.6 (shift), C-CH₂-N: -1.7 (shift), N-CH₂-N-{M}: +5.0 (shift), N-CH₂-N: -0.8 (shift)[5]
[MnCl₂(H₂O)₂(NTA)₂] ν(O-H): ~3390-3220, δ(H-O-H): ~1613-1615, in addition to ligand bands.[5]Data not consistently reported for all complexes.

Note: NMR shifts are reported as coordination shifts (Δδ = δ(complex) - δ(free ligand)) for the solid-state MAS-CP NMR spectra as reported in the literature.[5]

Applications and Future Perspectives

The coordination complexes of 7-nitro-1,3,5-triazaadamantane hold promise in several areas:

  • Catalysis: The relatively weak and potentially labile coordination of NTA to some transition metals suggests its utility in catalytic applications where ligand exchange is a key step.[5]

  • Medicinal Chemistry: Adamantane derivatives are known for their antiviral properties. The functionalization of the triazaadamantane core and its coordination to metal centers, such as platinum, could lead to the development of novel therapeutic agents with unique mechanisms of action.[1][3][5]

The ability to chemically modify the triazaadamantane framework at various positions allows for the fine-tuning of the ligand's electronic and steric properties. This opens up possibilities for designing ligands with tailored coordination behavior for specific applications. Further research into the synthesis of a broader range of NTA-metal complexes and the evaluation of their catalytic and biological activities is a promising avenue for future investigations.

References

  • Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. (1981). Google Patents.
  • Mononuclear Transition Metal Complexes of 7-Nitro-1,3,5-Triazaadamantane. (2016). University of Southampton ePrints. Retrieved from [Link]

  • Mononuclear Transition Metal Complexes of 7-Nitro-1,3,5-Triazaadamantane. CORE. Retrieved from [Link]

  • Mononuclear transition metal complexes of 7-nitro-1,3,5-triazaadamantane. (2016). University of Southampton ePrints. Retrieved from [Link]

  • Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. (1979). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • A facile route to 1,3,5,7-tetraaminoadamantane. Synthesis of 1,3,5,7-tetranitroadamantane. (1990). The Journal of Organic Chemistry. Retrieved from [Link]

  • Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. (2023). National Institutes of Health. Retrieved from [Link]

  • Insights into the κ-P,N Coordination of 1,3,5-Triaza-7-phosphaadamantane and Derivatives. (2021). Inorganic Chemistry. Retrieved from [Link]

  • 13C NMR spectra of adamantane derivatives. (1974). Tetrahedron. Retrieved from [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. (2021). National Institutes of Health. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA)

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA). As a Senior Application Scientist, my goal is to...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to anticipate and address the common challenges encountered in NTA synthesis, ensuring a higher success rate and improved yield.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis of NTA.

Question 1: My NTA yield is significantly lower than reported in the literature. What are the most likely causes?

Answer: Low yields in NTA synthesis are a frequent challenge and can often be attributed to a few critical factors. Let's break down the potential culprits:

  • Presence of Water: The reaction is highly sensitive to moisture. Water can interfere with the reaction mechanism, leading to the formation of byproducts and a significant reduction in the yield of NTA.[1] It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of reactants and products, as well as the formation of unwanted side products. The optimal temperature range is typically between 80°C and 130°C.[1]

  • Incorrect Reagent Stoichiometry: The molar ratio of the reactants, particularly hexamethylenetetramine and nitromethane, is critical. An excess of one reactant may not necessarily lead to a higher yield and can complicate the purification process. Equimolar amounts are generally recommended.[1]

  • Inefficient Mixing: Inadequate agitation can result in localized temperature gradients and concentration differences, leading to incomplete reaction and the formation of side products. Ensure your reaction mixture is well-stirred throughout the process.

Troubleshooting Decision Tree:

G start Low NTA Yield check_water Check for Water Contamination start->check_water check_temp Verify Reaction Temperature check_water->check_temp No Moisture solution_water Use Anhydrous Solvents/Reagents check_water->solution_water Moisture Detected check_stoich Review Reagent Stoichiometry check_temp->check_stoich Temperature Correct solution_temp Optimize Temperature (80-130°C) check_temp->solution_temp Incorrect Temperature check_mixing Assess Mixing Efficiency check_stoich->check_mixing Ratios Correct solution_stoich Use Equimolar Reactants check_stoich->solution_stoich Incorrect Ratios solution_mixing Ensure Vigorous Stirring check_mixing->solution_mixing Inefficient Mixing

Caption: Troubleshooting workflow for low NTA yield.

Question 2: The final product is a yellowish crystalline solid, but I suspect it's impure. What are the common impurities and how can I remove them?

Answer: A yellowish tint in the NTA product is not uncommon; however, significant discoloration can indicate the presence of impurities.[1] Based on the reaction mechanism, potential impurities could include:

  • Unreacted Starting Materials: Hexamethylenetetramine and nitromethane may be present if the reaction did not go to completion.

  • Side-Reaction Products: The acidic conditions and elevated temperatures can promote side reactions. One patent mentions that a previously known process resulted in a product with at least 20% impurities, which hindered subsequent reactions like catalytic hydrogenation.[1]

  • Polymeric Materials: Under certain conditions, formaldehyde, which can be generated in situ from hexamethylenetetramine, can polymerize.

Purification Strategies:

MethodDescriptionAdvantagesDisadvantages
Recrystallization Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals. Water can be a suitable solvent for recrystallization.[2]Effective for removing many common impurities.Can result in some product loss in the mother liquor.
Washing Washing the precipitated solid with a suitable solvent, such as water, can help remove unreacted starting materials and some water-soluble impurities.[1]Simple and quick method.May not be effective for all impurities.

A recommended practice is to wash the crude product with water after filtration, followed by recrystallization to achieve high purity.[1]

Question 3: The reaction seems to stall, and I'm not observing the precipitation of the product. What could be wrong?

Answer: The precipitation of NTA from the reaction mixture is a key indicator of a successful synthesis. If you are not observing this, consider the following:

  • Insufficient Acid Catalyst: The acid catalyst, typically glacial acetic acid or formic acid, plays a crucial role in the reaction.[1] An insufficient amount of acid will result in a sluggish or stalled reaction. The amount of catalyst should be at least equimolar to the hexamethylenetetramine.[1]

  • Low Reaction Temperature: As mentioned earlier, the reaction requires a specific temperature range to proceed at a reasonable rate. If the temperature is too low, the reaction kinetics will be slow, and product formation will be minimal.

  • Solvent Issues: The choice of solvent is important. Aliphatic alcohols with low water content or anhydrous aliphatic monocarboxylic acids are recommended.[1] Using an inappropriate solvent can hinder the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the acid catalyst in the synthesis of NTA?

A1: The acid catalyst, such as glacial acetic acid, is essential for the condensation reaction between hexamethylenetetramine and nitromethane. It facilitates the in-situ generation of formaldehyde and the formation of the adamantane cage structure.

Q2: Can I use a different acid catalyst?

A2: While glacial acetic acid and formic acid are commonly used, other acids could potentially be employed.[1] However, the acidity and the nature of the counter-ion can influence the reaction rate and the formation of byproducts. It is recommended to stick to established protocols unless you are specifically investigating the effects of different catalysts.

Q3: What are the key safety precautions I should take during NTA synthesis?

A3: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. Specific to NTA synthesis:

  • Handle reagents in a well-ventilated fume hood. Nitromethane is flammable and toxic.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious of the exothermic nature of the reaction. The reaction can become exothermic, especially during the initial stages.[1] Monitor the temperature closely and have a cooling bath readily available.

Q4: How can I confirm the identity and purity of my synthesized NTA?

A4: Several analytical techniques can be used to characterize the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of NTA.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the NTA molecule.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

Detailed Experimental Protocol

This protocol is a synthesis of information from various sources to provide a robust starting point for your experiments.

Synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA)

Materials:

  • Hexamethylenetetramine

  • Nitromethane

  • Glacial Acetic Acid

  • Methanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexamethylenetetramine (1.0 mol) and nitromethane (1.0 mol).

  • Add anhydrous methanol as the solvent.

  • Slowly add glacial acetic acid (at least 1.0 mol) to the mixture with continuous stirring.

  • Heat the reaction mixture to reflux (approximately 80-100°C) and maintain this temperature for 4-8 hours. The reaction progress can be monitored by the precipitation of the product.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the precipitated solid using a Buchner funnel.

  • Wash the solid with water to remove unreacted starting materials and other water-soluble impurities.

  • Dry the product in a vacuum oven.

  • For higher purity, the crude product can be recrystallized from water.

Reaction Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification reactants Combine Hexamethylenetetramine, Nitromethane, and Methanol add_catalyst Add Glacial Acetic Acid reactants->add_catalyst reflux Heat to Reflux (80-100°C) for 4-8 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize from Water (Optional) dry->recrystallize

Caption: Step-by-step workflow for the synthesis of NTA.

References

  • Šafář, M., Gálik, V., Kafka, S., & Landa, S. (1975). NEW PREPARATION OF 7-NITRO-l,3,5-TRIAZAADAMANTANE AND ITS DERIVATIVES OBTAINED BY HYDROGENATION AND OZONISATION*. Collection of Czechoslovak Chemical Communications, 40(7), 2179-2182. [Link]

  • H-J. Quadbeck-Seeger, et al. (1981). Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. U.S.
  • Danil de Namor, A. F., et al. (2009). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B, 113(19), 6755-6763. [Link]

  • Hodge, E. B. (1972). 7-Nitro-1,3,5-triazaadamantane and derivatives. Reactions of azaadamantanes with anhydrides. The Journal of Organic Chemistry, 37(2), 320-321. [Link]

  • Morozova, I. D., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133-1153. [Link]

  • Farminer, A. R., et al. (1975). Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 1191-1194. [Link]

  • Danil de Namor, A. F., et al. (2009). Ionic Recognition by 7-nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. PubMed. [Link]

  • Al-Rawi, M., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Dose-Response, 21(4). [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Nitro-1,3,5-triazaadamantane

Welcome to the technical support center for the purification of 7-Nitro-1,3,5-triazaadamantane (NTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Nitro-1,3,5-triazaadamantane (NTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of NTA purification. Here, we will address common challenges and provide robust, scientifically-grounded solutions in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: My crude NTA product is a yellowish to light brown color. Is this normal, and how can I decolorize it?

A1: Yes, it is common for the crude product of the NTA synthesis, particularly from the reaction of hexamethylene tetramine and nitromethane, to appear as yellowish or even light brown crystals.[1] This coloration is typically due to the presence of impurities. The purity of the final product is often correlated with its color and thermal stability; purer NTA will be less colored and exhibit a higher decomposition temperature.[1]

For decolorization, a recrystallization step is highly effective. The choice of solvent is critical. While various solvents can be used, a common and effective method involves washing the crude product with water.[1] For a more thorough purification, recrystallization from a suitable solvent like ethanol can be employed. The process generally involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, which facilitates the formation of purer crystals while the impurities remain in the mother liquor.

Q2: I'm observing a low yield after the initial synthesis and purification. What are the likely causes and how can I improve it?

A2: Low yields in NTA synthesis can stem from several factors. One of the most critical is the water content in the reaction solvent.[1] Using an aliphatic alcohol with a water content not exceeding 4% by weight, or an anhydrous aliphatic monocarboxylic acid, has been shown to significantly improve both yield and purity.[1]

Another key factor is the molar ratio of the reactants and the acid catalyst. Employing at least an equimolar amount of the acid catalyst relative to hexamethylene tetramine is crucial for driving the reaction to completion.[1] The reaction temperature also plays a significant role, with a range of 80°C to 130°C being optimal.[1]

To improve your yield, ensure your solvents are sufficiently dry and that you are using the correct stoichiometry of reactants and catalyst. Careful control of the reaction temperature is also paramount.

Q3: What are the common impurities I should be aware of, and how do they affect downstream applications?

A3: A significant impurity that can be present is unreacted starting material or byproducts from side reactions. The presence of certain impurities is particularly detrimental for downstream applications like catalytic hydrogenation to 7-amino-1,3,5-triazaadamantane.[1] These impurities can poison the catalyst, rendering the hydrogenation process ineffective.[1]

The purity of NTA can be assessed by its solubility in hot water and its thermal behavior.[1] Highly pure NTA should dissolve completely in hot water (e.g., 1 gram in 20 ml).[1] Impurities will often result in incomplete dissolution and a lower decomposition temperature.[1]

Q4: Can you provide a reliable method for assessing the purity of my NTA sample?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • Solubility Test: As mentioned, a simple and effective test is to check the solubility in hot water. A pure sample will dissolve completely.[1]

  • Thermal Analysis: Determining the temperature at which the product turns black can be a good indicator of purity. Higher decomposition temperatures generally correlate with higher purity.[1]

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H NMR): This is a powerful tool to identify the characteristic peaks of NTA and to detect the presence of impurities.

    • IR Spectroscopy: Can be used to confirm the presence of the nitro group and the adamantane cage structure.

  • Elemental Analysis: Provides the elemental composition of the sample, which can be compared to the theoretical values for pure NTA.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Issue 1: Oily residue or incomplete crystallization during recrystallization.
Potential Cause Troubleshooting Step Scientific Rationale
Solvent Choice The solvent may be too good a solvent for NTA, or it may be dissolving impurities that then inhibit crystallization.Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Cooling Rate Cooling the solution too rapidly can lead to the precipitation of impurities along with the product, or the formation of an oil.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling allows for the formation of a more ordered and pure crystal lattice.
Presence of Water Excessive water in organic solvents can sometimes lead to the formation of oils.Ensure your recrystallization solvents are dry, especially if using non-polar organic solvents.
Issue 2: Product is still colored after a single recrystallization.
Potential Cause Troubleshooting Step Scientific Rationale
Persistent Impurities Some colored impurities may have similar solubility profiles to NTA.Perform a second recrystallization. If the color persists, consider treating the hot solution with a small amount of activated carbon to adsorb the colored impurities before filtering and cooling.
Thermal Decomposition Prolonged heating during recrystallization could cause slight decomposition.Minimize the time the solution is kept at a high temperature. Dissolve the NTA quickly and then proceed to the cooling step.
Issue 3: Difficulty in handling the final product due to static electricity.
Potential Cause Troubleshooting Step Scientific Rationale
Dry, Crystalline Solid Highly pure, dry crystalline solids can be prone to static charge.Handle the material in a controlled humidity environment if possible. Using an anti-static gun or placing an ionizing bar near the handling area can also help dissipate the static charge.

III. Detailed Experimental Protocols

Protocol 1: Purification by Water Wash

This is a fundamental first-step purification suitable for crude NTA obtained directly from the synthesis reaction.

Objective: To remove water-soluble impurities and unreacted starting materials.

Methodology:

  • After the synthesis reaction is complete and has cooled, suction-filter the precipitated crude product.

  • Wash the filter cake thoroughly with two portions of water (e.g., 150 ml each for a reaction starting with 140g of hexamethylene tetramine).[1]

  • Continue to apply suction to remove as much water as possible.

  • Dry the resulting solid product.

Protocol 2: Recrystallization from Ethanol

This protocol is for achieving a higher degree of purity, particularly for removing organic-soluble impurities.

Objective: To obtain high-purity, crystalline NTA.

Methodology:

  • Place the crude, water-washed NTA in a flask.

  • Add a minimal amount of 96% or absolute ethanol to the flask.

  • Heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, consider adding a small amount of activated carbon and heating for a short period.

  • Hot-filter the solution to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified NTA.

IV. Visualization of the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Crude Crude NTA (Yellowish/Brown Solid) Wash Water Wash Crude->Wash Removes water-soluble impurities Recrystallize Recrystallization (e.g., Ethanol) Wash->Recrystallize Further purification Pure Pure NTA (Crystalline Solid) Recrystallize->Pure Removes organic-soluble impurities Analysis Purity Analysis (NMR, IR, Solubility, Thermal) Pure->Analysis

Caption: Workflow for the purification and analysis of 7-Nitro-1,3,5-triazaadamantane.

V. References

  • Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B. [Link]

  • Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. Google Patents.

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC - NIH. [Link]

  • 1,3,5-Triazaadamantan-7-amine. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 7-Nitro-1,3,5-triazaadamantane Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 7-nitro-1,3,5-triazaadamantane (NTA) and its derivatives. This documen...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 7-nitro-1,3,5-triazaadamantane (NTA) and its derivatives. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to address specific challenges encountered during experimentation.

Introduction

7-Nitro-1,3,5-triazaadamantane and its derivatives are a class of compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities.[1] The synthesis of these caged compounds, while conceptually straightforward, often presents challenges in achieving optimal yields, purity, and in the synthesis of functionalized derivatives. This guide is intended to serve as a practical resource to navigate these challenges, grounded in the fundamental principles of the underlying organic reactions.

The primary synthetic route to the 7-nitro-1,3,5-triazaadamantane core involves the condensation of hexamethylenetetramine with a nitroalkane, typically in the presence of an acid catalyst.[1][2][3] This reaction is a variation of the Mannich reaction. Understanding the mechanism of this reaction is crucial for effective troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 7-nitro-1,3,5-triazaadamantane (NTA)?

A1: The most prevalent and established method is the condensation of hexamethylenetetramine with nitromethane.[1][2][3] This reaction is typically catalyzed by an acid, with acetic acid being a common choice.[1][2]

Q2: Can I use other nitroalkanes to synthesize NTA derivatives?

A2: Yes, in principle, substituted nitroalkanes can be used to introduce functionality at the 7-position of the triazaadamantane core. However, the reaction conditions may need to be optimized to accommodate the steric and electronic properties of the substituent.

Q3: What is the role of the acid catalyst in the reaction?

A3: The acid catalyst plays a crucial role in the reaction mechanism. It facilitates the decomposition of hexamethylenetetramine to generate formaldehyde and an ammonium species in situ. These intermediates are key for the subsequent condensation steps that form the triazaadamantane cage.

Q4: My reaction yield is consistently low. What are the most likely causes?

A4: Low yields can stem from several factors. Common culprits include incomplete reaction, the presence of water in the reaction mixture, improper reaction temperature, or suboptimal stoichiometry of the reactants and catalyst. Our troubleshooting guide below provides a more detailed breakdown of how to address this issue.

Q5: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

A5: Byproduct formation is a common challenge. Potential side products can arise from polymerization of formaldehyde, incomplete cage formation, or side reactions involving the nitroalkane. The troubleshooting section provides strategies for minimizing these byproducts through careful control of reaction parameters.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific experimental issues.

Low Product Yield

Problem: My synthesis of a 7-nitro-1,3,5-triazaadamantane derivative is resulting in a low yield.

Potential Causes & Solutions:

  • Presence of Water: Water can interfere with the reaction by hydrolyzing hexamethylenetetramine and reacting with the formaldehyde intermediate.

    • Solution: An improved process for the manufacture of 7-nitro-1,3,5-triaza-adamantane uses an aliphatic alcohol with a water content not exceeding 4% by weight, or an anhydrous aliphatic monocarboxylic acid as the solvent.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: The reaction is typically carried out at elevated temperatures, in the range of 40°C to 180°C, with a preferred range of 60°C to 140°C.[4] Start with a reported temperature from the literature for a similar derivative and then systematically screen a range of temperatures to find the optimum for your specific substrate.

  • Incorrect Stoichiometry: The molar ratio of reactants and catalyst is crucial for driving the reaction to completion.

    • Solution: While equimolar amounts of hexamethylenetetramine and nitromethane can be used, it is recommended to employ the acid catalyst in an amount at least equimolar to the hexamethylenetetramine.[4] Experiment with slight excesses of the nitroalkane to ensure complete consumption of the hexamethylenetetramine.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can range from 1 to 25 hours depending on the temperature and substrates.[4]

Formation of Impurities and Byproducts

Problem: My final product is contaminated with significant impurities, making purification difficult.

Potential Causes & Solutions:

  • Polymerization of Formaldehyde: The in situ generation of formaldehyde can lead to the formation of paraformaldehyde or other polymers, especially under non-optimal conditions.

    • Solution: Maintain a controlled reaction temperature and ensure efficient stirring to promote the desired reaction pathway over polymerization. The slow addition of one of the reactants can sometimes help to maintain a low concentration of formaldehyde at any given time.

  • Incomplete Cage Formation: The complex series of condensations required to form the triazaadamantane cage may be incomplete, leading to acyclic or partially cyclized intermediates.

    • Solution: Ensure the reaction is run for a sufficient duration and at an adequate temperature to drive the cyclization to completion. The choice of solvent can also influence the solubility of intermediates and affect the cyclization process.

  • Side Reactions of the Nitroalkane: The nitroalkane can undergo side reactions, particularly under strongly basic or acidic conditions.

    • Solution: Carefully control the pH of the reaction mixture. While an acid catalyst is necessary, using a large excess of a strong acid should be avoided.

Purification Challenges

Problem: I am struggling to purify my 7-nitro-1,3,5-triazaadamantane derivative from the reaction mixture.

Potential Causes & Solutions:

  • Product Crystallization: The product often crystallizes directly from the reaction mixture.[4]

    • Solution: After the reaction is complete, the product can be isolated by suction filtration and washed with water to remove unreacted starting materials and the catalyst.[4]

  • Co-precipitation of Impurities: Impurities may co-precipitate with the desired product.

    • Solution: Recrystallization from a suitable solvent is a common and effective method for purifying the crude product. The choice of solvent will depend on the specific derivative being synthesized.

  • Product Solubility: The product may be highly soluble in the reaction solvent, making isolation by filtration inefficient.

    • Solution: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be purified by column chromatography or recrystallization.

Experimental Protocols & Data

General Synthetic Workflow

The synthesis of 7-nitro-1,3,5-triazaadamantane derivatives generally follows the workflow depicted below.

Synthetic Workflow reagents Reactants: Hexamethylenetetramine Substituted Nitroalkane reaction Reaction: Heat (40-180°C) Stirring (1-25 h) reagents->reaction solvent_catalyst Solvent & Catalyst: Anhydrous Alcohol or Carboxylic Acid Acid Catalyst (e.g., Acetic Acid) solvent_catalyst->reaction workup Work-up: Cooling & Filtration reaction->workup purification Purification: Washing with Water Recrystallization workup->purification product Final Product: 7-Nitro-1,3,5-triazaadamantane Derivative purification->product

Caption: General workflow for the synthesis of 7-nitro-1,3,5-triazaadamantane derivatives.

Example Protocol for the Synthesis of 7-Nitro-1,3,5-triazaadamantane

The following protocol is adapted from a patented procedure and serves as a representative example.[4]

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add hexamethylenetetramine (140 g, 1 mol), nitromethane (61 g, 1 mol), and glacial acetic acid (200 g).

  • Heat the mixture with agitation to 95°C. The reaction may become exothermic after approximately 30 minutes, and the product will begin to crystallize.

  • Maintain the reaction at 95°C for 8 hours.

  • After the reaction is complete, cool the mixture and suction-filter the solid product.

  • Wash the collected solid twice with 150 ml of water.

  • Dry the product to obtain yellowish crystals.

Table of Optimized Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of 7-nitro-1,3,5-triazaadamantane, demonstrating the impact of different solvents and catalysts on yield.

Hexamethylenetetramine (mol)Nitromethane (mol)SolventCatalyst (mol)Temperature (°C)Time (h)Yield (%)Reference
11Glacial Acetic Acid-95869[4]
11.07ButanolGlacial Acetic Acid (1)Reflux468[4]
11.07Glacial Acetic Acid-95470[4]
0.50.596% EthanolFormic Acid (0.5)Reflux2069[4]

Mechanistic Insights for Troubleshooting

A deeper understanding of the reaction mechanism can aid in diagnosing and resolving experimental issues. The formation of the triazaadamantane core is a complex cascade of reactions, but can be conceptualized as a series of Mannich-type condensations.

Troubleshooting Logic start Low Yield or Impure Product check_water Check for Water Contamination start->check_water check_temp Verify Reaction Temperature check_water->check_temp If anhydrous sub_water Use anhydrous solvents Dry glassware thoroughly check_water->sub_water check_stoich Review Reactant Stoichiometry check_temp->check_stoich If optimal sub_temp Screen a range of temperatures (e.g., 80-130°C) check_temp->sub_temp check_time Monitor Reaction Time check_stoich->check_time If correct sub_stoich Ensure at least equimolar catalyst Consider slight excess of nitroalkane check_stoich->sub_stoich purification_issue Address Purification Challenges check_time->purification_issue If complete sub_time Use TLC or HPLC to monitor for reaction completion check_time->sub_time sub_purification Optimize recrystallization solvent Consider column chromatography purification_issue->sub_purification

Caption: A troubleshooting decision tree for optimizing the synthesis of 7-nitro-1,3,5-triazaadamantane derivatives.

By systematically addressing these potential issues, researchers can significantly improve the outcomes of their synthetic efforts.

References

Sources

Optimization

Technical Support Center: Synthesis of 7-Nitro-1,3,5-triazaadamantane

Welcome to the technical support center for the synthesis of 7-Nitro-1,3,5-triazaadamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and si...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Nitro-1,3,5-triazaadamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this preparation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Synthetic Landscape

The synthesis of 7-Nitro-1,3,5-triazaadamantane (7-NTA) is most commonly achieved through the acid-catalyzed condensation of hexamethylenetetramine (also known as hexamine or urotropine) with nitromethane.[1] While seemingly straightforward, this reaction involves the controlled disassembly and reassembly of a complex cage structure, creating multiple opportunities for side reactions that can impact yield and purity.

The core principle of this synthesis relies on the acidic decomposition of hexamine into reactive formaldehyde and ammonia equivalents, which then build the triazaadamantane skeleton around the nitromethane molecule. The success of the reaction hinges on controlling this decomposition and subsequent condensation pathway.

Core Synthesis Pathway and Key Intermediates

The accepted mechanism involves the acid-catalyzed breakdown of hexamine into electrophilic iminium intermediates and formaldehyde. These species then condense with the nucleophilic carbon of nitromethane (in its nitronate form) and ammonia fragments to construct the adamantane cage in a stepwise fashion.

Caption: Key side reaction pathways promoted by excess water.

Troubleshooting Steps:

  • Solvent Purity: The most critical control parameter is the water content of your solvent. Use glacial acetic acid (≥99.7%) or anhydrous alcohols (e.g., methanol with <4% water content) as specified in optimized protocols. [2]2. Reagent Stoichiometry: Use equimolar amounts of hexamethylenetetramine and nitromethane. An excess of either can favor alternative reaction pathways. [2]3. Temperature Control: Maintain a steady reaction temperature as specified in the protocol (typically 95-110 °C). Temperature fluctuations can alter the rate of hexamine decomposition relative to the rate of cage formation.

  • Work-up: Once the reaction is complete and has cooled, filter the crystalline product and wash thoroughly with water. This is effective because the desired product is sparingly soluble in water, while many of the polar, polymeric byproducts and excess reagents are washed away. [2]

FAQ 2: The reaction worked and I got a crystalline product, but my NMR/LCMS shows significant impurities. What are they and how do I remove them?

Answer: Even under controlled conditions, the formation of structurally similar byproducts or unreacted intermediates is possible.

Causality: The formation of the triazaadamantane cage is a complex, multi-step cyclization. It is plausible that the reaction is halted at an intermediate stage, resulting in incompletely formed cage structures. These might co-crystallize with the final product. Additionally, minor isomers or related cage compounds can form under thermodynamic control. [3]While not explicitly detailed for this specific synthesis in the literature, byproducts from the nitrolysis of hexamine are known to be degradation products rather than products of re-synthesis from fragments, indicating that pieces of the hexamine cage may rearrange into other structures. [4] Troubleshooting Steps:

  • Reaction Time: Ensure the reaction is run for the recommended duration (e.g., 4-8 hours) to allow the reaction to reach thermodynamic equilibrium, which favors the stable adamantane structure. [2]2. Purification via Recrystallization: If washing is insufficient, recrystallization is the next step.

    • Recommended Solvents: Based on its structure, suitable solvents for recrystallization would include ethanol, isopropanol, or acetonitrile. The goal is to find a solvent where the product is sparingly soluble at room temperature but readily soluble when hot, while impurities remain in solution upon cooling.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities persist, you can treat the hot solution with a small amount of activated charcoal and filter it hot through a celite plug. Allow the filtrate to cool slowly to promote the growth of pure crystals.

FAQ 3: My reaction seems to stall, and I recover a lot of my starting materials. How can I drive it to completion?

Answer: Stalling is often related to insufficient acid catalysis or suboptimal temperature.

Causality: The initial decomposition of hexamine is an acid-catalyzed process. [5]The patent literature specifies that the acid catalyst should be used in an amount at least equimolar to the hexamine. [2]If the acid concentration is too low, the rate of formation of the reactive intermediates will be too slow to sustain the reaction.

Troubleshooting Steps:

  • Verify Acid Stoichiometry: Ensure you are using at least a 1:1 molar ratio of acid catalyst (e.g., acetic acid) to hexamethylenetetramine. Some protocols use the acid as the solvent, which ensures it is in large excess. [2]2. Temperature Check: Confirm your heating apparatus is maintaining the target temperature. A reaction temperature below 80-90 °C may be too low for the reaction to proceed at a reasonable rate.

  • Agitation: Ensure the reaction mixture is being stirred effectively. The reaction is often heterogeneous, with the product crystallizing out as it forms, and good mixing is essential for contact between reagents. [2]

Optimized Experimental Protocol

This protocol is synthesized from best practices described in the literature, with an emphasis on minimizing side reactions. [2] Materials:

  • Hexamethylenetetramine (140 g, 1 mol)

  • Nitromethane (61 g, 1 mol)

  • Glacial Acetic Acid (200 g, ~190 mL)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reagents: To the flask, add hexamethylenetetramine, nitromethane, and glacial acetic acid.

  • Heating: With vigorous stirring, heat the mixture to 95 °C. The reaction will become exothermic after approximately 30 minutes, and the product will begin to crystallize from the solution.

  • Reaction: Maintain the temperature at 95 °C with continued stirring for 8 hours.

  • Cooling & Isolation: After the reaction is complete, cool the mixture to room temperature. Isolate the precipitated solid by suction filtration.

  • Washing: Wash the filter cake thoroughly with two portions of deionized water (150 mL each) to remove residual acid and water-soluble impurities.

  • Drying: Dry the yellowish crystalline product in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome: This procedure should yield approximately 127 g (69% yield) of 7-Nitro-1,3,5-triazaadamantane as yellowish crystals. [2]

Parameter Recommended Value Rationale
Solvent Water Content < 4% (ideally < 1%) Prevents uncontrolled hydrolysis of hexamine and subsequent polymerization. [2]
Reagent Ratio (Hexamine:Nitromethane) 1:1 (molar) Avoids excess of one reagent which could lead to side reactions. [2]
Acid Catalyst Ratio (Acid:Hexamine) ≥ 1:1 (molar) Ensures sufficient catalysis for hexamine decomposition. [2]
Temperature 90 - 110 °C Optimal balance between reaction rate and minimizing thermal decomposition.

| Reaction Time | 4 - 8 hours | Allows the reaction to proceed to completion and thermodynamic equilibrium. [2]|

References

  • Fathi, M. & Sardarian, A. R. (2016). Hexamethylenetetramine as an Efficient and Reusable Organocatalyst in Henry Reaction Under Mild and Aqueous Solution. ResearchGate. Available at: [Link]

  • Bode, H. (1969). Study of the Hexamethylenetetramine, Ammonia, and Formaldehyde System: Quantitative Determinations. Loyola eCommons. Available at: [Link]

  • Chizhov, A. O., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Delépine Reaction. Available at: [Link]

  • Wikipedia. Hexamethylenetetramine. Available at: [Link]

  • Fischer, A., et al. (1981). Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. US Patent 4,267,322.
  • Boschan, R. (1959). VI. RECOMBINATION OF FRAGMENTS DURING HEXAMETHYLENETETRAMINE NITROLYSIS IN ACETIC ANHYDRIDE. ResearchGate. Available at: [Link]

  • Sciencemadness Discussion Board. (2004). Nitromethane synthesis. Available at: [Link]

  • Blazevic, N., et al. (1979). Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. Synthesis. Available at: [Link]

  • Chapman, N. B., et al. (1972). Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Sciencemadness Discussion Board. (2006). Condensation with Nitromethane. Available at: [Link]

  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Available at: [Link]

  • Abdellattif, M. & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry. Available at: [Link]

  • Zimmerman, S. C., et al. (2008). Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks. Angewandte Chemie International Edition. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 7-Nitro-1,3,5-triazaadamantane Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Nitro-1,3,5-triazaadamantane (NTA). This guide provides in-depth technical information, troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Nitro-1,3,5-triazaadamantane (NTA). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of NTA in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate its behavior in your experiments, troubleshoot potential issues, and ensure the integrity of your results.

Introduction to 7-Nitro-1,3,5-triazaadamantane (NTA)

7-Nitro-1,3,5-triazaadamantane is a cage-like heterocyclic organic compound with a rigid adamantane core where three carbon atoms are replaced by nitrogen atoms, and a nitro group is attached at the 7th position. Its unique structure and functional groups make it a compound of interest in medicinal chemistry and materials science.[1][2] However, the triazaadamantane core is susceptible to degradation, particularly under acidic conditions, which can significantly impact its efficacy and stability in various applications.[3]

This guide will delve into the specifics of NTA's acidic degradation, providing you with a comprehensive understanding of its stability profile.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for 7-Nitro-1,3,5-triazaadamantane (NTA) in acidic conditions?

The primary degradation pathway for NTA in acidic conditions is acid-catalyzed hydrolysis of the triazaadamantane cage.[3] The 1,3,5-triazaadamantane structure is essentially a network of aminal linkages, which are known to be labile in the presence of acid and water. The degradation process involves the cleavage of the C-N bonds within the cage, leading to its breakdown.

What are the expected degradation products of NTA in an acidic aqueous solution?

Under acidic conditions, the triazaadamantane cage of NTA is expected to hydrolyze and revert to its precursor components or their subsequent hydrolysis products.[3] The synthesis of NTA typically involves the condensation of hexamethylenetetramine and nitromethane in the presence of an acid catalyst.[1] Therefore, the expected degradation products are:

  • Hexamethylenetetramine (urotropine) and its hydrolysis products:

    • Formaldehyde

    • Ammonia (which will be protonated to ammonium ions in acidic solution)

  • Tris(hydroxymethyl)nitromethane , which is formed from nitromethane and formaldehyde.

The overall degradation can be visualized as a retro-synthesis reaction driven by acidic hydrolysis.

How does pH affect the stability of NTA?

The stability of the 1,3,5-triazaadamantane core is highly dependent on pH. Studies on related triazaadamantane compounds have shown that they are generally stable under neutral and basic conditions but undergo rapid hydrolysis at a pH below 5.[3] It is therefore crucial to consider the pH of your experimental medium when working with NTA. For applications requiring stability, maintaining a neutral or slightly basic pH is recommended.

What is the proposed mechanism for the acid-catalyzed hydrolysis of the triazaadamantane cage?

While the specific mechanism for NTA hydrolysis has not been definitively established in the literature, a plausible pathway can be proposed based on the well-understood acid-catalyzed hydrolysis of aminals and acetals. The process likely involves the following steps:

  • Protonation: One of the nitrogen atoms in the triazaadamantane cage is protonated by a hydronium ion, making the adjacent carbon atom more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom.

  • C-N Bond Cleavage: The C-N bond is cleaved, leading to the opening of the cage structure.

  • Further Hydrolysis: This process continues, with subsequent protonation and nucleophilic attack by water, until the cage is completely broken down into its constituent parts (formaldehyde, ammonia, and tris(hydroxymethyl)nitromethane).

G NTA 7-Nitro-1,3,5-triazaadamantane Protonated_NTA Protonated NTA Intermediate NTA->Protonated_NTA + H₃O⁺ Cage_Opening Cage-Opened Intermediate Protonated_NTA->Cage_Opening + H₂O (Nucleophilic Attack) Degradation_Products Degradation Products (Formaldehyde, Ammonia, Tris(hydroxymethyl)nitromethane) Cage_Opening->Degradation_Products Further Hydrolysis

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of NTA.

Can the nitro group on NTA be reduced during degradation?

While the primary degradation pathway in acidic solution is hydrolysis of the cage, the potential for nitro group reduction should also be considered, especially in the presence of reducing agents or under certain biological conditions. The reduction of a nitro group typically proceeds through nitroso and hydroxylamino intermediates to the corresponding amine.[4] However, in a purely chemical acidic hydrolysis scenario without external reducing agents, this is less likely to be the main degradation route.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with NTA in acidic environments.

Problem Possible Cause Recommended Solution
Loss of compound activity or unexpected biological results. The acidic microenvironment (e.g., in cell culture media or certain tissues) may be causing the degradation of NTA.Monitor the pH of your experimental system. If it is acidic, consider using a buffered solution to maintain a pH above 5. You can also perform control experiments to assess the stability of NTA under your specific conditions.
Inconsistent analytical results (e.g., varying peak areas in HPLC). NTA may be degrading in your analytical mobile phase if it is acidic.Check the pH of your mobile phase. If it is acidic, consider using a less acidic or neutral mobile phase if your separation allows. Alternatively, prepare samples immediately before analysis to minimize degradation.
Appearance of unexpected peaks in chromatograms or spectra. These are likely the degradation products of NTA.Characterize the new peaks using techniques like LC-MS or GC-MS to confirm their identity as formaldehyde, ammonia derivatives, or tris(hydroxymethyl)nitromethane. This will confirm that degradation is occurring.
Difficulty in isolating pure NTA after synthesis. The purification process may involve acidic conditions that lead to degradation.During workup and purification, avoid strongly acidic conditions. Use neutral or slightly basic washes and chromatography conditions where possible.

Experimental Protocols

Protocol 1: Monitoring NTA Degradation by UV-Vis Spectroscopy

This protocol provides a method to monitor the kinetics of NTA degradation in an acidic buffer.

Materials:

  • 7-Nitro-1,3,5-triazaadamantane (NTA)

  • Acidic buffer solution (e.g., 0.1 M citrate buffer, pH 4.0)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of NTA in a suitable solvent (e.g., acetonitrile or water if solubility permits).

  • Add a small aliquot of the NTA stock solution to the acidic buffer in a quartz cuvette to achieve a final concentration with a measurable absorbance.

  • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at regular time intervals at the wavelength of maximum absorbance (λmax) of NTA.

  • Continue monitoring until the absorbance stabilizes, indicating the completion of the degradation.

  • Plot absorbance versus time to determine the degradation kinetics. The half-life of NTA under these conditions can be calculated from this data.

G cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis Prep_Stock Prepare NTA Stock Solution Prep_Sample Add NTA to Acidic Buffer in Cuvette Prep_Stock->Prep_Sample Measure_Abs Measure Absorbance vs. Time Prep_Sample->Measure_Abs Plot_Data Plot Absorbance vs. Time Measure_Abs->Plot_Data Calculate_Kinetics Calculate Half-life Plot_Data->Calculate_Kinetics

Caption: Workflow for monitoring NTA degradation using UV-Vis spectroscopy.

Protocol 2: Identification of NTA Degradation Products by LC-MS

This protocol outlines a method for identifying the degradation products of NTA using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Degraded NTA sample (from Protocol 1 or a similar experiment)

  • LC-MS system with a suitable column (e.g., C18)

  • Appropriate mobile phases (e.g., water and acetonitrile with a suitable modifier like formic acid, used cautiously to avoid excessive degradation on-column)

Procedure:

  • Prepare the degraded NTA sample by incubating it in an acidic solution for a sufficient time to allow for significant degradation.

  • Inject an aliquot of the sample into the LC-MS system.

  • Develop a suitable gradient elution method to separate the components of the mixture.

  • Acquire mass spectra for the eluting peaks.

  • Analyze the mass spectra to identify the molecular weights of the degradation products. Compare these with the expected molecular weights of formaldehyde, ammonia, and tris(hydroxymethyl)nitromethane and their potential derivatives or adducts.

  • If available, use tandem MS (MS/MS) to obtain fragmentation patterns for further structural confirmation.

References

  • Substituted 1,3,5-Triazaadamantanes: Biocompatible and Degradable Building Blocks. PMC - NIH. Available at: [Link]

  • Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. Google Patents.
  • Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. DTIC. Available at: [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC - NIH. Available at: [Link]

  • Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. NIH. Available at: [Link]

  • Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. PMC - NIH. Available at: [Link]

  • Ionic Recognition by 7-nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. PubMed. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 7-Nitro-1,3,5-triazaadamantane (NTA)

Welcome to the technical support center for the crystallization of 7-Nitro-1,3,5-triazaadamantane (NTA). This guide is designed for researchers, scientists, and professionals in drug development and materials science who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 7-Nitro-1,3,5-triazaadamantane (NTA). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this energetic and biologically active compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high-quality crystals of NTA.

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 7-Nitro-1,3,5-triazaadamantane. Each issue is followed by a discussion of potential causes and step-by-step solutions.

Issue 1: No Crystals are Forming

You have followed a standard procedure, but no solid material has precipitated from the solution upon cooling.

Potential Causes and Solutions:

  • The solution is not supersaturated: For crystallization to occur, the concentration of NTA in the solvent must exceed its solubility at a given temperature.[1][2]

    • Solution: If you are using a slow cooling method, try further reducing the temperature of the solution by placing it in an ice bath or a refrigerator. If you are using an anti-solvent or evaporation method, you may need to add more anti-solvent or allow more of the primary solvent to evaporate.

  • The cooling process is too rapid: Very rapid cooling can sometimes inhibit nucleation, the initial step of crystal formation.[3]

    • Solution: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to a colder environment. Insulating the flask can also help to slow down the cooling rate.

  • Inappropriate solvent choice: The solubility of NTA in the chosen solvent may be too high, even at low temperatures.[4]

    • Solution: If NTA remains in solution even after significant cooling, the solvent is likely too good. You will need to select a solvent in which NTA is less soluble. See the FAQ section for guidance on solvent selection.

  • Presence of impurities: Certain impurities can inhibit crystal nucleation.[1][2]

    • Solution: Ensure your starting material is of high purity. If necessary, purify the crude NTA product before attempting crystallization. Washing the crude product with water is a method mentioned in synthesis procedures.[5]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Upon cooling, a liquid phase separates from the solution instead of solid crystals. This is known as "oiling out."

Potential Causes and Solutions:

  • High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid.[3]

    • Solution: Purify the crude NTA before crystallization.

  • The solution is too concentrated: A highly supersaturated solution can sometimes lead to the formation of an amorphous liquid phase.

    • Solution: Re-heat the solution until the oil redissolves, then add a small amount of additional solvent to reduce the concentration before attempting to cool it again.[3]

  • The cooling rate is too fast: Rapid cooling of a highly concentrated solution can favor the formation of an oil over crystals.

    • Solution: Slow down the cooling rate. Allow the solution to cool to room temperature on the bench before further cooling.

Issue 3: The Resulting Crystals are Very Small or Needle-like

The crystallization yields a fine powder or very thin needles, which can be difficult to handle and may have suboptimal properties for an energetic material.[6][7]

Potential Causes and Solutions:

  • Very rapid crystal growth: This is often a result of a solution that is too supersaturated or is cooled too quickly.[3]

    • Solution: To slow down crystallization, you can either decrease the concentration of NTA in the solution by adding a little more solvent or slow down the cooling rate.[3] A slower crystallization process generally leads to larger and more well-defined crystals.[4]

  • Solvent system: The choice of solvent can influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes, the addition of a co-solvent can alter the crystal morphology.

Issue 4: Poor Crystal Yield

After filtration, the amount of crystalline NTA recovered is lower than expected.

Potential Causes and Solutions:

  • Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of the NTA remaining in the mother liquor.[3]

    • Solution: Before discarding the filtrate, you can try to recover more product by evaporating some of the solvent to increase the concentration of NTA and then cooling the solution again.

  • Incomplete precipitation: The solution may not have been cooled to a low enough temperature to maximize the precipitation of the product.

    • Solution: Ensure the solution has been cooled sufficiently. If you cooled it to room temperature, try cooling it further in an ice bath.

Experimental Workflow: A General Approach to NTA Crystallization

The following diagram outlines a general workflow for the recrystallization of 7-Nitro-1,3,5-triazaadamantane.

NTA Crystallization Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying dissolve Dissolve crude NTA in a minimal amount of a suitable hot solvent (e.g., ethanol). hot_filter If insoluble impurities are present, perform a hot filtration. dissolve->hot_filter Presence of solids cool Allow the solution to cool slowly to induce crystallization. dissolve->cool No solids present hot_filter->cool isolate Isolate the crystals by vacuum filtration. cool->isolate wash Wash the crystals with a small amount of cold solvent. isolate->wash dry Dry the crystals under vacuum. wash->dry Solvent Screening Workflow start Start: Small amount of NTA in several vials add_solvent Add a small volume of a different test solvent to each vial at room temperature. start->add_solvent observe_rt Observe solubility at room temperature. add_solvent->observe_rt soluble_rt Soluble at RT (Poor choice) observe_rt->soluble_rt Soluble insoluble_rt Insoluble at RT (Potential candidate) observe_rt->insoluble_rt Insoluble heat Heat the vials with insoluble samples. insoluble_rt->heat observe_hot Observe solubility when hot. heat->observe_hot soluble_hot Soluble when hot (Good candidate) observe_hot->soluble_hot Soluble insoluble_hot Insoluble when hot (Poor choice) observe_hot->insoluble_hot Insoluble cool_down Cool the 'Good Candidate' solutions. soluble_hot->cool_down observe_crystals Observe for crystal formation. cool_down->observe_crystals crystals Crystals form (Excellent choice) observe_crystals->crystals Yes no_crystals No crystals form (May need optimization) observe_crystals->no_crystals No

Caption: A workflow for screening potential crystallization solvents for NTA.

Q3: Can I use a mixed solvent system for NTA crystallization?

Yes, a mixed solvent system can be very effective, especially if NTA is too soluble or too insoluble in single solvents. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. This is known as anti-solvent crystallization.

Table 1: Potential Solvent and Anti-Solvent Pairs for NTA Crystallization

Good Solvent (for NTA)Potential Anti-SolventRationale for Pairing
Ethanol / MethanolWaterNTA is likely less soluble in the more polar water.
Acetic AcidWaterNTA is soluble in acetic acid, and water is a common anti-solvent.
Dimethylformamide (DMF)WaterDMF is a powerful polar aprotic solvent; water can act as an anti-solvent. [8]
Dimethyl sulfoxide (DMSO)Water or an alcoholDMSO is another strong polar aprotic solvent. [8]

Q4: What is the significance of crystal quality for an energetic material like NTA?

For energetic materials, crystal quality is paramount. Factors such as crystal size distribution, morphology, and internal defects can significantly impact the material's sensitivity to stimuli like shock and friction, as well as its overall performance and stability. [6][7][9]Fewer defects generally lead to a less sensitive and more stable material. [6] Q5: Is polymorphism a concern for 7-Nitro-1,3,5-triazaadamantane?

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in nitro-containing organic compounds. [10]Different polymorphs can have different physical properties, including stability and solubility. While specific studies on NTA polymorphism were not found, it is a possibility that researchers should be aware of, as different crystallization conditions could potentially yield different polymorphic forms. [2]

References

  • Crystallization of Energetic Materials. (2011). ChemistryViews. [Link]

  • Thomson, J., Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637. [Link]

  • De Namor, A. F. D., et al. (2008). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B, 112(43), 13533-13539. [Link]

  • Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. (1981).
  • Yan, Q. L., et al. (2021). Recent Advances on the Crystallization Engineering of Energetic Materials. Defence Technology, 17(4), 1341-1357. [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. [Link]

  • Chemistry Crystallization. (n.d.). Sathee Jee. [Link]

  • Landry, C. K., & Gascooke, J. R. (2018). Chapter 6: Co-crystallization of Energetic Materials. In The Royal Society of Chemistry. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • How to Grow Crystals. (n.d.). [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2014). National Center for Biotechnology Information. [Link]

  • Daszkiewicz, M. (2013). Importance of O...N interaction between nitro groups in crystals. ResearchGate. [Link]

  • Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. (2023). National Center for Biotechnology Information. [Link]

  • 1,3,5-Triaza-7-phosphaadamantane. (n.d.). Wikipedia. [Link]

  • Malykhin, M. V., et al. (2020). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. CrystEngComm, 22(30), 5061-5073. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing. [Link]

  • Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. (1976). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 7-Nitro-1,3,5-triazaadamantane. (n.d.). PubChem. [Link]

  • 1,3,5-Triazaadamantan-7-amine. (2010). ResearchGate. [Link]

  • Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. (2023). ResearchGate. [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. (2021). National Center for Biotechnology Information. [Link]

  • Transition metal(iv) complexes of nitro-substituted 2,4,9-triazaadamantane-based tris-hydroxylamines: evidence for nitrogen α-effect on stabilization of higher oxidation states. (2020). Dalton Transactions. [Link]

  • 1,3,5-Triaza-adamantan-7-amine. (2010). PubMed. [Link]

  • Mononuclear Mn complexes featuring N,S-/N,N-donor and 1,3,5-triaza-7-phosphaadamantane ligands: synthesis and electrocatalytic properties. (2021). New Journal of Chemistry. [Link]

  • Polymorphism of 1,3,5-Trinitrobenzene Induced by a Trisindane Additive. (2004). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 7-Nitro-1,3,5-triazaadamantane

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 7-Nitro-1,3,5-triazaadamantane. It is structured as a series of frequ...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 7-Nitro-1,3,5-triazaadamantane. It is structured as a series of frequently asked questions and troubleshooting scenarios that may be encountered during the transition from laboratory-scale to larger-scale production. The information herein is intended to supplement, not replace, rigorous process safety management and hazard analysis.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 7-Nitro-1,3,5-triazaadamantane?

The synthesis of 7-Nitro-1,3,5-triazaadamantane, which typically involves the condensation of hexamethylenetetramine with nitromethane in the presence of an acid catalyst like acetic or formic acid, presents several scale-up hazards.[1][2][3] The primary concern is the management of the reaction exotherm. While manageable on a lab scale, the heat generated can become difficult to dissipate in larger reactors due to a lower surface-area-to-volume ratio, potentially leading to a thermal runaway.[4]

Key safety considerations include:

  • Thermal Runaway: The reaction is exothermic.[1] Without adequate cooling and monitoring, the temperature can rise uncontrollably, leading to vigorous decomposition of reactants and products, and potentially generating large volumes of gas.[5][6][7]

  • Gas Evolution: Decomposition can release toxic nitrogen oxides (NOx) and other hazardous fumes.

  • Handling of Raw Materials: Hexamethylenetetramine can be a skin and respiratory irritant. Nitromethane is flammable and toxic. The acids used are corrosive.

  • Product Stability: While 7-Nitro-1,3,5-triazaadamantane is a relatively stable energetic material, its thermal stability must be understood, especially in the presence of impurities.

A thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) is crucial before attempting any significant scale-up.[6][7][8]

Q2: My yield of 7-Nitro-1,3,5-triazaadamantane decreased significantly upon scaling up from a 10g to a 500g batch. What are the likely causes?

A drop in yield during scale-up is a common issue and can often be attributed to several factors related to mass and heat transfer.

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of the reactants (hexamethylenetetramine, nitromethane, and acid) is more challenging. Poor agitation can lead to localized "hot spots" or areas of high reactant concentration, which can favor the formation of byproducts and reduce the yield of the desired product.[9]

  • Poor Temperature Control: As mentioned, inadequate heat removal can lead to an increase in the bulk reaction temperature. This can promote side reactions or decomposition of the product. The synthesis of 7-Nitro-1,3,5-triazaadamantane is sensitive to reaction temperature, with optimal conditions often cited between 95°C and 110°C.[1] Deviations from this range can impact yield.

  • Extended Reaction Time: Sometimes, in an attempt to control the exotherm, the addition of reactants is slowed down significantly. This prolonged reaction time at elevated temperatures can lead to product degradation.

  • Water Content: The presence of excessive water in the solvent can negatively impact the yield and purity of the final product. It is recommended to use solvents with a low water content (e.g., not exceeding 4% by weight for alcohols).[1]

Q3: What are the common impurities I should expect, and how can I purify the crude product at a larger scale?

While the synthesis can produce a product of high purity directly from the reaction mixture after washing with water[1], impurities can still be present, especially if the reaction conditions are not well-controlled.

Common impurities may include:

  • Unreacted Starting Materials: Hexamethylenetetramine and nitromethane may remain if the reaction does not go to completion.

  • Byproducts from Side Reactions: The nitrolysis of hexamine-like structures can be complex, and other nitrated species or condensation products may form.[10]

  • Solvent and Acid Residues: Incomplete washing can leave residual acetic or formic acid in the product.

For purification, the following methods can be employed:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[11][12] A suitable solvent would be one in which 7-Nitro-1,3,5-triazaadamantane is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water has been used for crystallization in laboratory settings.[5]

  • Soxhlet Extraction: For further purification to remove trace impurities, Soxhlet extraction can be a powerful technique.[11]

  • Thorough Washing: Washing the crude product with water is a crucial step to remove unreacted starting materials and the acid catalyst.[1] Multiple washes may be necessary at a larger scale.

The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[13]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Issue: Unexpected Temperature Spike

Q: During the addition of nitromethane and acetic acid to the hexamethylenetetramine slurry, the internal temperature spiked by 15°C, far exceeding the planned 2-3°C rise. What should I do, and how can I prevent this?

A: An unexpected temperature spike is a critical safety event that indicates a potential loss of control over the reaction.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the feed of all reactants.

  • Engage Emergency Cooling: Maximize the cooling to the reactor jacket. If available, use an emergency cooling system.

  • Monitor Vigorously: Continuously monitor the internal temperature and pressure.

  • Prepare for Quenching: If the temperature continues to rise despite maximum cooling, be prepared to quench the reaction by adding a large volume of a cold, inert solvent.

Root Cause Analysis & Prevention:

  • Reagent Addition Rate: The most likely cause is that the addition rate of the reactants was too high for the reactor's heat removal capacity.[14]

  • Insufficient Cooling: The cooling system may be undersized for the scale of the reaction, or the coolant temperature may not be low enough.

  • Poor Agitation: Inadequate mixing can lead to a localized buildup of reactants, which then react rapidly, causing a sudden exotherm.[9]

Preventative Measures:

  • Perform Calorimetry Studies: Before scaling up, use reaction calorimetry to determine the heat of reaction and the maximum rate of heat evolution. This data is essential for properly sizing the cooling system.

  • Controlled Dosing: Implement a slow, controlled addition of the reactants. Consider a semi-batch process where one reactant is added gradually to the other.

  • Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogenous mixture.

  • Use a Continuous Flow Reactor: For larger scales, transitioning to a continuous flow process can significantly enhance safety by providing superior heat transfer and minimizing the volume of reacting material at any given time.[15][16][17]

Parameter Bench-Scale (e.g., 250 mL flask) Pilot-Scale (e.g., 50 L reactor) Key Considerations for Scale-Up
Heat Transfer High surface area-to-volume ratio; efficient heat dissipation.Low surface area-to-volume ratio; heat removal is critical.Reactor design, jacket temperature, and coolant flow rate must be carefully calculated.[4]
Mixing Easily achieved with a magnetic stir bar.Requires optimized impeller design and agitation speed.CFD modeling can help in designing an effective mixing system.
Addition Time Typically short.Significantly longer to control exotherm.Must be determined based on calorimetric data.
Issue: Product is Off-Color and Difficult to Filter

Q: The final product is a brownish, sticky solid instead of the expected yellowish crystals, and it's clogging the filter during isolation. What went wrong?

A: An off-color and poor-quality product often points to side reactions or impurities.

Potential Causes:

  • Overheating: Exceeding the optimal reaction temperature can lead to the formation of polymeric or tar-like byproducts.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products. Equimolar amounts of hexamethylenetetramine and nitromethane are recommended.[1]

  • Impure Starting Materials: The purity of the hexamethylenetetramine and nitromethane should be verified before use.

Troubleshooting Steps:

  • Verify Reaction Temperature Profile: Review the batch record to ensure the temperature was maintained within the specified range throughout the reaction.

  • Analyze the Crude Product: Use techniques like TLC or HPLC to identify the presence of major impurities.

  • Improve Filtration: If the product is sticky, consider diluting the slurry with a suitable anti-solvent before filtration to improve the consistency. A filter aid may also be beneficial.

  • Purification: The crude product will likely require purification by recrystallization to obtain the desired quality.

III. Experimental Workflow & Diagrams

Diagram 1: Decision Tree for Managing Exotherms

ExothermManagement start Temperature Spike Detected (>5°C above setpoint) stop_addition Immediately Stop All Reagent Feeds start->stop_addition max_cooling Maximize Cooling to Reactor Jacket stop_addition->max_cooling monitor Monitor Temperature and Pressure max_cooling->monitor is_stable Is Temperature Decreasing? monitor->is_stable prepare_quench Prepare for Emergency Quench is_stable->prepare_quench No resume_safely Resume with Caution (Reduced Feed Rate) is_stable->resume_safely Yes quench Execute Quench Procedure prepare_quench->quench investigate Post-Incident Investigation: - Review Addition Rate - Check Cooling System - Verify Agitation quench->investigate resume_safely->investigate

Caption: A phased approach to scaling up chemical synthesis.

IV. References

  • MDPI. (n.d.). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Hazard Analysis and Decomposition Mechanism of Energetic Nitration of 4-Methoxy-2-nitroacetanilide. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • ACS Publications. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal hazard evaluation for iso-octanol nitration with mixed acid. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Flow chemistry and the synthesis of energetic materials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • Dow. (2021). Industrial Perspectives on Energetic Materials. Retrieved from [Link]

  • Google Patents. (n.d.). US4267322A - Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. Retrieved from

  • ResearchGate. (2019). Recent Advances in Safe Synthesis of Energetic Materials: An Overview. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Retrieved from [Link]

  • SMS Energetics. (n.d.). Process Safety Management (PSM) Principles for Explosive Operations. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4163845A - Recycle of spent acid in nitrolysis of hexamine to RDX. Retrieved from

  • Wikipedia. (n.d.). Nitro-Mannich reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Neglected RDX Process. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Azaadamantanes, a New Promising Scaffold for Medical Chemistry1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro-Mannich Reaction. Retrieved from [Link]

  • PubMed. (2009). Ionic Recognition by 7-nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. Retrieved from [Link]

  • CORE. (n.d.). The Nitro-Mannich Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3,5-Triazaadamantan-7-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and thermal studies of 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane (Keto-RDX or K-6). Retrieved from [Link]

Sources

Optimization

avoiding impurities in 7-Nitro-1,3,5-triazaadamantane production

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of 7-Nitro-1,3,5-triazaadamantane (NTA) synthesis. As a Se...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of 7-Nitro-1,3,5-triazaadamantane (NTA) synthesis. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind common experimental challenges, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Synthesis Overview & Core Mechanism

The predominant method for synthesizing 7-Nitro-1,3,5-triazaadamantane (NTA) is the condensation reaction between hexamethylenetetramine (also known as hexamine or urotropine) and nitromethane.[1] This reaction is typically catalyzed by an acid, such as acetic acid or formic acid, in an organic solvent at elevated temperatures.[2]

The reaction proceeds through the formation of the adamantane cage structure by linking the nitrogen atoms of hexamine with the carbon from nitromethane. The acid catalyst plays a crucial role in facilitating the condensation and subsequent ring formation.

Below is a diagram illustrating the core synthetic pathway.

G cluster_reactants Reactants cluster_conditions Conditions Hexamine Hexamethylenetetramine Product 7-Nitro-1,3,5-triazaadamantane (NTA) Hexamine->Product Nitromethane Nitromethane Nitromethane->Product Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Product Solvent Organic Solvent (e.g., Alcohol, Acetic Acid) Solvent->Product Heat Heat (40-180°C) Heat->Product

Caption: Core synthesis pathway for 7-Nitro-1,3,5-triazaadamantane (NTA).

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during NTA synthesis in a practical question-and-answer format.

Question 1: Why is my final yield of NTA significantly lower than expected?

Answer: Low yield is the most frequently reported issue and can almost always be traced back to one critical parameter: the presence of water in your reaction mixture.

  • Causality: The starting material, hexamethylenetetramine, is susceptible to acid-catalyzed hydrolysis.[3][4] In an acidic environment, water will break down the hexamine cage into its constituent parts: formaldehyde and ammonia.[5][6] These precursors are then unavailable to form the desired triazaadamantane structure, drastically reducing your theoretical yield.

  • Troubleshooting Steps:

    • Solvent Purity: A US patent highlights that for optimal results, the water content of the solvent (if using an aliphatic alcohol) should not exceed 4% by weight.[2] Use anhydrous solvents whenever possible. Glacial acetic acid can serve as both the catalyst and the anhydrous solvent.[2]

    • Reagent Quality: Ensure your hexamethylenetetramine and nitromethane are dry and of high purity. Store them in desiccators if necessary.

    • Atmospheric Moisture: While the reaction is typically run at elevated temperatures, consider performing the initial setup under an inert atmosphere (e.g., Nitrogen or Argon) if you are working in a particularly humid environment.

The following diagram illustrates the competition between the desired synthesis and the undesired hydrolysis pathway.

G cluster_desired Desired Pathway (Anhydrous) cluster_undesired Undesired Pathway (Aqueous) Hexamine Hexamethylenetetramine NTA 7-Nitro-1,3,5-triazaadamantane Hexamine->NTA + Nitromethane + Acid Hydrolysis Hydrolysis Products (Formaldehyde + Ammonia) Hexamine->Hydrolysis + H₂O + Acid

Caption: Competing reaction pathways for hexamethylenetetramine in acidic media.

Question 2: My product is a yellowish or off-white color. What are these impurities and how can I remove them?

Answer: A yellowish tint in the final product typically indicates the presence of side-products from the complex reactions of hexamethylenetetramine in an acidic or nitrating medium.

  • Causality: Hexamine is a precursor in the synthesis of various nitramines, and its chemistry is complex. Under the reaction conditions, side reactions can occur, including incomplete cage formation, ring cleavage, or the formation of other nitrated species.[7][8][9][10] These related compounds often have chromophores that impart a yellow color and can be difficult to separate.

  • Troubleshooting & Purification:

    • Control Reaction Temperature: Overheating or runaway exothermic reactions can promote the formation of byproducts. Adhere strictly to the recommended temperature range for your chosen protocol (see Table 1).

    • Purification Protocol: The most effective method for removing these impurities is recrystallization. NTA can be effectively purified by crystallization from water.[11] Washing the crude, filtered product thoroughly with water and ethanol is also a critical first step to remove residual acid and more soluble impurities.[2][11]

Question 3: The reaction seems to stall or proceed very slowly. What could be the cause?

Answer: Insufficient catalytic activity or suboptimal temperature are the primary reasons for a sluggish reaction.

  • Causality: The acid catalyst is essential for the reaction to proceed at a reasonable rate. The amount of catalyst should be at least equimolar to the hexamethylenetetramine to ensure efficient protonation and facilitation of the condensation steps.[2] Additionally, the reaction requires thermal energy to overcome the activation barrier, with typical temperatures ranging from 40°C to 180°C.[2]

  • Troubleshooting Steps:

    • Catalyst Stoichiometry: Verify that you are using at least a 1:1 molar ratio of acid catalyst to hexamethylenetetramine.

    • Temperature Monitoring: Ensure your reaction vessel is being heated uniformly and that the internal temperature reaches the target specified in your protocol. Use an internal thermometer for accurate measurement.

Section 3: Recommended Protocols & Data

For achieving high yield and purity, careful control of reaction parameters is paramount.

Table 1: Optimized Reaction Conditions for NTA Synthesis
ParameterRecommended Value/TypeRationaleSource(s)
Solvent Anhydrous aliphatic alcohol (C1-C4) or Glacial Acetic AcidMinimizes hydrolysis of hexamine, a primary cause of low yield.[2]
Water Content < 4% by weight (in alcohol solvent)Directly correlated with higher yield and purity.[2]
Acid Catalyst Formic Acid or Acetic AcidEffective catalysts for the condensation reaction.[1][2][11]
Catalyst Amount At least equimolar to hexamethylenetetramineEnsures sufficient catalytic activity for the reaction to proceed efficiently.[2]
Reactant Ratio Equimolar amounts of hexamine and nitromethaneStoichiometrically balanced for optimal cage formation.[2]
Temperature 40°C - 180°C (typically 95-110°C or reflux)Provides necessary activation energy without promoting excessive side reactions.[2]
Step-by-Step Purification Protocol: Recrystallization

This protocol is designed to purify crude NTA containing colored impurities.

  • Initial Wash: After synthesis, suction-filter the crude product. Wash the filter cake thoroughly, first with ample amounts of deionized water, followed by ethanol. This removes residual acid and highly soluble byproducts.[2]

  • Dissolution: Transfer the washed, crude NTA to a suitable flask. Add a minimal amount of deionized water required for complete dissolution at boiling point.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration.

  • Drying: Wash the crystals with a small amount of cold ethanol and dry them thoroughly. The final product should be white crystals with a melting point of approximately 314-315°C.[11]

References

  • Šafář, M., Gálik, V., Kafka, S., & Landa, S. (1975). A New Preparation of 7-Nitro-l,3,5-triazaadamantane and its Derivatives Obtained by Hydrogenation and Ozonisation. Collection of Czechoslovak Chemical Communications, 40(7), 2179-2185. [Link]

  • Le-Van, K. (1981). U.S. Patent No. 4,267,322. Washington, DC: U.S.
  • Danil de Namor, A. F., et al. (2009). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B, 113(18), 6335-6343. [Link]

  • Hale, G. C. (1925). The Nitration of Hexamethylenetetramine. Journal of the American Chemical Society, 47(11), 2754-2763. [Link]

  • Richmond, H. H., Myers, G. S., & Wright, G. F. (1948). The reaction between formaldehyde and ammonia. Journal of the American Chemical Society, 70(11), 3659-3664. [Link]

  • Hodge, E. B. (1972). 7-Nitro-1,3,5-triazaadamantane and Derivatives. Reactions of Azaadamantanes with Anhydrides. The Journal of Organic Chemistry, 37(2), 320-321. [Link]

  • Zakharenko, A. L., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Pharmaceutical Chemistry Journal, 55, 319–333. [Link]

  • Li, X., et al. (2022). One-Pot Synthesis of Hexamethylenetetramine Coupled with H2 Evolution from Methanol and Ammonia by a Pt/TiO2 Nanophotocatalyst. ACS Omega, 7(24), 20739–20745. [Link]

  • Erowid. (n.d.). Methylamine Synthesis FAQ. Erowid. [Link]

  • Binnie, W. P., Cohen, A., & Wright, G. F. (1950). Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Bachmann, W. E., Horton, W. J., Jenner, E. L., MacNaughton, N. W., & Scott, L. B. (1951). The Nitrolysis of Hexamethylenetetramine. Journal of the American Chemical Society, 73(6), 2769-2773. [Link]

  • Organic Chemistry Portal. (n.d.). Delepine reaction. Organic Chemistry Portal. [Link]

  • Bell, J. A., & Dunstan, I. (1966). Chemistry of nitramines. Part VI. Reactions of hexamethylene-tetramine with nitric acid. Journal of the Chemical Society C: Organic, 867-870. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA)

A Specialized Guide to Understanding and Troubleshooting Solvent Effects As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 7-Nitro-1,3,5-triazaa...

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Guide to Understanding and Troubleshooting Solvent Effects

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA). The choice of solvent is not merely a matter of medium but a critical parameter that dictates reaction efficiency, product purity, and safety. This document moves beyond simple protocols to explain the causality behind solvent selection and provides robust troubleshooting strategies for common issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses the most common inquiries regarding the role of solvents in the synthesis of NTA from hexamethylenetetramine and nitromethane.

Q1: What are the recommended solvents for NTA synthesis?

The most successful and commonly cited solvents are anhydrous, short-chain aliphatic carboxylic acids and alcohols.[1]

  • Aliphatic Carboxylic Acids (C1-C3): Glacial acetic acid is highly effective and often serves as both the solvent and the acid catalyst.[1][2] Anhydrous formic acid is another viable option.

  • Aliphatic Alcohols (C1-C4): Methanol and butanol are suitable choices, provided their water content is strictly controlled.[1] When using an alcohol, a separate acid catalyst, like glacial acetic acid, must be added in at least an equimolar amount relative to the hexamethylenetetramine.[1]

Q2: Why is the water content of the solvent so critical for this reaction?

Water content is arguably the most critical factor for achieving high yield and purity.[1] The synthesis involves the acid-catalyzed condensation and cage-formation of hexamethylenetetramine. In the presence of significant amounts of water, hexamethylenetetramine is susceptible to acid-catalyzed hydrolysis, breaking down into formaldehyde and ammonia. This decomposition pathway competes directly with the desired adamantane formation, consuming your starting material and drastically reducing the yield. An improved process specifies that for alcoholic solvents, the water content should not exceed 4% by weight, while carboxylic acids should be anhydrous.[1]

Q3: Can I use glacial acetic acid as both a solvent and a catalyst?

Yes, this is a highly efficient approach. When glacial acetic acid is used as the solvent, it also provides the necessary acidic environment to catalyze the reaction.[2][3] It is essential to ensure that the amount of acetic acid used is at least equimolar to the hexamethylenetetramine to act as an effective catalyst.[1] This dual role simplifies the reaction setup and often leads to good yields and high product purity.

Q4: How does the solvent choice impact reaction time and temperature?

Solvent choice directly influences the required reaction conditions. The reaction is typically conducted between 40°C and 180°C, with a preferred range of 80°C to 130°C.[1]

  • Higher Boiling Point Solvents (e.g., Butanol, Acetic Acid): These solvents allow the reaction to be run at higher temperatures (e.g., 95°C to reflux), which generally decreases the required reaction time to between 1 and 8 hours.[1]

  • Lower Boiling Point Solvents (e.g., Methanol): When using a lower-boiling solvent like methanol, the reaction may need to be conducted under pressure in a sealed vessel to reach the optimal temperature (e.g., 100°C), which can achieve high yields in around 5 hours.[1]

Q5: What is the role of the solvent in product crystallization?

The NTA product has limited solubility in the recommended solvents at elevated temperatures and becomes significantly less soluble upon cooling. This property is advantageous for product isolation. During the reaction, which can become exothermic, the product often begins to crystallize directly from the hot reaction mixture.[1] A solvent that effectively facilitates this crystallization leads to a simpler workup, typically involving just suction filtration and washing to obtain a relatively pure product.

Section 2: Troubleshooting Guide for NTA Synthesis

This guide provides a systematic approach to diagnosing and resolving common experimental problems related to solvent effects.

Issue 1: Very Low or No Yield of NTA Product

  • Primary Suspect: Excessive water in the reaction medium.

  • Causality: As detailed in the FAQ, water promotes the hydrolysis of hexamethylenetetramine, preventing the formation of the triazaadamantane cage.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Use a freshly opened bottle of glacial acetic acid. If using an alcohol, ensure it is anhydrous grade or properly dried before use. A water content above 4% in alcohols is known to be detrimental.[1]

    • Check Catalyst Molarity: If using an alcohol solvent, confirm that the acid catalyst (e.g., acetic acid) was added in at least a 1:1 molar ratio with hexamethylenetetramine.[1]

    • Confirm Temperature: Ensure the reaction mixture reached the required temperature (typically >80°C) for a sufficient duration.

Issue 2: The Reaction Mixture Becomes a Dark, Tarry, or Oily Residue

  • Primary Suspect: Uncontrolled side reactions or thermal decomposition.

  • Causality: While the exact mechanism can be complex, tar formation is often linked to impurities or localized overheating (hot spots) in the reaction mixture, which can be exacerbated by a poor choice of solvent that doesn't effectively solubilize intermediates or dissipate heat.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous temperature and prevent localized overheating.

    • Control the Exotherm: The reaction becomes exothermic approximately 30 minutes after reaching temperature.[1] Apply heating gradually and be prepared to reduce or remove the external heat source to maintain control.

    • Increase Solvent Volume: A higher solvent-to-reactant ratio can help dissipate heat more effectively and maintain borderline-soluble intermediates in solution, preventing polymerization or degradation.

    • Re-evaluate Solvent Choice: Switch to a more robust solvent system like glacial acetic acid, which has a proven track record of producing clean reactions.[1]

Issue 3: Product Purity is Low After Filtration (e.g., Yellowish Crystals)

  • Primary Suspect: Incomplete reaction or co-precipitation of impurities.

  • Causality: A yellowish tint can indicate the presence of unreacted starting materials or small amounts of side products.[1] The solvent plays a role in both the reaction completion and the selectivity of the crystallization process.

  • Troubleshooting Steps:

    • Extend Reaction Time: If the reaction was stopped prematurely, starting materials may remain. Consider extending the reaction time by 1-2 hours within the recommended range (1-25 hours).[1]

    • Optimize Washing Procedure: After filtration, wash the crystalline product thoroughly. The patent specifies washing twice with water, which is effective at removing residual acetic acid and water-soluble starting materials.[1]

    • Recrystallization: If purity issues persist, consider recrystallizing the crude product from a suitable solvent like ethanol.

Section 3: Data Summary & Experimental Protocols

For ease of comparison, the following table summarizes reaction conditions from cited literature.

Table 1: Impact of Solvent Choice on NTA Synthesis

Solvent Catalyst Temperature (°C) Time (h) Approx. Yield (%) Reference
Glacial Acetic Acid (Serves as catalyst) 95 8 69 [1]
Butanol Glacial Acetic Acid Reflux 4 Not specified, but stated as "good yield" [1]
Methanol Glacial Acetic Acid 100 (in pressure vessel) 5 72.8 [1]

| None (neat) | Glacial Acetic Acid | 110 | 3 | 71.7 |[1] |

Protocol 1: Synthesis using Glacial Acetic Acid

This protocol is adapted from the procedure described in US Patent 4,267,322.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexamethylene tetramine (1.0 mol, 140 g) and nitromethane (1.0 mol, 61 g).

  • Solvent Addition: Add glacial acetic acid (200 g).

  • Reaction: Heat the agitated mixture to 95°C.

  • Observation: Note that the reaction may become exothermic after approximately 30 minutes, and the NTA product will begin to crystallize from the solution.

  • Duration: Maintain the temperature at 95°C for 8 hours.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated crystals by suction filtration.

  • Washing: Wash the filter cake twice with water (150 ml portions).

  • Drying: Dry the product under vacuum to yield NTA (Expected: ~127 g, 69%).

Protocol 2: Synthesis using Methanol in a Pressure Vessel

This protocol is adapted from the procedure described in US Patent 4,267,322.[1]

  • Setup: To a suitable pressure vessel, add hexamethylene tetramine (0.5 mol, 70 g), nitromethane (0.5 mol, 30.5 g), and glacial acetic acid (0.75 mol, 45 g).

  • Solvent Addition: Add methanol (250 ml).

  • Reaction: Seal the vessel and heat the mixture to 100°C for 5 hours.

  • Isolation: After the reaction period, cool the vessel to room temperature. Collect the precipitated solids by suction filtration.

  • Washing: Wash the collected product with water.

  • Drying: Dry the product under vacuum to yield NTA (Expected: ~67 g, 72.8%).

Section 4: Visual Guides & Workflows

The following diagrams illustrate the general synthesis workflow and a troubleshooting decision tree.

G Diagram 1: General NTA Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Reactants Reactants: Hexamethylenetetramine Nitromethane Vessel Combine in Reaction Vessel Reactants->Vessel Solvent Anhydrous Solvent: Glacial Acetic Acid or Alcohol + Acid Catalyst Solvent->Vessel Heating Heat & Agitate (80-130°C, 1-25h) Vessel->Heating Crystallization Exothermic Reaction & Product Crystallization Heating->Crystallization Cooling Cool to Room Temp Crystallization->Cooling Filtration Filter & Wash (with Water) Cooling->Filtration Product Pure NTA Product Filtration->Product

Caption: General workflow for the synthesis of NTA.

G Diagram 2: Troubleshooting Logic for Low Yield Start Low or No Yield? CheckWater Was the solvent anhydrous? (e.g., Glacial Acetic Acid, or Alcohol <4% H2O) Start->CheckWater Yes CheckCatalyst If using alcohol solvent, was acid catalyst at least 1:1 molar ratio to HMTA? CheckWater->CheckCatalyst Yes SolutionWater Action: Use new anhydrous solvent or dry existing solvent. CheckWater->SolutionWater No CheckTemp Was the reaction temperature maintained in the 80-130°C range? CheckCatalyst->CheckTemp Yes SolutionCatalyst Action: Repeat with correct stoichiometry of catalyst. CheckCatalyst->SolutionCatalyst No SolutionTemp Action: Repeat and ensure proper heating and duration. CheckTemp->SolutionTemp No Success Consult further (Check starting material purity, etc.) CheckTemp->Success Yes

Caption: Decision tree for troubleshooting low NTA yield.

References

  • Harnisch, H., & Kurze, W. (1981). Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. U.S.
  • Chafin, A. P., & Hollins, R. A. (1999). Nitration and nitrosation reactions of 7-nitro-1,3,5-triaza-adamantane and derivatives. Journal of the Chemical Society, Perkin Transactions 1, (4), 571-576. [Link]

  • Morozova, I. D., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133-1153. [Link]

  • Morozova, I. D., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Semantic Scholar. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 7-Nitro-1,3,5-triazaadamantane and Other Nitro-Containing Heterocycles for Researchers and Drug Development Professionals

Introduction: The Significance of Nitro-Containing Heterocycles Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science. Their rigid frameworks and the electronic properti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitro-Containing Heterocycles

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science. Their rigid frameworks and the electronic properties imparted by heteroatoms and functional groups allow for a diverse range of applications. The introduction of a nitro group (-NO₂) further enhances their utility, often leading to potent biological activity or energetic properties. This guide provides an in-depth comparison of 7-Nitro-1,3,5-triazaadamantane (NTA), a unique cage-like nitro-heterocycle, with other prominent nitro-containing heterocycles in the fields of drug discovery and energetic materials. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative performance, supported by experimental data and detailed protocols.

Comparative Analysis: 7-Nitro-1,3,5-triazaadamantane in a Broader Context

This section delves into a comparative analysis of NTA with selected nitro-containing heterocycles, bifurcated into two key application areas: medicinal chemistry and energetic materials.

Medicinal Chemistry: A Focus on Antiviral and Antimicrobial Potential

The adamantane cage is a well-established pharmacophore, and the introduction of nitrogen atoms and a nitro group in NTA creates a molecule with significant potential for biological activity. Here, we compare NTA with two FDA-approved nitro-containing heterocyclic drugs: Nitazoxanide, a broad-spectrum antiviral and antiparasitic, and Delamanid, an anti-tuberculosis agent.

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties of NTA, Nitazoxanide, and Delamanid.

Property7-Nitro-1,3,5-triazaadamantane (NTA)NitazoxanideDelamanid
Molecular Formula C₇H₁₂N₄O₂C₁₂H₉N₃O₅SC₂₅H₂₅F₃N₄O₆
Molecular Weight ( g/mol ) 184.19307.28534.49
Melting Point (°C) 314-315202118-120
Appearance Yellowish crystalsLight-yellow crystalline powderWhite to yellowish powder
Solubility Sparingly soluble in waterPractically insoluble in waterPoor water solubility

The nitro group in these heterocycles is often a key player in their mechanism of action, frequently acting as a prodrug element that is activated under specific physiological conditions.

  • 7-Nitro-1,3,5-triazaadamantane (NTA): NTA has demonstrated pronounced antiviral activity. Notably, it has shown efficacy against the Frunze strain of influenza A virus at a concentration of 1 µM[1]. Its hydrochloric acid salt is also active against herpes viruses[1]. The rigid, three-dimensional structure of the azaadamantane core is believed to contribute to its interaction with viral targets. The precise mechanism of action is still under investigation but is thought to involve the unique spatial arrangement of its functional groups.

  • Nitazoxanide: This broad-spectrum agent is effective against a range of viruses, including influenza and coronaviruses[2][3]. Its mechanism of action is multifaceted; in the context of influenza, it has been shown to block the maturation of the viral hemagglutinin protein[2]. The IC₅₀ values for Nitazoxanide against seasonal human coronaviruses range from 0.05 to 0.15 µg/mL[4].

  • Delamanid: A potent anti-tuberculosis drug, Delamanid is a prodrug activated by a mycobacterial enzyme. It inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[2][5][6]. The minimum inhibitory concentrations (MIC) of Delamanid against Mycobacterium tuberculosis are very low, with an MIC₉₀ of 0.012 µg/mL[7].

CompoundTarget Organism/VirusActivity MetricValue
7-Nitro-1,3,5-triazaadamantane Influenza A virus (Frunze strain)Effective Concentration1 µM[1]
Nitazoxanide Human Coronavirus (HCoV-OC43)IC₅₀0.15 µg/mL[3]
Nitazoxanide Human Coronavirus (HCoV-229E)IC₅₀0.05 µg/mL[3]
Delamanid Mycobacterium tuberculosisMIC₉₀0.012 µg/mL[7]
Energetic Materials: A Structural Perspective

The high nitrogen content and the presence of the nitro group in NTA suggest its potential as an energetic material or a precursor to such materials. For a meaningful comparison, we have selected two of the most well-known and widely used military high explosives: RDX (1,3,5-Trinitro-1,3,5-triazacyclohexane) and HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine).

It is important to note that while the structure of NTA is suggestive of energetic properties, there is a lack of publicly available experimental data on its detonation performance and sensitivity. Therefore, this comparison will focus on physicochemical properties and structural similarities.

Property7-Nitro-1,3,5-triazaadamantane (NTA)RDXHMX
Molecular Formula C₇H₁₂N₄O₂C₃H₆N₆O₆C₄H₈N₈O₈
Molecular Weight ( g/mol ) 184.19222.12296.16
Density (g/cm³) Data not available1.81[8]1.9[8]
Melting Point (°C) 314-315~200[8]280[8]
Detonation Velocity (m/s) Data not available8,700[8]9,100[8]
Impact Sensitivity (J) Data not available~7.5~7.4
Friction Sensitivity (N) Data not available~120~120

While experimental energetic data for NTA is not available, its caged structure and the presence of the nitro group make it an interesting candidate for theoretical studies and a potential building block for more complex energetic materials. The high thermal stability of NTA, as indicated by its high melting point, is a desirable characteristic for an energetic material.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed experimental protocols for the synthesis of 7-Nitro-1,3,5-triazaadamantane and a key derivative, 7-amino-1,3,5-triazaadamantane.

Synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA)

This protocol is based on a well-established method involving the condensation of hexamethylenetetramine and nitromethane[9].

Materials:

  • Hexamethylenetetramine

  • Nitromethane

  • Glacial acetic acid

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, combine hexamethylenetetramine (1.0 mol), nitromethane (1.0 mol), and glacial acetic acid (200 g).

  • Heat the mixture with agitation to 95°C for 8 hours. The reaction will become exothermic after approximately 30 minutes, and the product will begin to crystallize.

  • After the reaction is complete, cool the mixture to room temperature.

  • Suction-filter the precipitated product using a Buchner funnel.

  • Wash the filter cake twice with 150 ml of water.

  • Dry the yellowish crystals to obtain 7-nitro-1,3,5-triazaadamantane.

Synthesis_of_NTA reagents Hexamethylenetetramine + Nitromethane + Glacial Acetic Acid reaction Heat at 95°C for 8 hours reagents->reaction crystallization Crystallization of Product reaction->crystallization filtration Suction Filtration crystallization->filtration washing Wash with Water (2x) filtration->washing drying Drying washing->drying product 7-Nitro-1,3,5-triazaadamantane (NTA) drying->product

Synthesis workflow for 7-Nitro-1,3,5-triazaadamantane (NTA).

Synthesis of 7-Amino-1,3,5-triazaadamantane

This protocol describes the reduction of NTA to its corresponding amine, a valuable intermediate for further functionalization.

Materials:

  • 7-Nitro-1,3,5-triazaadamantane (NTA)

  • Raney nickel (catalyst)

  • Methanol

  • Hydrogenation apparatus

  • Filtration setup

Procedure:

  • In a hydrogenation vessel, dissolve 7-Nitro-1,3,5-triazaadamantane in methanol.

  • Add a catalytic amount of Raney nickel slurry in methanol.

  • Pressurize the vessel with hydrogen gas and agitate the mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Release the pressure and filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain 7-amino-1,3,5-triazaadamantane.

Reduction_of_NTA nta 7-Nitro-1,3,5-triazaadamantane (NTA) in Methanol hydrogenation Hydrogenation (H₂, Raney Ni) nta->hydrogenation filtration Catalyst Filtration hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation product 7-Amino-1,3,5-triazaadamantane evaporation->product

Workflow for the reduction of NTA to 7-amino-1,3,5-triazaadamantane.

Conclusion and Future Outlook

7-Nitro-1,3,5-triazaadamantane stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. Its demonstrated antiviral activity, coupled with a unique, rigid, and thermally stable scaffold, warrants further investigation for the development of novel therapeutic agents. While its potential as an energetic material is structurally implied, a comprehensive evaluation of its performance and sensitivity is necessary to ascertain its practical utility in this domain. This guide has provided a data-driven comparison of NTA with other key nitro-containing heterocycles, offering a valuable resource for researchers and developers in these fields. Future research should focus on elucidating the precise mechanism of NTA's antiviral action and conducting thorough energetic characterization to fully unlock its potential.

References

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  • Determination of detonation pressure and velocity for RDX/GAP propellant. (2018). FFI-rapport.
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  • Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea. (2018).
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  • Is the impact sensitivity of RDX polymorph dependent?. (2023). The Journal of Chemical Physics, 158(12), 124502.
  • Theoretical Studies on the Performance of HMX with Different Energetic Groups. (2020). ACS Omega, 5(46), 30043-30052.
  • Impact Sensitivity of RDX and Viton Compositions Prepared by Co-precipitation Method. (2015). Defence Science Journal, 65(4), 318-322.
  • Is the impact sensitivity of RDX polymorph dependent?. (2023). The Journal of Chemical Physics, 158(12), 124502.
  • On the Difference in Impact Sensitivity of Beta and Delta HMX. (2003).
  • Nitazoxanide, a new drug candidate for the treatment of Middle East respiratory syndrome coronavirus. (2016). Journal of Infection and Public Health, 9(3), 227-230.
  • The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein. (2023). Frontiers in Microbiology, 14, 1206951.
  • The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein. (2023). Frontiers in Microbiology, 14, 1206951.
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  • Mechanisms Involved in Impact Sensitivity and Desensitization of RDX. (1964). Industrial & Engineering Chemistry Product Research and Development, 3(4), 301-306.
  • Impact and friction sensitivity of RDX samples as a function of particle size. (2015).
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  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. (2021). Russian Journal of Bioorganic Chemistry, 47(6), 1133-1162.
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  • Detonation wave profiles in HMX based explosives. (1995). AIP Conference Proceedings, 370(1), 757-760.
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  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. (2021). European Journal of Medicinal Chemistry, 221, 113485.
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  • A facile route to 1,3,5,7-tetraaminoadamantane. Synthesis of 1,3,5,7-tetranitroadamantane. (1990). The Journal of Organic Chemistry, 55(15), 4643-4647.
  • Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. (2023). Molecules, 28(22), 7609.
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  • Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. (2020). Molecules, 25(21), 5035.
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Comparative

A Comparative Analysis of the Biological Activities of 7-Nitro-1,3,5-triazaadamantane and its Amino Derivative

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the adamantane scaffold has proven to be a versatile platform for the development of novel therapeutic agents,...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the adamantane scaffold has proven to be a versatile platform for the development of novel therapeutic agents, owing to its unique lipophilic and rigid structure.[1] Among its heterocyclic analogues, azaadamantanes have garnered significant interest. This guide provides a detailed comparative analysis of the biological activities of two key derivatives of the 1,3,5-triazaadamantane core: 7-Nitro-1,3,5-triazaadamantane and its corresponding amino derivative, 7-Amino-1,3,5-triazaadamantane. This document will delve into their known antimicrobial and cytotoxic properties, potential mechanisms of action, and the experimental methodologies used to evaluate their efficacy, providing a critical resource for researchers in the field.

Introduction to the Compounds

7-Nitro-1,3,5-triazaadamantane and 7-Amino-1,3,5-triazaadamantane are structurally related, with the latter being synthesized through the reduction of the former.[2] The core 1,3,5-triazaadamantane cage is a derivative of hexamethylenetetramine. The key difference between the two compounds lies in the functional group at the 7-position: a nitro group (-NO₂) versus an amino group (-NH₂). This seemingly minor chemical modification can significantly impact the physicochemical properties and, consequently, the biological activity of the molecules.

Comparative Biological Activities

Direct comparative studies evaluating the biological activities of 7-Nitro-1,3,5-triazaadamantane and 7-Amino-1,3,5-triazaadamantane under identical experimental conditions are not extensively documented in the available literature. However, a comparative overview can be constructed from individual studies on each compound and their derivatives.

Antiviral Activity

Both compounds have demonstrated notable antiviral properties, albeit against different viral strains.

  • 7-Nitro-1,3,5-triazaadamantane has shown pronounced activity against the Frunze strain of the influenza A virus at a concentration of 1 µM. Its hydrochloric acid salt has also been reported to be active against the 1C and 9C herpes viruses at a concentration of 100 µM.[3][4]

  • 7-Amino-1,3,5-triazaadamantane has exhibited antiviral activity against the Newcastle disease virus at a concentration of 0.125 µM.[3][4] Furthermore, a derivative combining 7-amino-1,3,5-triazaadamantane with andrographolide has been shown to inhibit the replication of several viruses, including SARS coronavirus, enterovirus-71, and Rift Valley fever virus at a concentration of 1 µg/mL.[3]

While a direct comparison is challenging due to the different viruses and assay conditions, the lower effective concentration of the amino derivative against the Newcastle disease virus suggests it may possess higher potency in certain antiviral applications.

Antimicrobial and Fungistatic Activity

Information on the direct comparison of the antibacterial and antifungal activities of the parent nitro and amino compounds is limited. However, both have been noted for their fungistatic effects.[3] Derivatives of 7-Amino-1,3,5-triazaadamantane have been investigated for their antibacterial properties, with some showing moderate bacteriostatic activity against both gram-positive and gram-negative bacteria.[3] For instance, a nitrofuryl-containing derivative of 7-amino-1,3,5-triazaadamantane displayed a Minimum Inhibitory Concentration (MIC) of 125 µg/mL.[3]

Cytotoxic and Antiproliferative Activity

Proposed Mechanisms of Action

The differing biological activities of the nitro and amino derivatives can be attributed to their distinct chemical properties and potential mechanisms of action.

7-Nitro-1,3,5-triazaadamantane: A Potential Formaldehyde-Releasing Agent

One plausible mechanism for the antimicrobial activity of 7-Nitro-1,3,5-triazaadamantane is its potential to act as a formaldehyde-releasing agent. Formaldehyde is a potent biocide that can inactivate microorganisms by cross-linking proteins and nucleic acids. Compounds that slowly release formaldehyde are often used as preservatives in various products. The structural similarity of the triazaadamantane core to hexamethylenetetramine, a known formaldehyde donor, supports this hypothesis. The electron-withdrawing nature of the nitro group could facilitate the decomposition of the cage structure, leading to the release of formaldehyde.

7-Amino-1,3,5-triazaadamantane: A Scaffold for Targeted Interactions

The mechanism of action for 7-Amino-1,3,5-triazaadamantane is likely different. The amino group provides a site for further chemical modification, allowing for the attachment of various pharmacophores that can interact with specific biological targets. This is evident from the diverse biological activities observed in its derivatives. The amino group itself can also participate in hydrogen bonding and other interactions within biological systems, contributing to its intrinsic activity.

Experimental Protocols

To aid researchers in the evaluation of these and similar compounds, detailed methodologies for key in vitro assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solution: Dissolve the test compound (7-Nitro-1,3,5-triazaadamantane or 7-Amino-1,3,5-triazaadamantane) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL or fungi at ~2.5 x 10³ CFU/mL).

  • Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed a 96-well plate with the target cancer cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Summary

The following tables summarize the available biological activity data for the two compounds and their derivatives.

Table 1: Antiviral Activity

CompoundVirusEffective ConcentrationReference
7-Nitro-1,3,5-triazaadamantaneInfluenza A virus (Frunze strain)1 µM[3][4]
7-Nitro-1,3,5-triazaadamantane HClHerpes viruses (1C and 9C)100 µM[3][4]
7-Amino-1,3,5-triazaadamantaneNewcastle disease virus0.125 µM[3][4]
7-Amino-1,3,5-triazaadamantane derivativeSARS coronavirus, Enterovirus-71, Rift Valley fever virus1 µg/mL[3]

Table 2: Antibacterial and Antiproliferative Activity of 7-Amino-1,3,5-triazaadamantane Derivatives

Derivative TypeTargetActivityReference
Nitrofuryl derivativeGram-positive and Gram-negative bacteriaMIC = 125 µg/mL[3]
Unspecified derivativeHT29 (rectal cancer) cellsIC50 = 1 µg/kg[3]
Unspecified derivativeMCF7 (breast cancer) cellsIC50 = 2.3 µg/kg[3]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of the biological activities of novel chemical entities.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 7-Nitro-1,3,5-triazaadamantane Reduction Reduction to 7-Amino-1,3,5-triazaadamantane Synthesis->Reduction QC Purity & Structural Analysis (NMR, MS) Reduction->QC Antimicrobial Antimicrobial Assays (MIC Determination) QC->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50 Determination) QC->Cytotoxicity Antiviral Antiviral Assays QC->Antiviral Data Comparative Analysis of MIC, IC50, and Antiviral Data Antimicrobial->Data Cytotoxicity->Data Antiviral->Data Mechanism Mechanism of Action Studies (e.g., Formaldehyde Release Assay) Data->Mechanism Conclusion Conclusion on Structure-Activity Relationship Mechanism->Conclusion

Sources

Validation

A Comprehensive Spectroscopic Guide to 7-Nitro-1,3,5-triazaadamantane (TNA): A Comparative Analysis

Introduction 7-Nitro-1,3,5-triazaadamantane (TNA) is a key derivative of the 1,3,5-triazaadamantane scaffold, a rigid, three-dimensional cage structure. The introduction of a nitro group at the tertiary carbon (C7) drama...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Nitro-1,3,5-triazaadamantane (TNA) is a key derivative of the 1,3,5-triazaadamantane scaffold, a rigid, three-dimensional cage structure. The introduction of a nitro group at the tertiary carbon (C7) dramatically alters the electronic properties of the cage, making TNA a valuable synthon for energetic materials, pharmaceuticals, and complex ligand design.[1][2] Accurate and unambiguous characterization of this molecule is paramount for its application. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the primary tools for structural verification and purity assessment.

This guide provides an in-depth analysis of the NMR and IR spectra of TNA. We will move beyond a simple presentation of data to explain the causal relationships between the molecule's structure and its spectroscopic signature. By comparing TNA's spectra with that of its parent scaffold (1,3,5-triazaadamantane) and an amino-substituted analogue, we will provide researchers with a robust framework for interpreting their own experimental data and understanding the profound influence of substituents on this unique cage system.

Part 1: The Spectroscopic Signature of the Nitroalkane Moiety

Before analyzing the full TNA molecule, it is crucial to understand the characteristic spectroscopic features of its defining functional group: the aliphatic nitro group (-C-NO₂).

Infrared (IR) Spectroscopy of Nitro Groups

The nitro group's vibrations are among the most distinctive in IR spectroscopy.[3] Due to the large dipole moment of the N-O bonds, the stretching vibrations are exceptionally intense.[3] For nitroalkanes, two key bands are observed:

  • Asymmetric N-O Stretch: A strong band typically appearing in the 1550-1475 cm⁻¹ region.[4][5]

  • Symmetric N-O Stretch: A medium-to-strong band found between 1365-1290 cm⁻¹.[4][5]

The presence of this pair of intense peaks is a highly reliable indicator of a nitro group.[3] A weaker scissoring vibration may also be observed around 850 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy of Nitro Groups

In ¹H NMR, the nitro group exerts a powerful deshielding effect on adjacent protons due to its strong electron-withdrawing nature. Protons on a carbon atom directly attached to a nitro group (α-protons) typically resonate in the 4.0 - 4.4 ppm range.[4] This downfield shift is a primary diagnostic tool for identifying the local environment of the nitro functionality.

Part 2: Spectroscopic Analysis of 7-Nitro-1,3,5-triazaadamantane (TNA)

The TNA molecule possesses a high degree of symmetry (C₃ᵥ point group), which simplifies its NMR spectra considerably. The molecule consists of a tertiary carbon (C7) bonded to the nitro group, three equivalent methylene carbons (CH₂) adjacent to C7, and three equivalent methine carbons (CH) forming the rest of the cage.

Predicted ¹H NMR Spectrum of TNA

Due to the molecule's symmetry, the six protons on the methylene carbons adjacent to the nitro-substituted C7 are chemically equivalent. Likewise, the three protons on the methine carbons are equivalent to each other. This leads to a simple spectrum with two main signals:

  • Methylene Protons (-N-CH₂-C(NO₂)-): These six protons are closest to the electron-withdrawing nitro group. While not directly on the same carbon, the inductive effect through the cage is significant. Their chemical shift is expected to be substantially downfield.

  • Methine Protons (-N-CH-N-): These three protons are further from the nitro group and will appear as a distinct signal, expected to be upfield relative to the methylene protons.

A study involving the interaction of TNA with metal cations was carried out in deuterated acetonitrile (CD₃CN) and methanol (CD₃OD), confirming its amenability to NMR analysis in common polar solvents.[6][7]

Predicted ¹³C NMR Spectrum of TNA

The symmetry of TNA means only three signals are expected in the proton-decoupled ¹³C NMR spectrum:

  • C7 (Quaternary Carbon, -C-NO₂): This carbon is directly attached to the nitro group and will be significantly deshielded. Its signal will likely be of lower intensity due to the absence of a directly attached proton and longer relaxation times.

  • Methylene Carbons (-N-CH₂-C(NO₂)-): These three equivalent carbons will show a single resonance, shifted downfield due to the proximity of the C7-NO₂ group.

  • Methine Carbons (-N-CH-N-): These three equivalent carbons are further away from the nitro group and will appear as a single, more upfield signal.

Infrared (IR) Spectrum of TNA

The IR spectrum of TNA will be dominated by the characteristic vibrations of the nitro group and the adamantane cage.

  • N-O Stretches: Expect two very strong bands around ~1550 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) , confirming the presence of the nitro group.[3][5]

  • C-H Stretches: Aliphatic C-H stretching vibrations from the cage will appear just below 3000 cm⁻¹.[8]

  • Cage Vibrations: A complex series of bands in the fingerprint region (below 1500 cm⁻¹) will correspond to C-N and C-C stretching and various C-H bending modes of the triazaadamantane framework.[9]

Part 3: A Comparative Spectroscopic Guide

The power of spectroscopy lies in comparison. By analyzing TNA against its parent scaffold and other derivatives, we can precisely quantify the electronic influence of the C7 substituent.

CompoundC7 SubstituentElectronic EffectPredicted ¹H NMR Shift (CH₂)Predicted ¹³C NMR Shift (C7)Key IR Bands (cm⁻¹)
1,3,5-Triazaadamantane -HNeutral (Reference)UpfieldUpfieldC-H (~2900), C-N (~1200)
7-Nitro-1,3,5-triazaadamantane -NO₂Strong Electron-DrawingDownfield Strongly Downfield NO₂ (~1550, ~1350) , C-H (~2950), C-N (~1200)
7-Amino-1,3,5-triazaadamantane -NH₂Electron-DonatingIntermediate/UpfieldDownfield (less than TNA)NH₂ (~3300), C-H (~2900), C-N (~1200)

Table 1: Comparative spectroscopic data for TNA and related compounds.

TNA vs. 1,3,5-Triazaadamantane (The Parent Cage)

The most critical comparison is with the unsubstituted 1,3,5-triazaadamantane.[10] Replacing the hydrogen at C7 with a nitro group introduces a powerful inductive electron-withdrawing effect. This causes a significant downfield shift for all proton and carbon signals in TNA compared to the parent compound. The magnitude of this shift is greatest for the nuclei closest to the nitro group (C7 itself, and the adjacent CH₂ groups). This comparison directly visualizes the deshielding effect of the nitro substituent transmitted through the rigid cage structure.

TNA vs. 7-Amino-1,3,5-triazaadamantane

Comparing TNA with its amino-substituted counterpart, which can be synthesized via reduction of TNA, provides a compelling illustration of opposing electronic effects.[2] The amino group (-NH₂) is electron-donating. Therefore, the protons and carbons of the 7-amino derivative are expected to be shielded (shifted upfield ) relative to their corresponding signals in TNA. This highlights the tunability of the cage's electronic environment and provides clear spectroscopic markers to differentiate between these important derivatives.

Part 4: Experimental Protocols

To ensure high-quality, reproducible data, the following protocols are recommended.

Protocol 1: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet): a. Gently grind ~1 mg of the TNA sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle. b. Transfer the fine powder to a pellet-pressing die. c. Apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Acquisition: a. Record a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals. b. Place the KBr pellet in the sample holder. c. Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. d. Co-add at least 16 scans to improve the signal-to-noise ratio. e. Perform baseline correction and peak picking on the resulting spectrum.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: a. Accurately weigh 5-10 mg of the TNA sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or D₂O with a suitable salt if needed for solubility) in a clean, dry NMR tube. b. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). c. Cap the tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Acquisition: a. Tune and shim the spectrometer for the specific sample. b. Acquire the spectrum using a standard pulse program (e.g., 'zg30'). c. Set a spectral width of ~12 ppm, centered around 6 ppm. d. Use a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds. e. Co-add 8 to 16 scans. f. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

  • ¹³C NMR Acquisition: a. Use a standard proton-decoupled pulse program (e.g., 'zgpg30'). b. Set a spectral width of ~200 ppm, centered around 100 ppm. c. Use a 30° pulse angle and a relaxation delay (d1) of 5-10 seconds to ensure quantitative detection of the quaternary carbon. d. Co-add a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. e. Process the data similarly to the ¹H spectrum.

Part 5: Visualization of Workflows and Concepts

Spectroscopic_Characterization_Workflow cluster_Sample Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Sample TNA Sample Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_NMR Dissolve in CDCl3/CD3CN Sample->Prep_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Analysis_IR Identify NO₂ Stretches (~1550, ~1350 cm⁻¹) Acq_IR->Analysis_IR Analysis_NMR Assign ¹H & ¹³C Signals Acq_NMR->Analysis_NMR Comparison Compare to Analogues Analysis_IR->Comparison Analysis_NMR->Comparison Electronic_Effects_on_Chemical_Shifts cluster_Substituents cluster_Shifts Cage Triaza-adamantane Cage NO2 NO₂ NO2->Cage Strong Withdrawal (Deshielding) Downfield Downfield (High δ) H H H->Cage Neutral Reference NH2 NH₂ NH2->Cage Donation (Shielding) Upfield Upfield (Low δ)

Caption: Influence of C7 substituents on NMR chemical shifts.

Conclusion

The spectroscopic analysis of 7-Nitro-1,3,5-triazaadamantane is straightforward yet highly informative. In IR spectroscopy, the molecule is readily identified by two intense N-O stretching bands characteristic of nitroalkanes. In NMR spectroscopy, the molecule's high symmetry results in a simple, clean spectrum, with the powerful electron-withdrawing nature of the nitro group causing a significant downfield shift of all cage resonances. By comparing these spectral features to those of the parent 1,3,5-triazaadamantane and other derivatives like 7-amino-1,3,5-triazaadamantane, researchers can gain a deeper, quantitative understanding of substituent effects within this important class of cage compounds. The protocols and comparative data provided in this guide offer a validated framework for the accurate and confident characterization of TNA and its analogues.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link] [4]2. IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link] [5]3. Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link] [3]4. Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Information generally available in search results)[11]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link] [12]6. PubChem. (n.d.). 1,3,5-Triazaadamantane. National Center for Biotechnology Information. Retrieved from [Link] [10]7. Carrasco, M., et al. (2021). Insights into the κ-P,N Coordination of 1,3,5-Triaza-7-phosphaadamantane and Derivatives. Inorganic Chemistry. (General information from similar studies) [13]8. Tejedor-Sanz, S., et al. (2021). Comparing organic and metallo-organic hydrazone molecular cages as potential carriers for doxorubicin delivery. Chemical Science. 9. Baklouti, L., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Molecules. Retrieved from [Link] [9]10. Allen, A. D., et al. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link] [2]11. De Namor, A. F. D., et al. (2009). Ionic Recognition by 7-nitro-1,3,5-triaza adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B. Retrieved from [Link] [6]12. ResearchGate. (2023). (PDF) Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives.... Retrieved from [Link] [14]13. Voskressensky, L. G., & Borisova, T. N. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Chemistry of Heterocyclic Compounds. Retrieved from [Link] [1]14. ACS Publications. (n.d.). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. Retrieved from [Link] [7]15. Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link] 16. Pehk, T., & Lippmaa, E. (1971). 13C NMR SPECTRA OF ADAMANTANE DERIVATIVES. Organic Magnetic Resonance. (General principles cited) [15]17. IR Chart. (n.d.). University of California, Davis. Retrieved from [Link]

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Comparative

A Comparative Crystallographic Guide to 7-Nitro-1,3,5-triazaadamantane Complexes and High-Energy Cage Compounds

For researchers and professionals in the fields of materials science and drug development, the rigid, three-dimensional structure of adamantane and its derivatives offers a unique scaffold for creating novel compounds wi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of materials science and drug development, the rigid, three-dimensional structure of adamantane and its derivatives offers a unique scaffold for creating novel compounds with tailored properties. Among these, 7-Nitro-1,3,5-triazaadamantane (NTA) has garnered interest for its potential applications in energetic materials and coordination chemistry. This guide provides an in-depth comparative analysis of the X-ray crystallography of NTA complexes, juxtaposed with two prominent nitrated cage compounds: 1,3,5,7-tetranitroadamantane (TNA) and 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20). By examining their synthesis, crystal structures, and performance characteristics, this document aims to equip researchers with the critical knowledge to select and design materials for advanced applications.

7-Nitro-1,3,5-triazaadamantane (NTA): A Versatile Ligand and Energetic Precursor

7-Nitro-1,3,5-triazaadamantane is a cage compound characterized by a nitro group at the apical position and three nitrogen atoms integrated into its adamantane-like framework. This unique structure imparts a low basicity to the amine groups and makes NTA an interesting monodentate ligand in coordination chemistry.

Synthesis of 7-Nitro-1,3,5-triazaadamantane (NTA)

The synthesis of NTA can be achieved through the condensation reaction of hexamethylenetetramine with nitromethane in the presence of an acid catalyst. An improved process utilizes an aliphatic alcohol or a carboxylic acid as a solvent with a controlled water content to achieve good yield and high purity.

Experimental Protocol: Synthesis of 7-Nitro-1,3,5-triazaadamantane

  • In a pressure vessel, combine hexamethylenetetramine (1.0 mol), nitromethane (1.0 mol), and glacial acetic acid (a molar excess) in anhydrous methanol.

  • Seal the vessel and heat the mixture with agitation, initially at 80°C for 20 hours.

  • Increase the temperature to 140°C for 30 minutes.

  • Cool the reaction mixture to allow for the precipitation of the product.

  • Collect the crystals by suction filtration.

  • Wash the collected crystals with water and dry to obtain 7-nitro-1,3,5-triazaadamantane.

Synthesis_of_NTA reagents Hexamethylenetetramine + Nitromethane + Glacial Acetic Acid (in Methanol) reaction_vessel Pressure Vessel reagents->reaction_vessel heating Heat to 80°C (20h) then 140°C (30 min) reaction_vessel->heating precipitation Cooling and Precipitation heating->precipitation filtration Filtration and Washing precipitation->filtration product 7-Nitro-1,3,5-triazaadamantane (NTA) filtration->product

Caption: Synthesis workflow for 7-Nitro-1,3,5-triazaadamantane (NTA).

X-ray Crystallography of NTA Complexes

X-ray diffraction studies of NTA complexes with transition metals such as Zinc(II), Palladium(II), Platinum(II), Manganese(II), Cobalt(II), and Nickel(II) have revealed that NTA consistently acts as a monodentate ligand.[1] Despite the presence of three equivalent nitrogen atoms in the cage, only one coordinates to the metal center. This is attributed to the exceptionally low basicity of the triazaadamantane core.[1]

In the solid state, the crystal packing of these complexes is influenced by intermolecular interactions. For instance, in the Co(II) and Ni(II) complexes, a two-dimensional hydrogen bonding network is established between the aqua and chloro ligands.[1] Notably, the uncoordinated amine groups of the NTA ligand are not involved in this hydrogen bonding.[1]

Comparative Analysis with High-Energy Cage Compounds

To provide a broader context for the properties of NTA, this section compares its characteristics with two well-known energetic cage compounds: 1,3,5,7-tetranitroadamantane (TNA) and 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20).

1,3,5,7-Tetranitroadamantane (TNA)

TNA is a powerful explosive that benefits from the inherent high density and thermal stability of the adamantane cage. Its synthesis involves the nitration of tetraaminoadamantane.

Experimental Protocol: Synthesis of 1,3,5,7-Tetranitroadamantane (TNA)

  • Dissolve 1,3,5,7-tetraaminoadamantane tetrahydrochloride in water and neutralize with aqueous sodium hydroxide to obtain the free base.

  • Add magnesium sulfate to the aqueous mixture with agitation.

  • Dilute the mixture with acetone and add potassium permanganate portionwise over 30 minutes while maintaining the temperature at 30°C.

  • Continue agitation at 30°C for 48 hours.

  • Filter the reaction mixture and wash the filter cake with water.

  • Dry the filter cake and extract the product with boiling toluene.

  • Combine the toluene extracts, filter, and concentrate the volume.

  • Allow the solution to stand for several days to crystallize the TNA product.

  • Collect the crystals by filtration and dry.[2]

Synthesis_of_TNA start 1,3,5,7-Tetraaminoadamantane Tetrahydrochloride neutralization Neutralization (NaOH) start->neutralization oxidation Oxidation (KMnO4, MgSO4, Acetone/Water) neutralization->oxidation filtration1 Filtration oxidation->filtration1 extraction Toluene Extraction filtration1->extraction crystallization Crystallization extraction->crystallization filtration2 Filtration crystallization->filtration2 product 1,3,5,7-Tetranitroadamantane (TNA) filtration2->product Synthesis_of_CL20 start 2,6,8,12-Tetraacetyl- 2,4,6,8,10,12-hexaazaisowurtzitane (TAIW) nitration Nitration (HNO3/H2SO4) start->nitration precipitation Precipitation (in Ice-Water) nitration->precipitation filtration1 Filtration precipitation->filtration1 recrystallization Recrystallization (Ethyl Acetate/Heptane) filtration1->recrystallization filtration2 Filtration recrystallization->filtration2 product ε-2,4,6,8,10,12-Hexanitro- 2,4,6,8,10,12-hexaazaisowurtzitane (ε-CL-20) filtration2->product

Caption: Synthesis workflow for ε-CL-20.

Comparative Data

The following tables summarize the key crystallographic and performance data for NTA, TNA, and CL-20 to facilitate a direct comparison.

Table 1: Crystallographic Data

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZDensity (g/cm³)
NTA C₇H₁₂N₄O₂--------
TNA C₁₀H₁₂N₄O₈------->1.8
ε-CL-20 C₆H₆N₁₂O₁₂MonoclinicP2₁/n8.789012.474013.2790106.57842.044

Table 2: Performance Characteristics of Energetic Materials

CompoundDetonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)
NTA Not ReportedNot ReportedNot Reported
TNA ~8,800~36-
CL-20 (ε-form) 9,500~42~3

Note: The energetic properties of NTA are not well-documented in the available literature, highlighting a potential area for future research.

Discussion and Future Outlook

This comparative guide highlights the distinct characteristics of 7-Nitro-1,3,5-triazaadamantane and its more energetic counterparts, TNA and CL-20. While NTA's primary utility appears to be in the realm of coordination chemistry as a monodentate ligand, its nitro functionality suggests potential as an energetic material, though this remains to be thoroughly investigated.

In contrast, TNA and CL-20 are well-established high-performance explosives. The data clearly indicates that the introduction of multiple nitro groups onto the adamantane and isowurtzitane cages, respectively, leads to significantly higher densities and detonation performance. The synthesis protocols provided herein offer a starting point for researchers looking to work with these materials.

Future research should focus on a more comprehensive characterization of the energetic properties of NTA and its derivatives. A systematic study of its detonation parameters and sensitivity would allow for a more complete comparison with established energetic materials. Furthermore, the exploration of NTA and other functionalized azaadamantanes as building blocks for novel energetic coordination polymers could lead to the development of next-generation materials with tunable properties. The unique combination of a rigid cage structure and reactive functional groups makes the adamantane family a continuing source of innovation in materials science.

References

  • Singh, G., Saraf, V. K., & Bhatt, A. (2009). Process Optimization for Synthesis of CL-20. Organic Process Research & Development, 13(5), 993-997.
  • Hollins, R. A., & Chapman, R. D. (2006). Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20.
  • Ge, C., Zhang, C., & Wang, K. (2020). Crystal structure prediction of CL-20 polymorphs using a tailor-made polarizable force field. CrystEngComm, 22(44), 7629-7637.
  • Science.gov. energetic material cl-20: Topics by Science.gov. Retrieved from [Link]

  • Singh, G., Saraf, V. K., & Bhatt, A. (2009). Process Optimization for Synthesis of CL-20. ResearchGate. Retrieved from [Link]

  • Chapman, R. D., Hollins, R. A., Groshens, T. J., & Nissan, R. A. (2006). Benzylanine-Free, Heavy-Metal-Free Synthesis of CL-20. DTIC.
  • An, C., & Li, H. (2003). An analytical study of the crystal quality of -Hexanitro-hexaazaisowurtzitane (CL-20) synthesized using several different crystallization methods.
  • Chapman, R. D., & Hollins, R. A. (2015). Three-step synthesis of CL-20. U.S. Patent No. 9,056,868. Washington, DC: U.S.
  • Wagner, G., Horton, P. N., & Coles, S. J. (2016). Mononuclear Transition Metal Complexes of 7-Nitro-1,3,5-Triazaadamantane. ChemistrySelect, 1(8), 1548-1555.
  • Singh, T. (2004). Review of some newly synthesized high energetic materials. Kagaku Kogyo Shiryo, 39(3), 113-125.
  • Wikipedia. (2023). Hexanitrohexaazaisowurtzitane. Retrieved from [Link]

  • Wang, H., Xu, S., Zhao, H., & Wu, W. (2022). Tuning the Energetic Performance of CL-20 by Surface Modification Using Tannic Acid and Energetic Coordination Polymers. ACS Omega, 7(12), 10433-10440.
  • Zhang, C., Chen, X., & Ji, G. (2011). DFT Studies on the Four Polymorphs of Crystalline CL-20 and the Influences of Hydrostatic Pressure on ε-CL-20 Crystal. The Journal of Physical Chemistry B, 115(34), 10229-10237.
  • Singh, T. (2004). Review of some newly synthesized high energetic materials. ResearchGate. Retrieved from [Link]

  • Sollott, G. P., & Gilbert, E. E. (1980). A Facile Route to 1,3,5,7-Tetraaminoadamantane. Synthesis of 1,3,5,7-Tetranitroadamantane.
  • Li, H., Zhu, L., Yi, Z., Gao, Y., Hou, T., Li, B., ... & Luo, J. (2021). An efficient synthetic method for cage-like energetic frameworks with high energy density and appropriate oxygen balance. Journal of Materials Chemistry A, 9(33), 17865-17872.
  • Wang, K., Zhang, C., & Ge, C. (2018). Molecular structures in the four polymorphs of CL-20 and their superposition, and the related energies. ResearchGate. Retrieved from [Link]

  • Wang, H., Xu, S., Zhao, H., & Wu, W. (2021). Polymorphism of CL-20 and the Modification and Inhibition Strategies for Its Crystal Transformation. Crystal Growth & Design, 21(11), 6539-6553.
  • Wang, H., & Xu, S. (2020). CL-20-Based Cocrystal Energetic Materials. Encyclopedia.pub. Retrieved from [Link]

  • Ivleva, E. A., Zolotarev, D. V., Khatmullina, Y. E., Shiryaev, A. K., & Klimochkin, Y. N. (2020). Synthesis of 1,3,5,7-tetranitroadamantane. ResearchGate. Retrieved from [Link]

  • Sollott, G. P., & Gilbert, E. E. (1982). 1,3,5,7-Tetranitroadamantane and process for preparing same. U.S. Patent No. 4,329,522. Washington, DC: U.S.
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  • Liu, Y., Zhang, Y., Zhou, Q., Li, H., Zhu, L., Li, B., ... & Luo, J. (2021). Synthesis of a Cage-like High Energy Density Compound with the 2-Azaadamantane Skeleton Containing Seven Nitro Groups at All-Bridge Positions. Organic Letters, 23(17), 6814-6818.
  • CN102108043A. (2011). Synthesis method of 1,3,5,7-tetrahydroxyadamantane.
  • Ivanov, D. S., Khrustalev, V. N., & Strelenko, Y. A. (2015). Transition metal(iv) complexes of nitro-substituted 2,4,9-triazaadamantane-based tris-hydroxylamines: evidence for nitrogen α-effect on stabilization of higher oxidation states. Dalton Transactions, 44(33), 14846-14855.
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  • Al-Masri, A. A., Al-Farhan, K. A., & Al-Wassil, A. I. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities.
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Validation

A Comparative Analysis of the Energetic Properties of Triazaadamantane Derivatives: A Guide for Researchers

The quest for novel high-energy-density materials (HEDMs) that offer superior performance and enhanced safety profiles is a paramount objective in the field of energetic materials.[1][2] Among the various molecular scaff...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel high-energy-density materials (HEDMs) that offer superior performance and enhanced safety profiles is a paramount objective in the field of energetic materials.[1][2] Among the various molecular scaffolds explored, the rigid, cage-like structure of adamantane and its heteroatomic analogues have garnered significant attention.[3] This guide provides a comprehensive comparative study of the energetic properties of triazaadamantane derivatives, offering insights into their synthesis, characterization, and performance for researchers, scientists, and drug development professionals who encounter these unique molecular architectures.

The triazaadamantane skeleton is an attractive platform for the design of HEDMs due to its inherent characteristics. Its three-dimensional, compact structure contributes to high crystal densities, a critical factor in achieving high detonation performance.[3][4] Furthermore, the presence of nitrogen atoms within the cage can lead to a more positive heat of formation, increasing the energy content of the molecule.[3] By functionalizing this scaffold with various explosophoric groups, such as nitro (-NO2), nitrato (-ONO2), and azido (-N3) moieties, it is possible to tailor the energetic properties to meet specific performance and sensitivity requirements.

The Promise of the Triazaadamantane Scaffold

The rationale for employing the triazaadamantane framework in the design of energetic materials is rooted in several key molecular attributes:

  • High Density: The rigid, pre-organized, and globular nature of the adamantane cage allows for efficient crystal packing, leading to high densities.[3] High density is a primary determinant of detonation velocity and pressure.[2]

  • Thermal Stability: The inherent stability of the cage structure can contribute to the overall thermal stability of the energetic derivatives, a crucial factor for safe handling and storage.

  • Positive Heat of Formation: The introduction of nitrogen atoms into the adamantane skeleton to form triazaadamantane can increase the enthalpy of formation, which is directly related to the energy released upon detonation.[3]

  • Versatility for Functionalization: The triazaadamantane core provides multiple sites for the introduction of various energetic functional groups, allowing for the fine-tuning of properties such as oxygen balance, energy output, and sensitivity.[5][6][7]

Comparative Analysis of Energetic Properties

The energetic performance of triazaadamantane derivatives is critically dependent on the nature and number of the attached explosophoric groups. This section provides a comparative overview of key energetic parameters for representative nitro, nitrato, and azido derivatives, benchmarked against conventional explosives like RDX and HMX.

Data Presentation: Energetic Properties of Triazaadamantane Derivatives
Compound/DerivativeMolecular FormulaDensity (ρ) (g/cm³)Heat of Formation (ΔHf) (kJ/mol)Detonation Velocity (D) (km/s)Detonation Pressure (P) (GPa)Sensitivity
Nitro Derivatives
2,4,9-Trinitro-2,4,9-triazaadamantane-7-yl nitrateC7H8N6O91.840 (exp)Not ReportedNot ReportedNot ReportedNot Reported
Polynitrohexaazaadamantanes (PNHAAs) (4-6 nitro groups)Varies>1.80 (calc)Positive (calc)>8.0 (calc)>30.0 (calc)N-N bond is the trigger bond
Nitrato Derivatives
Representative -ONO2 functionalized hexaazaadamantaneNot SpecifiedHigh (calc)High (calc)Excellent (calc)Excellent (calc)Good impact sensitivity (calc)
Azido Derivatives
Representative -N3 functionalized hexaazaadamantaneNot SpecifiedHigh (calc)High (calc)High (calc)High (calc)Moderate (calc)
Benchmark Explosives
RDXC3H6N6O61.82+638.7534.0Sensitive
HMXC4H8N8O81.91+749.1039.3Sensitive

exp = experimental value; calc = calculated/theoretical value

Experimental Protocols and Methodologies

The determination of the energetic properties of novel compounds requires a suite of specialized experimental techniques. The protocols described herein represent standard methodologies employed in the characterization of energetic materials.

Synthesis of Energetic Triazaadamantane Derivatives

The synthesis of energetic triazaadamantane derivatives typically involves the initial formation of the triazaadamantane core, followed by the introduction of explosophoric groups.

Example Synthetic Pathway: Nitration of a Triazaadamantane Precursor

Synthesis Precursor Triazaadamantane Precursor Reaction Nitration Reaction Precursor->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Reaction Solvent Solvent (e.g., Acetic Anhydride) Solvent->Reaction Product Energetic Triazaadamantane Derivative Reaction->Product Introduction of -NO₂ groups Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General workflow for the synthesis of a nitrated triazaadamantane derivative.

Step-by-Step Protocol:

  • Precursor Preparation: Synthesize the triazaadamantane core structure using established literature methods, often involving condensation reactions.[5][6][7]

  • Nitration: Dissolve the triazaadamantane precursor in a suitable solvent, such as acetic anhydride.

  • Carefully add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction by pouring the mixture onto ice.

  • Isolation: Collect the precipitated product by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent to obtain the final energetic material.

Determination of Energetic Properties

1. Density Measurement (Gas Pycnometry)

  • Principle: This technique determines the volume of a solid sample by measuring the pressure change of a known quantity of an inert gas (typically helium) in a calibrated chamber with and without the sample. The density is then calculated from the sample's mass and measured volume.

  • Justification: Accurate density measurement is crucial as it is a key input parameter for theoretical calculations of detonation performance.[8]

2. Heat of Formation (Bomb Calorimetry)

  • Principle: A precisely weighed sample is combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change is measured to calculate the heat of combustion. The heat of formation is then derived from the heat of combustion using Hess's law.

  • Justification: The heat of formation is a fundamental thermodynamic property that quantifies the energy stored in a molecule and is directly related to its explosive power.

3. Detonation Velocity Measurement (Rate Stick Test)

Detonation_Velocity Initiator Detonator Explosive_Charge Cylindrical Explosive Charge (Rate Stick) Initiator->Explosive_Charge Initiation Probe1 Probe 1 (e.g., Ionization Pin) Explosive_Charge->Probe1 Detonation Wave Propagation Probe2 Probe 2 (e.g., Ionization Pin) Explosive_Charge->Probe2 Recorder High-Speed Data Recorder Probe1->Recorder Time t₁ Probe2->Recorder Time t₂

Caption: Schematic of the rate stick test for detonation velocity measurement.

  • Protocol:

    • A cylindrical charge of the explosive material of a known diameter and length is prepared.

    • Two or more probes (e.g., ionization pins or optical fibers) are placed at precise, known distances along the charge.

    • The explosive is initiated at one end.

    • As the detonation front propagates along the charge, it triggers each probe sequentially.

    • A high-speed data recorder measures the time interval between the activation of the probes.

    • The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.

  • Justification: This method provides a direct and accurate measurement of the steady-state detonation velocity, a key performance parameter.

4. Sensitivity Testing

  • Impact Sensitivity (BAM Fallhammer):

    • Principle: A specified weight is dropped from varying heights onto a small sample of the energetic material. The height at which there is a 50% probability of initiation (explosion or deflagration) is determined.

    • Justification: This test assesses the material's sensitivity to initiation by impact, a critical safety consideration for handling and transport.

  • Friction Sensitivity (BAM Friction Apparatus):

    • Principle: A sample is subjected to friction between a stationary porcelain pin and a moving porcelain plate under a specified load. The lowest load at which an initiation occurs is determined.

    • Justification: This test evaluates the material's sensitivity to frictional stimuli, another important safety parameter.

Computational Modeling and its Synergy with Experiment

Computational chemistry plays a vital role in the design and preliminary assessment of novel energetic materials.[3] Density Functional Theory (DFT) is a powerful tool for predicting various properties of triazaadamantane derivatives before their synthesis, saving time and resources.

Predicted Properties:

  • Density (ρ): Can be estimated from the calculated crystal structure.

  • Heat of Formation (ΔHf): Calculated using isodesmic reactions or other computational methods.[9][10]

  • Detonation Velocity (D) and Pressure (P): Estimated using thermochemical codes (e.g., EXPLO5, Cheetah) that utilize the calculated density and heat of formation.[11][12]

  • Bond Dissociation Energies: Can provide insights into the thermal stability and initiation mechanisms of the molecule.[9]

The synergy between computational prediction and experimental validation is crucial. Theoretical calculations can guide synthetic efforts toward the most promising candidates, while experimental results provide the necessary validation and refinement of the computational models.

Conclusion and Future Outlook

Triazaadamantane derivatives represent a promising class of energetic materials, offering a unique combination of high density, good thermal stability, and tunable energetic performance. The strategic introduction of nitro, nitrato, and azido functionalities onto the triazaadamantane scaffold allows for the development of novel HEDMs with properties that can be tailored for specific applications.

Future research in this area should focus on:

  • Synthesis of Novel Derivatives: Exploring the introduction of other explosophoric groups and combinations thereof to further enhance energetic performance and reduce sensitivity.

  • Comprehensive Experimental Characterization: Conducting thorough experimental studies on newly synthesized derivatives to build a robust database of their properties.

  • Advanced Computational Modeling: Refining computational models to improve the accuracy of property predictions and to gain a deeper understanding of the structure-property relationships.

  • Scale-up and Formulation: Investigating scalable synthetic routes and the formulation of promising triazaadamantane-based explosives into practical compositions.

By leveraging a combined experimental and computational approach, the full potential of the triazaadamantane scaffold can be realized, leading to the development of the next generation of advanced energetic materials.

References

  • A Study of the Detonation Properties, Propellant Impulses, Impact Sensitivities and Synthesis of Nitrated ANTA and NTO Derivatives. (URL: [Link])

  • Computational Exploration of Nitrogen Rich Adamantane Based Derivatives as Explosive Materials | Request PDF. (URL: [Link])

  • Polycyclic -oxides: high performing, low sensitivity energetic materials. (URL: [Link])

  • A Study of the Detonation Properties, Propellant Impulses, Impact Sensitivities and Synthesis of Nitrated ANTA and NTO Derivatives | Request PDF. (URL: [Link])

  • Study of Detonation Parameters of Polynitroadamantanes, Potential New Explosives. I. Molecular Mass/Density and Oxygen Content/Sensitivity Relationships. (URL: [Link])

  • Nitrogen-Rich Bis-1,2,4-triazoles-A Comparative Study of Structural and Energetic Properties | Request PDF. (URL: [Link])

  • A promising high-energy-density material. (URL: [Link])

  • Computational studies on polynitrohexaazaadmantanes as potential high energy density materials. (URL: [Link])

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. (URL: [Link])

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. (URL: [Link])

  • NITROGEN-RICH ENERGETIC MATERIALS BASED ON 1,2,4-TRIAZOLE DERIVATIVES. (URL: [Link])

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry1. (URL: [Link])

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (URL: [Link])

  • Computational study of nitrogen-rich hexaazaadamantane cage compounds as potential energetic materials. (URL: [Link])

  • The Synthesis, Structure, and Properties of a Polynitro Energetic Complex with a Hexaamminecobalt(III) Ion as a Stabilizing Core. (URL: [Link])

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (URL: [Link])

  • Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. (URL: [Link])

  • Synthesis, characterization and thermolysis of polynitrohexahydropyrimidines: Potential high energy materials. (URL: [Link])

  • Theoretical investigation on the heats of formation and detonation performance in polydinitroaminocubanes. (URL: [Link])

  • Recent Advances in the Synthesis of High Explosive Materials. (URL: [Link])

  • Prediction of heat of formation and related parameters of high energy materials. (URL: [Link])

  • Synthesis of Amino, Azido, Nitro, and Nitrogen-Rich Azole-Substituted Derivatives of 1 H -Benzotriazole for High-Energy Materials Applications | Request PDF. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 7-Nitro-1,3,5-triazaadamantane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Adamantane Cage as a Privileged Scaffold The rigid, three-dimensional cage structure of adamantane has long made it a compelling...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Cage as a Privileged Scaffold

The rigid, three-dimensional cage structure of adamantane has long made it a compelling scaffold in medicinal chemistry and materials science.[1][2] The introduction of nitrogen atoms into this framework to form azaadamantanes significantly alters physicochemical properties like lipophilicity and solubility, opening new avenues for biological applications.[3][4][5] At the heart of many of these explorations lies 7-Nitro-1,3,5-triazaadamantane (NTA), a versatile synthetic intermediate.[3] Its nitro group serves as a chemical handle for a wide array of functional group transformations, allowing for the creation of diverse derivatives with potential antiviral, antimicrobial, and antitumor activities.[3][4]

However, the synthesis and derivatization of these complex, caged compounds demand an exceptionally high level of structural scrutiny. Ambiguity in structure can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and ultimately, the failure of promising research programs. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of NTA and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present comparative data, and outline a self-validating workflow to ensure the highest degree of scientific integrity.

The Synthetic Pathway: From Precursors to Functionalized Derivatives

The most common route to NTA involves the condensation of nitromethane with hexamethylenetetramine, often in the presence of an acid catalyst.[3][6] This foundational molecule is rarely the endpoint. The true value of NTA lies in the reactivity of its nitro group, which can be readily reduced to form key derivatives like 7-Amino-1,3,5-triazaadamantane, a precursor for further functionalization.[7] Understanding this pathway is the first step in a robust validation strategy, as it informs the expected molecular changes.

Synthesis_Pathway cluster_0 Precursors cluster_1 Core Synthesis cluster_2 Derivatization Nitromethane Nitromethane NTA 7-Nitro-1,3,5-triazaadamantane (NTA) Nitromethane->NTA Condensation Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->NTA Amino 7-Amino-1,3,5-triazaadamantane NTA->Amino Reduction (e.g., Pd/C, H₂) Derivatives Further Functionalized Derivatives Amino->Derivatives Amide coupling, etc.

Caption: Synthetic route from precursors to NTA and its amino derivative.

A Comparative Guide to Core Structural Validation Techniques

No single analytical technique can provide a complete structural picture. True confidence is achieved by integrating data from orthogonal methods. Here, we compare the three pillars of structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton in Solution

Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule as it exists in solution. For rigid cage compounds like NTA derivatives, ¹H NMR is particularly diagnostic. The fixed, chair-like conformations of the heterocyclic rings result in distinct signals for axial and equatorial protons, providing a unique fingerprint of the adamantane core. The technique is non-destructive and provides quantitative information about sample purity.

Experimental Protocol: ¹H NMR of 7-Nitro-1,3,5-triazaadamantane
  • Sample Preparation: Accurately weigh ~5 mg of the synthesized NTA and dissolve it in ~0.7 mL of a deuterated solvent (e.g., acetonitrile-d₃, CD₃CN) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher). The higher field strength provides better signal dispersion, which is crucial for resolving complex spectra.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans to ensure a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the residual solvent peak (e.g., CD₃CN at δ 1.94 ppm).

Data Interpretation & Comparative Analysis

The ¹H NMR spectrum of NTA is highly characteristic due to its C₃ᵥ symmetry being broken by the nitro group. This results in distinct signals for the protons on the triaza-cage.

Compound Proton Assignment Expected Chemical Shift (δ, ppm) in CD₃CN Multiplicity
7-Nitro-1,3,5-triazaadamantane (NTA) N−CH₂−N (axial/equatorial)~4.41 and ~4.05Doublet (d)
N−CH₂−C~3.77Singlet (s)

Data sourced from literature.[8]

Causality: The two distinct doublets for the six N-CH₂-N protons arise from their fixed positions on the cage, leading to geminal coupling. The six N-CH₂-C protons are equivalent and appear as a single sharp peak. Upon reduction of the nitro group to an amine (7-amino-1,3,5-triazaadamantane), one would expect significant upfield shifts for the cage protons due to the change in the electronic properties of the substituent at the C7 position. This predictable change is a key validation checkpoint.

NMR_Workflow Start Synthesized Compound Prep Dissolve in Deuterated Solvent Start->Prep Acquire Acquire 1D/2D NMR Data (¹H, ¹³C, HMBC) Prep->Acquire Process Process Data (FT, Phasing, Calibration) Acquire->Process Analyze Assign Peaks & Analyze Coupling Process->Analyze Compare Compare with Expected Structure & Literature Analyze->Compare Result Validated Structure (in solution) Compare->Result

Caption: Standard workflow for NMR-based structural validation.

Mass Spectrometry (MS): The Unambiguous Molecular Weight

Expertise & Rationale: Mass spectrometry provides a fundamental piece of data: the mass-to-charge ratio (m/z) of the ionized molecule. High-resolution mass spectrometry (HRMS) can determine this value with enough accuracy (typically <5 ppm) to confirm the elemental composition, providing powerful evidence for the successful synthesis or modification of a compound. Fragmentation patterns can further support the proposed structure. For nitrated compounds, which can be thermally sensitive, "soft" ionization techniques like Electrospray Ionization (ESI) are often preferred over harsher methods like Electron Ionization (EI).[9][10]

Experimental Protocol: HRMS (ESI) of an NTA Derivative
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically [M+H]⁺).

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical composition.

Data Interpretation & Comparative Analysis

The primary goal is to match the experimentally observed mass with the theoretical mass.

Compound Formula Theoretical Mass (Monoisotopic) Expected Ion [M+H]⁺
7-Nitro-1,3,5-triazaadamantane (NTA) C₇H₁₂N₄O₂184.0960185.1038
7-Amino-1,3,5-triazaadamantane C₇H₁₄N₄154.1218155.1296

Trustworthiness: A match within 5 ppm error between the measured and theoretical mass provides very high confidence in the elemental formula. For example, if a synthesis is intended to reduce NTA to its amino derivative, the disappearance of the m/z 185.1038 signal and the appearance of a new signal at m/z 155.1296 is a definitive indicator that the reaction has occurred. Fragmentation analysis (MS/MS) can further validate the structure by showing the characteristic loss of fragments from the adamantane cage.[11]

MS_Workflow Sample Dilute Sample Solution Ionize Ionization Source (e.g., ESI) Sample->Ionize Analyze High-Resolution Mass Analyzer (TOF, Orbitrap) Ionize->Analyze Detect Detect Ions (m/z) Analyze->Detect Correlate Correlate Accurate Mass with Elemental Formula Detect->Correlate Result Confirmed Molecular Weight & Formula Correlate->Result

Caption: High-resolution mass spectrometry workflow for formula confirmation.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While NMR and MS provide data that allow us to infer a structure, X-ray crystallography directly visualizes it. It is the gold standard for unambiguous structural determination, providing precise coordinates of every atom in the crystal lattice.[12] This allows for the absolute confirmation of connectivity, stereochemistry, and the detailed analysis of intermolecular interactions like hydrogen bonding, which can be critical for understanding biological activity and material properties.[7][13]

Experimental Protocol: Structure Determination of an NTA Derivative
  • Crystal Growth (The Critical Step): Grow single crystals of high quality. This is often the most challenging part. A common method is slow evaporation of a saturated solution. For example, single crystals of 7-amino-1,3,5-triazaadamantane have been successfully grown by cooling a saturated ethanol solution.[7]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100-150 K) is typically used to minimize thermal motion. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a full sphere of diffraction data.

  • Structure Solution & Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is then "refined" to achieve the best possible fit between the calculated and observed diffraction data.

Data Interpretation & Comparative Analysis

The output is a complete 3D model of the molecule. Key validation data is presented in a crystallographic information file (CIF) and summarized in tables.

Parameter 7-Amino-1,3,5-triazaadamantane Significance
Crystal System TetragonalDefines the basic shape of the unit cell.
Space Group P4₂/nDescribes the symmetry elements within the crystal.
Z (Molecules/unit cell) 8Confirms the number of molecules in the asymmetric unit.
Key Interactions N-H···N hydrogen bondsReveals how molecules pack in the solid state, linking them into columns.[14][15]

Data sourced from literature for 7-amino-1,3,5-triazaadamantane.[7][15]

Authoritative Grounding: The structure of 7-amino-1,3,5-triazaadamantane represents the first structurally characterized isolated triazaadamantane.[14][15] Prior to this, only metal complexes of 7-nitro-1,3,5-triazaadamantane had been structurally characterized.[7] This crystallographic data provides undeniable proof of the cage structure and the position of the amino substituent.

X-Ray_Workflow Compound Pure Compound Crystal Grow Single Crystal (Slow Evaporation, etc.) Compound->Crystal Collect Collect Diffraction Data (X-ray Diffractometer) Crystal->Collect Solve Solve Structure (Phase Problem) Collect->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Model (R-factor, etc.) Refine->Validate Result Unambiguous 3D Solid-State Structure Validate->Result

Caption: Workflow for single-crystal X-ray crystallography analysis.

An Integrated, Self-Validating System for Unimpeachable Results

The true power of these techniques is realized when they are used in concert. Each method validates the others, creating a closed loop of evidence that makes the final structural assignment virtually unassailable.

Integrated_Validation MS Mass Spectrometry Provides: Molecular Formula Validates: Elemental composition for NMR & X-Ray NMR NMR Spectroscopy Provides: Atomic Connectivity Validates: Structure consistent with MS formula MS->NMR Formula Confirmed Final Confirmed Structure MS->Final NMR->MS Connectivity Matches Formula XRAY X-Ray Crystallography Provides: 3D Atomic Coordinates Validates: Absolute structure matches MS formula & NMR connectivity NMR->XRAY Solution Structure Predicts Solid State NMR->Final XRAY->MS Confirms Formula XRAY->NMR Confirms Connectivity XRAY->Final

Caption: An integrated workflow where each technique validates the others.

Conclusion: Selecting the Right Tool for the Task

The structural validation of novel 7-Nitro-1,3,5-triazaadamantane derivatives is a multi-faceted process where a combination of orthogonal analytical techniques is not just recommended, but essential for generating trustworthy and publishable data.

  • NMR Spectroscopy serves as the primary tool for routine reaction monitoring and for establishing the core structure and purity in solution.

  • Mass Spectrometry is indispensable for rapidly confirming the molecular weight and elemental composition, providing a definitive check on whether a transformation was successful.

  • Single-Crystal X-ray Crystallography , when achievable, offers the ultimate, unambiguous proof of structure, revealing subtle details of conformation and intermolecular packing.

By judiciously applying these methods within an integrated, self-validating framework, researchers can proceed with confidence, knowing that their structure-activity relationships are built on a solid and unimpeachable foundation.

References

  • Kasyan, L.I., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133–1154. [Link]

  • Lange, J., et al. (1981). Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane.
  • Agency for Toxic Substances and Disease Registry. (1996). Toxicological Profile for Nitrate and Nitrite. ATSDR. [Link]

  • Danil de Namor, A.F., et al. (2009). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B, 113(18), 6435–6444. [Link]

  • Thomson, J., et al. (2010). 1,3,5-Triazaadamantan-7-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2637. [Link]

  • Danil de Namor, A.F., et al. (2009). Ionic Recognition by 7-nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. PubMed. [Link]

  • Danil de Namor, A.F., et al. (2009). Ionic Recognition by 7-Nitro-1,3,5-triaza Adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B. [Link]

  • Al-Shbool, M., et al. (2024). Nitro fatty acids: A comprehensive review on analytical methods and levels in health and disease. PubMed. [Link]

  • Waltman, R.J., & Ling, A.C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]

  • Barron, L., & Gallidabino, M. (2019). Exploring Energetic Materials Using Nontargeted Analysis. LCGC International. [Link]

  • Sichevych, O., et al. (2020). Crystal Structure and Physical Properties of the Cage Compound Hf2B2−2δIr5+δ. Inorganic Chemistry, 59(19), 14280–14289. [Link]

  • Hsia, C.Y., et al. (2018). X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. Acta Crystallographica Section F: Structural Biology Communications, 74(Pt 10), 652–659. [Link]

  • ATRIA Innovation. (2023). Characterization of materials: What techniques are used?. ATRIA Innovation. [Link]

  • Piper, J.R., et al. (2024). Structural Analysis of Coordination Cage/Guest Complexes Prepared with the 'Crystalline Sponge' Methodology. MDPI. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. ATSDR. [Link]

  • Grin, Y. (n.d.). Progress in understanding of cage compounds. Max-Planck-Institut für Chemische Physik fester Stoffe. [Link]

  • Vegge, T., et al. (2010). Structure and binding in crystals of cagelike molecules: Hexamine and platonic hydrocarbons. The Journal of Chemical Physics, 132(14), 144505. [Link]

  • López-López, M., et al. (2011). Analytical techniques in the study of highly-nitrated nitrocellulose. ResearchGate. [Link]

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  • Nielsen, A.T. (1979). 7-Nitro-1,3,5-triazaadamantane and derivatives. Reactions of azaadamantanes with anhydrides. The Journal of Organic Chemistry, 44(24), 4217–4223. [Link]

  • Fainzylberg, G.A., et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. ResearchGate. [Link]

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  • Constantinescu, T., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

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  • Al-Masri, M.A., et al. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. PMC. [Link]

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  • Roy, S., et al. (2023). Mononuclear Mn complexes featuring N,S-/N,N-donor and 1,3,5-triaza-7-phosphaadamantane ligands: synthesis and electrocatalytic properties. New Journal of Chemistry. [Link]

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Validation

A Comparative Guide to Alternatives for 7-Nitro-1,3,5-triazaadamantane in Specialized Applications

For researchers and professionals in drug development and materials science, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a project. 7-Nitro-1,3,5-triazaadamantane (NTA), a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a project. 7-Nitro-1,3,5-triazaadamantane (NTA), a unique cage-like molecule, has garnered interest across diverse fields due to its rigid structure and reactive nitro group. This guide provides an in-depth technical comparison of NTA and its alternatives in key applications, supported by experimental data to inform your research and development endeavors.

Antiviral Therapeutics: Beyond the Adamantane Core

The adamantane scaffold, including derivatives of NTA, has a historical significance in antiviral drug discovery, particularly against the influenza A virus.[1] These compounds traditionally target the M2 ion channel, a crucial component in the viral replication cycle.[1] NTA itself has demonstrated pronounced antiviral activity against the Frunze strain of influenza A virus at a concentration of 1 µM.[2] Its derivatives, such as 7-bromo- and 7-amino-1,3,5-triazaadamantanes, have also shown activity against other viruses like the Newcastle disease virus.[2]

However, the emergence of drug-resistant viral strains has necessitated the exploration of alternative antiviral agents. A comparative overview of NTA derivatives and current frontline antiviral drugs is presented below.

Comparative Analysis of Anti-Influenza Agents
Antiviral Agent/ClassMechanism of ActionEfficacyKey AdvantagesMajor Limitations
Azaadamantane Derivatives (e.g., NTA derivatives) M2 ion channel inhibitionActive against certain influenza A strains; some derivatives show broad-spectrum potential.[2][3][4]Rigid scaffold allows for precise functionalization; potential for activity against resistant strains.[1]Widespread resistance to adamantane-class drugs; potential for CNS side effects.
Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir) Inhibition of viral neuraminidase, preventing viral release.Effective against both influenza A and B; can reduce duration of symptoms.Well-established safety and efficacy profile.Emergence of resistant strains; most effective when administered early.
Cap-dependent Endonuclease Inhibitors (e.g., Baloxavir marboxil) Inhibition of the cap-dependent endonuclease, preventing viral mRNA synthesis.Single-dose regimen; effective against influenza A and B, including some resistant strains.Novel mechanism of action; high barrier to resistance.Higher cost compared to older antivirals.
RNA Polymerase Inhibitors (e.g., Favipiravir) Inhibition of the viral RNA-dependent RNA polymerase.Broad-spectrum activity against various RNA viruses.Potential for use against a wide range of viral infections.Concerns regarding teratogenicity and other side effects.
Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

This protocol is a standard method for evaluating the ability of a compound to inhibit viral replication in vitro.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a specific virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Virus stock (e.g., Influenza A/H1N1)

  • Test compound (e.g., NTA derivative)

  • Control compound (e.g., Oseltamivir)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in serum-free DMEM.

  • Infection: When cells are confluent, wash the monolayer with PBS and infect with the virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and add the overlay medium containing the different concentrations of the test and control compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

antiviral_workflow cluster_cell_culture Cell Culture cluster_infection Infection cluster_treatment Treatment & Incubation cluster_analysis Analysis seed Seed MDCK cells incubate1 Incubate 24h seed->incubate1 infect Infect with virus incubate1->infect adsorb Incubate 1h (Adsorption) infect->adsorb add_overlay Add overlay with compounds adsorb->add_overlay incubate2 Incubate 48-72h add_overlay->incubate2 stain Fix and Stain incubate2->stain count Count Plaques stain->count calculate Calculate IC50 count->calculate

Caption: Plaque Reduction Assay Workflow.

Antibacterial Agents: Scaffolds for Combating Resistance

Derivatives of azaadamantane, including those synthesized from NTA, have shown promise as antibacterial agents. Their rigid, three-dimensional structure provides a unique scaffold for the development of novel antibiotics that may circumvent existing resistance mechanisms.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of azaadamantane derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for comparison.

Compound/ClassTarget BacteriaMIC (µg/mL)Key Advantages
Diazaadamantane Derivatives S. aureus6.25 - 1000[2][5]Active against some Gram-positive bacteria.[2]
E. coli6.25 - >1000[2][5]Some derivatives show activity against Gram-negative bacteria.[2]
Streptomycin S. aureus12.5[2]Broad-spectrum aminoglycoside antibiotic.
E. coli6.25[2]Effective against a wide range of bacteria.
Furazolidone S. aureus31[2]Synthetic nitrofuran antibacterial agent.
Sh. dysenteriae31[2]Used for bacterial and protozoal infections.
Ampicillin S. aureusVaries (resistance is common)Beta-lactam antibiotic.
E. coliVaries (resistance is common)Broad-spectrum activity.

Note: MIC values can vary depending on the specific derivative and the bacterial strain tested.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Test compound (e.g., azaadamantane derivative)

  • Control antibiotic (e.g., Ampicillin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test and control compounds in MHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

mic_determination cluster_prep Preparation cluster_assay Assay cluster_readout Readout dilute Serial Dilution of Compound inoculate Inoculate 96-well Plate dilute->inoculate inoculum Prepare Bacterial Inoculum inoculum->inoculate incubate Incubate 16-20h inoculate->incubate read Determine MIC (Visual/OD) incubate->read

Caption: Broth Microdilution Workflow.

Energetic Materials: The Quest for High Performance and Stability

The nitro group in NTA makes it and its derivatives candidates for energetic materials. The rigid, cage-like structure can contribute to high density and thermal stability, which are desirable properties for explosives and propellants.

Comparative Analysis of Energetic Materials

The performance of energetic materials is often characterized by their detonation velocity and detonation pressure.

CompoundAbbreviationDetonation Velocity (m/s)Detonation Pressure (GPa)Density (g/cm³)Key Features
7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][2][6][7]triazin-4-one NPTO8683[8]32.7[8]1.83[8]Good thermal stability and insensitivity.[8]
1,1-diamino-2,2-dinitroethene FOX-78335[9]34.01.76[9]Insensitive high explosive.
1,3,5-Trinitroperhydro-1,3,5-triazine RDX875034.01.82Widely used military explosive.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine HMX910039.01.91High-performance explosive.
Hexanitrohexaazaisowurtzitane CL-20950044.02.04One of the most powerful conventional explosives.
Ammonium Nitrate/Fuel Oil ANFO3200[10]3.4[10]0.8-1.3Low-cost blasting agent.

Note: Detonation properties are highly dependent on the density of the material.

The synthesis of energetic materials from NTA typically involves further nitration or the introduction of other energetic functional groups onto the adamantane core. The goal is to increase the oxygen balance and energy content while maintaining thermal stability.

Polymer Stabilization: Enhancing Durability

NTA has been identified as a potential stabilizer for plastic materials.[11] The mechanism of stabilization is likely related to the ability of the nitro group and the triazaadamantane structure to scavenge radicals and inhibit degradation pathways initiated by heat and UV radiation.

Comparative Analysis of Plastic Stabilizers
Stabilizer ClassMechanism of ActionTarget PolymersKey Advantages
7-Nitro-1,3,5-triazaadamantane (NTA) Proposed radical scavengingPVC, Polyolefins[11][12]Potential for multifunctional stabilization.
Hindered Amine Light Stabilizers (HALS) Radical scavenging (regenerative cycle)Polyolefins, PolyurethanesHigh efficiency at low concentrations; long-term protection.
UV Absorbers (e.g., Benzophenones, Benzotriazoles) Absorb UV radiation and dissipate it as heatPolycarbonate, PET, PVCProtects against discoloration and degradation from UV light.
Antioxidants (e.g., Hindered Phenols, Phosphites) Inhibit oxidation by scavenging free radicalsPolyolefins, PVC, ABSPrevent degradation during high-temperature processing and long-term use.
Metal Deactivators Chelate metal ions to prevent catalytic degradationPolyolefins in contact with metalsEssential for wire and cable applications.
Tris(hydroxymethyl)aminomethane (TRIS) Nucleophilic substitution and HCl neutralizationPVC[13]Effective thermal stabilizer for PVC.[13]
Experimental Protocol: Thermal Stability of PVC

This protocol assesses the effectiveness of a stabilizer in preventing the thermal degradation of Polyvinyl Chloride (PVC).

Objective: To measure the time to degradation of PVC formulations containing different stabilizers.

Materials:

  • PVC resin

  • Plasticizer (e.g., dioctyl phthalate)

  • Test stabilizer (e.g., NTA)

  • Control stabilizer (e.g., a commercial heat stabilizer)

  • Two-roll mill or similar mixing equipment

  • Oven or thermal stability tester (e.g., Metrastat)

  • pH indicator paper (e.g., Congo red)

Procedure:

  • Formulation: Prepare PVC formulations by mixing the resin, plasticizer, and a specified amount of the test or control stabilizer.

  • Milling: Homogenize the formulation on a two-roll mill at a controlled temperature (e.g., 160°C) to form a uniform sheet.

  • Sample Preparation: Cut small, uniform pieces from the milled sheet.

  • Thermal Stability Test: Place the PVC samples in a test tube in an oven or thermal stability tester at a high temperature (e.g., 180°C).

  • Degradation Detection: Place a strip of Congo red indicator paper at the top of the test tube. The time it takes for the paper to turn blue due to the evolution of HCl gas is the measure of thermal stability.

  • Data Comparison: Compare the thermal stability times of the PVC formulations with the test stabilizer, the control stabilizer, and no stabilizer.

Metal Ion Complexation: Selective Sequestration

The nitrogen atoms in the triazaadamantane core of NTA can act as ligands, allowing the molecule to form complexes with metal ions.[14] This property opens up applications in areas such as metal sequestration, sensing, and catalysis.

Comparative Analysis of Complexing Agents

The strength of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex.

Complexing AgentMetal Ionlog KKey Features
7-Nitro-1,3,5-triazaadamantane (NTA) Pb(II)Forms 1:1 complex[14]Cage-like structure may impart selectivity.[6][15]
Zn(II)Forms 1:1 complex[14]Potential for use in non-aqueous media.[14]
Hg(II)Forms 1:2 complex (solution)[14]Stoichiometry can vary with conditions.[14]
Ethylenediaminetetraacetic acid (EDTA) Ca(II)10.6Strong, non-selective chelator.[16]
Mg(II)8.7Widely used in analytical chemistry and industry.[16]
Fe(III)25.1Forms very stable complexes with trivalent cations.[16]
Cryptands K+HighHigh selectivity for specific alkali metal cations.
Macrocyclic effect leads to high stability.

Note: Stability constants are dependent on solvent, temperature, and pH.

The selective binding of metal ions by cage-like molecules is an active area of research, with potential applications in environmental remediation and the development of novel catalysts.[7][17]

Conclusion

7-Nitro-1,3,5-triazaadamantane is a versatile molecule with potential applications in several scientifically and industrially relevant fields. However, for each application, there are well-established and emerging alternatives that offer competitive or superior performance. This guide has provided a comparative overview to assist researchers in making informed decisions about the most suitable chemical scaffolds for their specific needs. The choice of NTA or an alternative will depend on a careful consideration of factors such as efficacy, safety, cost, and the specific requirements of the application.

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Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Reduction of 7-Nitro-1,3,5-triazaadamantane

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the reduction of the nitro group in 7-Nitro-1,3,5-triazaadamantane (7-NTA) to its corresp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the reduction of the nitro group in 7-Nitro-1,3,5-triazaadamantane (7-NTA) to its corresponding amine, 7-amino-1,3,5-triazaadamantane, is a critical transformation. The resulting amino-adamantane derivative serves as a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth performance comparison of common catalytic systems for this reduction, supported by established principles of catalytic hydrogenation and detailed experimental protocols to aid in catalyst selection and process optimization.

Introduction: The unique challenges of reducing 7-Nitro-1,3,5-triazaadamantane

The catalytic reduction of a nitro group is a well-established transformation in organic synthesis. However, the structure of 7-Nitro-1,3,5-triazaadamantane presents unique challenges that distinguish it from simple nitroalkanes or nitroarenes:

  • Steric Hindrance: The adamantane cage structure imposes significant steric bulk around the nitro group, which can hinder its approach and binding to the active sites of a heterogeneous catalyst.

  • Potential for Catalyst Poisoning: The presence of three nitrogen atoms within the triaza-adamantane core introduces the risk of catalyst poisoning.[1] These nitrogen atoms can act as Lewis bases and adsorb strongly onto the metal surface of the catalyst, blocking active sites and reducing catalytic activity.

Therefore, the choice of catalyst and reaction conditions is paramount to achieving high yield and purity of the desired 7-amino-1,3,5-triazaadamantane.

Comparative Analysis of Catalytic Systems

While direct, peer-reviewed comparative studies on catalysts for the reduction of 7-NTA are not extensively available, we can extrapolate from the wealth of data on the reduction of other challenging nitro compounds to provide a robust comparison. The primary candidates for this transformation fall into two main categories: noble metal catalysts and non-noble metal catalysts.

Noble Metal Catalysts: The High-Activity Option

Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are the workhorses of catalytic hydrogenation for nitro group reductions due to their high intrinsic activity.[2][3]

Palladium on Carbon (Pd/C):

  • Anticipated Performance: Pd/C is often the first choice for nitro reductions due to its high activity and functional group tolerance.[2] For 7-NTA, a 5% or 10% Pd/C catalyst would be expected to facilitate the reduction, likely requiring elevated hydrogen pressure to overcome steric hindrance. Transfer hydrogenation using hydrogen donors like ammonium formate or hydrazine hydrate in the presence of Pd/C is also a viable and often milder alternative to high-pressure hydrogenation.[4]

  • Potential Drawbacks: The key concern with Pd/C is its susceptibility to poisoning by nitrogen-containing compounds.[1] The triaza-adamantane structure could lead to deactivation of the catalyst, potentially requiring higher catalyst loadings or leading to incomplete conversion.

Platinum on Carbon (Pt/C):

  • Anticipated Performance: Pt/C is also a highly active catalyst for nitro group reduction and is sometimes more robust than Pd/C in the presence of certain functional groups. It may exhibit different selectivity and resistance to poisoning compared to palladium.

  • Potential Drawbacks: Similar to Pd/C, Pt/C can be susceptible to nitrogen poisoning. The cost of platinum is also a consideration for larger-scale syntheses.

Non-Noble Metal Catalysts: The Cost-Effective and Robust Alternative

Raney Nickel stands out as a powerful and cost-effective alternative to noble metal catalysts for nitro group reductions.

Raney Nickel:

  • Anticipated Performance: Raney Nickel is a sponge-like, high-surface-area nickel catalyst that is particularly effective for the hydrogenation of both aliphatic and aromatic nitro compounds.[2] Its high activity is attributed to the hydrogen adsorbed within its porous structure.[5] For the reduction of 7-NTA, Raney Nickel is a very strong candidate due to its proven efficacy with a wide range of nitro compounds and its potential for greater resistance to nitrogen poisoning compared to palladium and platinum. Transfer hydrogenation with hydrazine or formic acid in the presence of Raney Nickel is also a well-established, rapid, and selective method.[6]

  • Potential Drawbacks: Raney Nickel is pyrophoric when dry and must be handled with care as a slurry in water or a suitable solvent. It may also require higher temperatures and pressures compared to noble metal catalysts for some substrates.

Performance Summary and Key Considerations
CatalystAnticipated Activity for 7-NTA ReductionPotential for Nitrogen PoisoningCostKey Considerations
5-10% Pd/C HighModerate to HighHighHigh activity may be offset by deactivation. Transfer hydrogenation is a milder option.
5-10% Pt/C HighModerate to HighVery HighSimilar to Pd/C, with potential for different selectivity.
Raney Nickel HighLow to ModerateLowExcellent cost-effective option, robust performance. Requires careful handling.

Experimental Protocols

The following protocols are designed as a starting point for the systematic evaluation of catalysts for the reduction of 7-Nitro-1,3,5-triazaadamantane.

General Considerations for All Experiments
  • Safety: All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. High-pressure hydrogenations must be performed in a properly rated and maintained autoclave by trained personnel. Raney Nickel is pyrophoric and must be handled as a slurry.

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Isolation and Characterization: After the reaction is complete, the catalyst should be carefully filtered. The product, 7-amino-1,3,5-triazaadamantane, can be isolated by removal of the solvent and purified if necessary. Characterization should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 1: High-Pressure Hydrogenation with Pd/C or Pt/C

Caption: Transfer Hydrogenation Workflow.

Detailed Steps:

  • In a round-bottom flask, dissolve 7-Nitro-1,3,5-triazaadamantane (1.0 eq) in methanol (15-25 mL per gram of substrate).

  • Add 10% Pd/C (5-10 mol %).

  • To the stirred suspension, add ammonium formate (3-5 eq) in portions.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by dissolving in a suitable solvent and performing an aqueous workup or by column chromatography.

Protocol 3: Hydrogenation with Raney Nickel

Raney_Nickel_Hydrogenation_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up A Charge autoclave with 7-NTA and solvent (e.g., Ethanol) B Add Raney Nickel slurry (approx. 20-50% by weight of substrate) A->B C Seal autoclave and purge with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 30-100 bar) C->D E Heat to desired temperature (e.g., 50-100 °C) with stirring D->E F Monitor reaction progress E->F G Cool, vent H₂, and purge with N₂ F->G Reaction Complete H Filter catalyst through Celite® (keep wet) G->H I Concentrate filtrate to obtain crude product H->I

Caption: Raney Nickel Hydrogenation Workflow.

Detailed Steps:

  • To a high-pressure autoclave, add 7-Nitro-1,3,5-triazaadamantane (1.0 eq) and a suitable solvent such as ethanol (10-20 mL per gram of substrate).

  • Carefully add a slurry of Raney Nickel in water or ethanol (approximately 20-50% by weight relative to the substrate). Caution: Do not allow Raney Nickel to dry.

  • Seal the autoclave and purge the system first with nitrogen gas and then with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (a starting point of 30-100 bar is recommended).

  • Heat the reaction mixture to the desired temperature (start with 50 °C and increase to 100 °C if necessary) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals.

  • Once the reaction is complete, cool the autoclave to room temperature, carefully vent the hydrogen gas, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet with solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 7-amino-1,3,5-triazaadamantane.

Causality Behind Experimental Choices and Troubleshooting

  • Choice of Solvent: Methanol and ethanol are common choices for catalytic hydrogenation as they are polar enough to dissolve many organic compounds and do not interfere with the reaction. The choice of solvent can influence catalyst activity and selectivity.

  • Catalyst Loading: A higher catalyst loading may be necessary for the sterically hindered 7-NTA. However, excessive catalyst can lead to side reactions and increases cost. It is recommended to start with a lower loading and increase it if the reaction is slow.

  • Temperature and Pressure: These parameters are critical for overcoming the activation energy of the reaction. For a sterically hindered substrate, higher temperatures and pressures are often required. A systematic optimization of these parameters is recommended.

  • Troubleshooting Incomplete Conversion: If the reaction stalls, this could be due to catalyst deactivation. Potential remedies include increasing the catalyst loading, increasing the hydrogen pressure and/or temperature, or switching to a different catalyst (e.g., from Pd/C to Raney Nickel).

  • Troubleshooting Catalyst Poisoning: If catalyst poisoning is suspected, using a more robust catalyst like Raney Nickel is a logical step. Additionally, pre-treating the substrate to remove any impurities that could act as poisons may be beneficial. In some cases, the use of a catalyst poison scavenger may be explored, though this adds complexity to the reaction.

Conclusion: A Path to Successful Synthesis

The reduction of 7-Nitro-1,3,5-triazaadamantane to its corresponding amine is a challenging but achievable transformation. While noble metal catalysts such as Pd/C and Pt/C offer high activity, their susceptibility to poisoning by the triaza-adamantane core is a significant concern. Raney Nickel emerges as a highly promising, cost-effective, and robust alternative that should be strongly considered for this application.

By systematically evaluating these catalysts using the provided protocols and carefully considering the unique steric and electronic properties of the substrate, researchers can identify the optimal conditions for the efficient and clean synthesis of 7-amino-1,3,5-triazaadamantane, a valuable building block for further chemical exploration.

References

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
  • Gong, L., Wang, Q., & Li, Y. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic letters, 8(15), 3279-3281.
  • Blaser, H. U., & Studer, M. (1999). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Li, G., Liu, J., Li, S., & Wu, P. (2012). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 2(7), 1475-1481.
  • Reagent Friday: Palladium on Carbon (Pd/C). (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

  • Choudhary, V. R., & Sane, M. G. (1988). Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol.
  • Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use in Hydrogenation. Journal of the American Chemical Society, 70(2), 695-698.
  • Kaur, N. (2019). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles.
  • Al-Masri, M., Al-Tel, T. H., & Voelter, W. (2023). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Molecules, 28(22), 7654.
  • de Namor, A. F. D., Nwaukwa, S. O., & Zvietcovich, F. J. (2009). Ionic Recognition by 7-nitro-1,3,5-triaza adamantane: First Thermodynamic Study. The Journal of Physical Chemistry B, 113(19), 6855-6863.
  • Drabowicz, J., Krasowska, D., & Łyżwa, P. (2016). Synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane based water-soluble ligands.
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Validation

A Senior Application Scientist's Guide to the Computational Modeling of 7-Nitro-1,3,5-triazaadamantane and its Analogs

This guide provides a comprehensive overview of computational methodologies for the characterization of 7-Nitro-1,3,5-triazaadamantane (NTA) and its analogs. These unique caged compounds are of significant interest due t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of computational methodologies for the characterization of 7-Nitro-1,3,5-triazaadamantane (NTA) and its analogs. These unique caged compounds are of significant interest due to their dual-potential applications: as energetic materials and as scaffolds in medicinal chemistry. For researchers, scientists, and drug development professionals, computational modeling offers a powerful, cost-effective, and safe approach to predict the properties of NTA derivatives, guiding synthetic efforts and experimental design.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for choosing specific computational approaches. We will delve into the comparative strengths of different modeling techniques, from quantum mechanics to molecular dynamics and QSAR, and provide detailed protocols for their application to this fascinating class of molecules.

The Dual-Faceted Nature of 7-Nitro-1,3,5-triazaadamantane

7-Nitro-1,3,5-triazaadamantane is a rigid, cage-like molecule with a compact structure. The presence of the nitro group (-NO2) and the triaza-adamantane core bestows upon it a unique combination of properties. The nitro group is a well-known explosophore, suggesting potential as an energetic material. Simultaneously, the adamantane scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. Indeed, NTA has shown pronounced antiviral activity against the Frunze strain of the influenza A virus at a concentration of 1 µM.[1][2] This dual character makes a comprehensive understanding of its structure-property relationships paramount.

A Comparative Guide to Computational Methodologies

The choice of computational method is dictated by the properties of interest. For NTA and its analogs, these properties span from the prediction of detonation performance to the elucidation of biological activity. Below, we compare three principal computational techniques applicable to this class of compounds.

Computational Method Primary Application for NTA Key Predicted Properties Strengths Limitations
Density Functional Theory (DFT) Energetic materials characterizationHeat of formation, molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO gap), detonation velocity and pressure (via empirical equations).High accuracy for molecular properties. Provides insights into chemical reactivity and stability.Computationally expensive for large systems. Does not directly model bulk properties or dynamics over time.
Molecular Dynamics (MD) Simulation of bulk properties and dynamic behaviorThermal stability, shock sensitivity, interactions with biological macromolecules (e.g., viral proteins).Can model larger systems over time. Provides insights into dynamic processes and intermolecular interactions.Accuracy is highly dependent on the quality of the force field. Less accurate for electronic properties compared to DFT.
Quantitative Structure-Activity Relationship (QSAR) Drug discovery and developmentPrediction of biological activity (e.g., antiviral potency) of unsynthesized analogs.Can rapidly screen large virtual libraries of compounds. Identifies key molecular descriptors for biological activity.Requires a dataset of compounds with experimentally determined activities. Predictive power is limited to the chemical space of the training set.
Expertise in Method Selection: A Causal Explanation

As a Senior Application Scientist, the choice of methodology is a critical decision point. For a novel NTA analog, the investigation would logically proceed through a multi-scale modeling approach.

G cluster_0 Single Molecule Properties cluster_1 Bulk & Dynamic Properties cluster_2 Predictive Bioactivity DFT Density Functional Theory (DFT) - Geometry Optimization - Electronic Structure - Heat of Formation MD Molecular Dynamics (MD) - Thermal Stability - Shock Sensitivity - Protein-Ligand Binding DFT->MD Use optimized geometry & partial charges Experimental_Validation Experimental Synthesis & Testing MD->Experimental_Validation Guide selection of most promising candidates QSAR Quantitative Structure-Activity Relationship (QSAR) - Virtual Screening - Lead Optimization QSAR->Experimental_Validation Prioritize synthesis of compounds with high predicted activity Start New NTA Analog Design Start->DFT Predict fundamental energetic properties Start->QSAR If bioactivity is the goal & a dataset exists

Caption: Multi-scale modeling workflow for NTA analogs.

The workflow begins with DFT because it provides the most accurate description of the molecule's fundamental electronic structure and energetic properties from first principles. This is essential for understanding its intrinsic stability and energy content. The optimized geometry and calculated partial charges from DFT are then used as inputs for MD simulations . This ensures that the classical force fields used in MD are as representative of the quantum mechanical reality as possible, lending greater physical meaning to the dynamic simulations. Finally, for drug development applications, a QSAR model, if a suitable dataset is available, can leverage descriptors derived from DFT calculations (such as HOMO/LUMO energies or dipole moments) to predict the biological activity of a large number of virtual analogs, thereby prioritizing synthetic efforts.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of our computational predictions, each protocol must be self-validating. This means incorporating steps to check the quality of the calculations and compare them with known standards or experimental data where available.

Protocol 1: DFT Calculation of Energetic Properties of NTA

This protocol outlines the steps to calculate the heat of formation and predict the detonation performance of NTA using DFT.

Objective: To determine the gas-phase heat of formation (HOF) and estimate the detonation velocity (D) and pressure (P) of NTA.

Software: Gaussian, ORCA, or any other quantum chemistry package.

Methodology:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of 7-Nitro-1,3,5-triazaadamantane using a molecular editor (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method like PM7 semi-empirical theory to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Perform a full geometry optimization using a functional and basis set suitable for energetic materials. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set.

    • Causality: The B3LYP functional provides a good balance of accuracy and computational cost for organic molecules. The 6-311+G(d,p) basis set is flexible enough to accurately describe the electronic structure of the nitro group and the cage system.

    • Self-Validation: Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a true minimum.

  • Frequency Calculation and Thermodynamic Properties:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

    • From the output, extract the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Calculation of Heat of Formation (HOF):

    • Use an isodesmic reaction scheme to calculate the HOF. This method minimizes errors by conserving the number and types of chemical bonds. A suitable reaction for NTA is:

      • 7-Nitro-1,3,5-triazaadamantane + 4 CH4 + 3 NH3 → Adamantane + CH3NO2 + 3 N(CH3)3

    • Calculate the electronic energies of all species in the reaction at the same level of theory.

    • The HOF of NTA can then be calculated using the formula:

      • ΔHf(NTA) = [ΔHf(Adamantane) + ΔHf(CH3NO2) + 3ΔHf(N(CH3)3)] - [ΔHf(4CH4) + ΔHf(3NH3)] - ΔErxn

      • Where ΔHf are known experimental heats of formation and ΔErxn is the calculated reaction energy.

    • Causality: Isodesmic reactions provide better error cancellation for the approximations inherent in DFT calculations compared to atomization methods.

  • Prediction of Detonation Properties:

    • The detonation velocity (D) and pressure (P) can be estimated using the empirical Kamlet-Jacobs equations, which require the calculated density (ρ0), heat of formation (ΔHf), and the elemental composition of the molecule.

    • The molecular density can be estimated from the molecular volume obtained from the DFT calculation, divided by the molecular weight.

G cluster_0 DFT Workflow for Energetic Properties Build 1. Build NTA Structure Opt 2. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Build->Opt Freq 3. Frequency Calculation Opt->Freq Verify true minimum (no imaginary frequencies) HOF 4. Isodesmic Reaction for Heat of Formation (HOF) Freq->HOF Detonation 5. Predict Detonation Properties (Kamlet-Jacobs Equations) HOF->Detonation Requires HOF and density

Caption: DFT workflow for predicting energetic properties.

Protocol 2: QSAR Model Development for Antiviral Activity

This protocol describes a hypothetical workflow for building a QSAR model to predict the antiviral activity of NTA analogs, assuming a suitable dataset is available.

Objective: To develop a predictive model for the anti-influenza activity of NTA derivatives and identify key molecular features influencing this activity.

Software: A QSAR modeling package (e.g., Schrödinger Maestro, MOE) and a statistical analysis tool.

Methodology:

  • Data Collection and Preparation:

    • Compile a dataset of NTA analogs with their experimentally determined antiviral activities (e.g., IC50 values).[1][2] For this example, we will consider derivatives with substitutions at the adamantane cage.

    • Convert all activity data to a consistent logarithmic scale (e.g., pIC50 = -log(IC50)).

    • Split the dataset into a training set (typically 70-80% of the data) for model building and a test set for external validation.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potentials).

    • Many descriptors can be calculated from DFT-optimized geometries, linking the two methodologies.

  • Model Building and Validation:

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical relationship between the calculated descriptors (independent variables) and the experimental activity (dependent variable).

    • Self-Validation: The model's robustness and predictive power must be rigorously validated using:

      • Internal Validation: Cross-validation (e.g., leave-one-out) on the training set to assess internal consistency (Q²).

      • External Validation: Use the model to predict the activity of the compounds in the test set and compare with their experimental values (R²pred). A good model will have high values for both Q² and R²pred.

  • Model Interpretation and Application:

    • Analyze the final QSAR equation to understand which molecular descriptors have the most significant impact on antiviral activity. This provides insights into the mechanism of action.

    • Use the validated model to predict the activity of a virtual library of new, unsynthesized NTA analogs, allowing for the prioritization of synthetic candidates.

Authoritative Grounding and Future Directions

The methodologies described are grounded in well-established principles of computational chemistry. For DFT calculations, best practices recommend the use of hybrid functionals like B3LYP for general-purpose applications in organic chemistry, with careful consideration of basis set selection to balance accuracy and computational cost. The use of isodesmic reactions for calculating heats of formation is a standard technique to minimize systematic errors.

For QSAR, the principles of model validation set forth by the Organisation for Economic Co-operation and Development (OECD) are the gold standard for ensuring the reliability of predictive models. These principles emphasize a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.

The computational study of 7-Nitro-1,3,5-triazaadamantane and its analogs is a field ripe for exploration. While this guide provides a framework for such investigations, there is a clear need for experimental data on the energetic properties of NTA to validate computational models. Furthermore, the synthesis and biological evaluation of a broader range of NTA analogs would enable the development of robust QSAR models to guide the design of novel antiviral agents. The integration of these computational and experimental approaches will be key to unlocking the full potential of this versatile molecular scaffold.

References

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  • Durell, S. R., et al. (1990). Antiviral Drugs: Molecular Modeling and QSAR. Defense Technical Information Center. [Link]

  • Arakawa, M., Hasegawa, K., & Funatsu, K. (2007). The Recent Trend in QSAR Modeling - Variable Selection and 3D-QSAR Methods. Current Computer-Aided Drug Design, 3(4), 304-314. [Link]

  • Dror, R. O., et al. (2012). Molecular dynamics simulation for all. Journal of general physiology, 139(5), 411-417. [Link]

  • Bursch, M., Mewes, J. M., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(32), e202205735. [Link]

  • Morozova, N. S., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PubMed Central (PMC). [Link]

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